molecular formula C8H8N2 B2537634 1-Cyclopropyl-4-ethynyl-1H-pyrazole

1-Cyclopropyl-4-ethynyl-1H-pyrazole

货号: B2537634
分子量: 132.16 g/mol
InChI 键: WBZUSZDYCTVQCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Cyclopropyl-4-ethynyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-cyclopropyl-4-ethynylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-8/h1,5-6,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZUSZDYCTVQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Core Chemical Properties of 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-4-ethynyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole (B372694) ring substituted with a cyclopropyl (B3062369) group at the 1-position and an ethynyl (B1212043) group at the 4-position. The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3][4] The unique combination of the rigid, planar pyrazole ring with the three-dimensional cyclopropyl group and the reactive ethynyl moiety makes this compound a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

Currently, detailed experimental data for some of the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, based on vendor information and data for structurally related compounds, the following properties can be summarized.

Table 1: General Chemical Properties of this compound

PropertyValueSource
CAS Number 2297839-58-6[5][6]
Molecular Formula C₈H₈N₂[6]
Molecular Weight 132.16 g/mol [6]
Physical Form Solid[6]
Purity Typically ≥95%[6]

Solubility: While specific solubility data is not available, pyrazole itself has moderate solubility in water and is soluble in various organic solvents. Given the increased lipophilicity from the cyclopropyl and ethynyl groups, this compound is expected to have lower water solubility and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (B95107).

Spectroscopic Data: Detailed experimental spectra for this compound are not readily available in the public domain. However, based on the known chemical shifts of related pyrazole derivatives, the following are anticipated spectroscopic characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the pyrazole ring protons (singlets or doublets in the aromatic region), and a singlet for the acetylenic proton.[7][8][9][10]

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the cyclopropyl carbons, the pyrazole ring carbons, and the two sp-hybridized carbons of the ethynyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).[11][12][13]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns would likely involve the loss of the cyclopropyl and ethynyl groups.[1][14][15]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and widely used synthetic route would involve a Sonogashira coupling reaction.[16] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Sonogashira Coupling of 4-Iodo-1-cyclopropyl-1H-pyrazole with Ethynyltrimethylsilane

  • To a solution of 4-iodo-1-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add ethynyltrimethylsilane (1.2 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.1 eq).

  • Add a base, typically an amine like triethylamine (B128534) (Et₃N, 2.0 eq), to the reaction mixture.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 2: Deprotection of the Trimethylsilyl Group

  • Dissolve the silylated intermediate from Step 1 in a suitable solvent like methanol (B129727) or THF.

  • Add a deprotecting agent such as potassium carbonate (K₂CO₃) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[17]

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, this compound.

Reactivity and Potential Applications

The ethynyl group in this compound is a versatile functional handle for a variety of chemical transformations, including:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are important scaffolds in drug discovery.

  • Further Cross-Coupling Reactions: The acetylenic proton can be deprotonated and used in further coupling reactions, such as another Sonogashira coupling, to extend the conjugated system.

  • Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane).

The pyrazole core itself is known to be a key pharmacophore in numerous drugs.[2][3] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[18][19] Therefore, this compound serves as a promising starting material for the synthesis of novel compounds with potential applications in various therapeutic areas, including but not limited to:

  • Oncology: Pyrazole derivatives have shown significant anticancer activity.[20]

  • Inflammatory Diseases: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[3][21]

  • Infectious Diseases: The pyrazole scaffold is found in various antimicrobial and antifungal agents.[2]

Signaling Pathway Interaction (Hypothetical):

Given the prevalence of pyrazole derivatives as kinase inhibitors, a potential application of compounds derived from this compound could be in the modulation of protein kinase signaling pathways, which are often dysregulated in diseases like cancer.

Signaling_Pathway cluster_receptor Cell Surface cluster_pathway Intracellular Signaling cluster_response Cellular Response Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Activates Response Cell Proliferation / Survival Effector->Response Inhibitor Pyrazole Derivative (from this compound) Inhibitor->Kinase1 Inhibits

Caption: Hypothetical kinase inhibition by a pyrazole derivative.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its specific chemical properties are currently limited in the public domain, its synthesis can be reasonably achieved through established methods like the Sonogashira coupling. The presence of the reactive ethynyl group, combined with the biologically relevant cyclopropyl-pyrazole scaffold, opens up numerous possibilities for the creation of novel molecules with potentially significant biological activities. Further research into the characterization and reactivity of this compound is warranted to fully unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted properties, and a proposed synthetic pathway for the novel heterocyclic compound, 1-Cyclopropyl-4-ethynyl-1H-pyrazole. While specific experimental data for this molecule is not currently available in public literature, this document leverages data from structurally related compounds and established synthetic methodologies to provide a foundational resource for researchers. The guide includes predicted physicochemical properties, a detailed hypothetical synthesis protocol, and a discussion of the potential biological significance of this scaffold based on the known activities of similar pyrazole (B372694) derivatives.

Molecular Structure and Identification

This compound is a substituted pyrazole featuring a cyclopropyl (B3062369) group at the N1 position and an ethynyl (B1212043) group at the C4 position of the pyrazole ring.

IdentifierValue
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
CAS Number 2297839-58-6[1]
SMILES (Predicted) C#CC1=CN(N=C1)C2CC2
InChI (Predicted) InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-8/h1,5-6,8H,3-4H2

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and await experimental verification.

PropertyPredicted Value
XLogP3 1.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 132.06874832 g/mol
Topological Polar Surface Area 21.8 Ų
Heavy Atom Count 10
Formal Charge 0

Molecular Visualization

The 2D and a predicted 3D conformation of the this compound molecule are depicted below. The DOT script for generating the 2D structure is provided.

2D structure of this compound.

Proposed Synthetic Pathway

While a specific, documented synthesis for this compound is not available, a plausible synthetic route can be proposed based on established pyrazole chemistry. The following is a hypothetical, multi-step synthesis starting from commercially available reagents.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-iodo-1H-pyrazole This step would involve the direct iodination of pyrazole.

  • Reagents: Pyrazole, N-iodosuccinimide (NIS), Acetonitrile.

  • Procedure: To a solution of pyrazole in acetonitrile, add N-iodosuccinimide portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography to yield 4-iodo-1H-pyrazole.

Step 2: N-alkylation with Bromocyclopropane (B120050) This step introduces the cyclopropyl group at the N1 position of the pyrazole ring.

  • Reagents: 4-iodo-1H-pyrazole, Bromocyclopropane, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: To a suspension of sodium hydride in anhydrous DMF, add a solution of 4-iodo-1H-pyrazole in DMF dropwise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature. Add bromocyclopropane and stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction by TLC. Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography to obtain 1-cyclopropyl-4-iodo-1H-pyrazole.

Step 3: Sonogashira Coupling with Trimethylsilylacetylene This is a standard cross-coupling reaction to introduce the ethynyl moiety.

  • Reagents: 1-cyclopropyl-4-iodo-1H-pyrazole, Trimethylsilylacetylene, Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide, Triethylamine.

  • Procedure: To a solution of 1-cyclopropyl-4-iodo-1H-pyrazole in triethylamine, add trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide under an inert atmosphere. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 4: Deprotection of the Ethynyl Group The final step is the removal of the trimethylsilyl (B98337) protecting group.

  • Reagents: 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, Potassium carbonate, Methanol.

  • Procedure: To a solution of 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in methanol, add potassium carbonate. Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. Once the reaction is complete, neutralize the mixture with a dilute acid and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, this compound.

Workflow Diagram

Synthesis_Workflow start Pyrazole step1 Iodination (NIS, Acetonitrile) start->step1 intermediate1 4-iodo-1H-pyrazole step1->intermediate1 step2 N-alkylation (Bromocyclopropane, NaH, DMF) intermediate1->step2 intermediate2 1-cyclopropyl-4-iodo-1H-pyrazole step2->intermediate2 step3 Sonogashira Coupling (TMS-acetylene, Pd catalyst, CuI, Et3N) intermediate2->step3 intermediate3 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole step3->intermediate3 step4 Deprotection (K2CO3, Methanol) intermediate3->step4 end This compound step4->end

Proposed synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While no biological data has been published for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds.

General Activities of Pyrazole Derivatives:

  • Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.

  • Anticancer: Various substituted pyrazoles have demonstrated significant anticancer activity through different mechanisms, including the inhibition of kinases involved in cell proliferation and survival signaling pathways.

  • Antimicrobial: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.

  • Central Nervous System (CNS) Activity: Some pyrazole derivatives have shown activity as anticonvulsants, antidepressants, and anxiolytics.

Potential Signaling Pathways of Interest: Given the structural motifs of a cyclopropyl group (which can enhance metabolic stability and binding affinity) and an ethynyl group (a versatile functional group for further modification or as a pharmacophore itself), this compound could potentially interact with a variety of biological targets. Researchers investigating this molecule may consider screening it for activity in pathways related to:

  • Kinase signaling: Many kinase inhibitors incorporate a pyrazole core. The specific substitution pattern of this molecule could confer selectivity for certain kinases.

  • Nuclear receptor modulation: The lipophilic nature of the cyclopropyl group and the overall molecular shape might allow for interaction with nuclear receptors.

  • Enzyme inhibition: The pyrazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding and other interactions within an enzyme's active site.

The diagram below illustrates a generalized kinase signaling pathway, which represents a potential area of investigation for novel pyrazole derivatives.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf inhibitor->mek

Generalized MAPK signaling pathway, a potential target for pyrazole inhibitors.

Conclusion

This compound represents a novel and synthetically accessible molecule with potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The information presented herein is intended to serve as a starting point for researchers interested in exploring the chemical and biological properties of this and related compounds. Experimental validation of the predicted data and the proposed synthetic pathway is a necessary next step in the investigation of this promising molecule.

References

Spectroscopic and Synthetic Profile of 1-Cyclopropyl-4-ethynyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel heterocyclic compound, 1-Cyclopropyl-4-ethynyl-1H-pyrazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to its rigid pyrazole (B372694) core, the synthetic handle provided by the ethynyl (B1212043) group, and the presence of a cyclopropyl (B3062369) moiety, which can influence metabolic stability and binding affinity in biological systems.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0s1HH-5 (pyrazole ring)
~7.5 - 7.7s1HH-3 (pyrazole ring)
~3.6 - 3.8m1HCH (cyclopropyl)
~3.1 - 3.2s1HC≡CH
~1.1 - 1.3m2HCH₂ (cyclopropyl)
~0.9 - 1.1m2HCH₂ (cyclopropyl)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~140 - 142C-5 (pyrazole ring)
~130 - 132C-3 (pyrazole ring)
~95 - 97C-4 (pyrazole ring)
~82 - 84C ≡CH
~78 - 80C≡C H
~33 - 35C H (cyclopropyl)
~7 - 9C H₂ (cyclopropyl)
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

ParameterValue
Molecular FormulaC₈H₈N₂
Molecular Weight132.16 g/mol
Predicted [M]+m/z 132

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established synthetic methodologies for pyrazole derivatives, a plausible and efficient synthetic route can be proposed. The following protocol is a general guideline and may require optimization.

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process, likely starting from a suitable cyclopropyl-containing precursor and a building block for the pyrazole ring, followed by the introduction of the ethynyl group. A common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The ethynyl group can be introduced via Sonogashira coupling or by using an appropriately substituted building block.

A potential synthetic workflow is outlined below:

G Proposed Synthetic Workflow for this compound cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Deprotection A Cyclopropylhydrazine C 1-Cyclopropyl-4-methyl-1H-pyrazole A->C Condensation B 4,4-Dimethoxy-2-butanone B->C D 1-Cyclopropyl-4-iodo-1H-pyrazole C->D Iodination (e.g., NIS) F 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole D->F Pd/Cu catalyst, base E Trimethylsilylacetylene E->F G This compound F->G Base (e.g., K2CO3, MeOH)

Caption: A plausible multi-step synthesis of this compound.

Detailed Methodology (General Procedure):

  • Synthesis of 1-Cyclopropyl-4-methyl-1H-pyrazole: Cyclopropylhydrazine is reacted with a suitable 1,3-dicarbonyl equivalent, such as 4,4-dimethoxy-2-butanone, in an appropriate solvent like ethanol (B145695) or acetic acid, often with heating, to form the pyrazole ring.

  • Halogenation of the Pyrazole Ring: The resulting 1-cyclopropyl-4-methyl-1H-pyrazole can be selectively halogenated at the 4-position. For instance, iodination can be achieved using N-iodosuccinimide (NIS) in a solvent like acetonitrile.

  • Sonogashira Coupling: The 4-iodo-pyrazole intermediate undergoes a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene. This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base (e.g., triethylamine).

  • Deprotection of the Ethynyl Group: The final step involves the removal of the silyl (B83357) protecting group from the ethynyl moiety. This is commonly achieved by treatment with a mild base, such as potassium carbonate in methanol, to yield the target compound, this compound.

Purification and Characterization:

The final product would be purified using standard techniques such as column chromatography on silica (B1680970) gel. The structure and purity would then be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as potentially infrared (IR) spectroscopy and elemental analysis.

Logical Relationships in Spectroscopic Analysis

The structural features of this compound directly correlate with the expected spectroscopic data. The following diagram illustrates the logical connections between the molecular structure and its spectral signatures.

G Structure-Spectra Correlation for this compound cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Structure This compound H_NMR ¹H NMR Signals: - Aromatic protons (pyrazole) - Cyclopropyl protons - Acetylenic proton Structure->H_NMR Proton environment C_NMR ¹³C NMR Signals: - Aromatic carbons (pyrazole) - Cyclopropyl carbons - Acetylenic carbons Structure->C_NMR Carbon backbone MS Mass Spectrum: - Molecular ion peak (M⁺) - Fragmentation pattern Structure->MS Molecular weight and stability

Caption: Correlation between the structure and expected spectroscopic data.

This guide provides a foundational understanding for researchers working with this compound. Further experimental work is necessary to confirm the predicted spectroscopic data and optimize the proposed synthetic protocol.

References

Biological Activity of Novel Cyclopropyl-Pyrazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] The incorporation of a cyclopropyl (B3062369) group can impart unique conformational constraints and metabolic stability, often leading to enhanced potency and selectivity.[19] This technical guide provides a comprehensive overview of the biological activities of novel cyclopropyl-pyrazole derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. Due to a scarcity of publicly available research on cyclopropyl-ethynyl-pyrazole derivatives, this document will focus on the biological activities of cyclopropyl-pyrazole compounds, which represents the closest available data. The information presented herein is curated from recent scientific literature to aid researchers and drug development professionals in this promising area of study.

Anticancer and Kinase Inhibitory Activities

Cyclopropyl-pyrazole derivatives have emerged as a significant class of compounds with potent anticancer and enzyme-inhibitory activities. A notable area of investigation is their role as kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in cancer.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of various cyclopropyl-pyrazole derivatives against different cancer cell lines and kinases.

Table 1: Cellular Activity of Cyclopropyl-Pyrazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
11a-f Not SpecifiedCellular Assay0.033 - 0.124 (EC50)[3]
5 HepG2MTT Assay13.14 (IC50)[4][8]
5 MCF-7MTT Assay8.03 (IC50)[4][8]

Table 2: Kinase Inhibitory Activity of Cyclopropyl-Pyrazole Derivatives

Compound IDTarget KinaseAssay TypeIC50 / Ki (nM)Reference
11r Cannabinoid 1 (CB1) ReceptorBinding Affinity≤ 5 (Ki)[5]
4 CDK2Enzyme Inhibition750 (IC50)[4]
7 CDK2Enzyme Inhibition770 (IC50)[4]
10 CDK2Enzyme Inhibition850 (IC50)[4]
5 CDK2Enzyme Inhibition560 (IC50)[4]
6 CDK2Enzyme Inhibition460 (IC50)[4]
11 CDK2Enzyme Inhibition450 (IC50)[4]
Roscovitine (Reference) CDK2Enzyme Inhibition990 (IC50)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of cyclopropyl-pyrazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS).[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized cyclopropyl-pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. The cells are then incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the conversion of yellow MTT to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[4]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay

Enzyme inhibition assays are performed to determine the potency of compounds against specific kinase targets, such as Cyclin-Dependent Kinase 2 (CDK2).[4][7]

  • Reagents: The assay typically includes the recombinant kinase enzyme (e.g., CDK2/cyclin A2), a substrate (e.g., a peptide or protein that is phosphorylated by the kinase), ATP (the phosphate (B84403) donor), and the test compounds.

  • Assay Procedure:

    • The test compounds are pre-incubated with the kinase enzyme in an assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is then stopped.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).

  • Data Analysis: The inhibitory activity of the compounds is determined by measuring the reduction in kinase activity compared to a control reaction without the inhibitor. IC50 values are then calculated.

Visualizations

The following diagrams illustrate a general workflow for screening kinase inhibitors and a simplified signaling pathway involving CDK2, a common target for anticancer drug development.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action synthesis Synthesis of Cyclopropyl- Pyrazole Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization primary_screen Primary Kinase Inhibition Assay characterization->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response cellular_assay Cellular Proliferation Assay (e.g., MTT) dose_response->cellular_assay apoptosis_assay Apoptosis Assay cellular_assay->apoptosis_assay cellular_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis cellular_assay->cell_cycle_analysis western_blot Western Blot for Signaling Proteins apoptosis_assay->western_blot

Caption: General experimental workflow for the screening of novel kinase inhibitors.

cdk2_pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Active Complex CyclinE->CyclinE_CDK2 binds CDK2 CDK2 CDK2->CyclinE_CDK2 binds Rb Rb Protein CyclinE_CDK2->Rb phosphorylates pRb Phosphorylated Rb (Inactive) E2F E2F Transcription Factor S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CellCycleProgression Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->CellCycleProgression leads to Inhibitor Cyclopropyl-Pyrazole Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazole derivatives.

References

The Emergence of 1-Cyclopropyl-4-ethynyl-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-4-ethynyl-1H-pyrazole is a heterocyclic organic compound that has garnered interest within the research and development landscape, particularly in the context of medicinal chemistry and drug discovery. Its unique structural combination of a cyclopropyl (B3062369) group, an ethynyl (B1212043) moiety, and a pyrazole (B372694) core makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological relevance, and detailed experimental protocols for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 22297839-58-6[1][2]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Appearance Solid[1]
Purity Typically available at ≥95%[1]

Synthesis

Logical Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Sonogashira Coupling Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Intermediate_A Enaminone Intermediate Cyclopropyl_methyl_ketone->Intermediate_A Condensation DMFDMA N,N-Dimethylformamide dimethyl acetal DMFDMA->Intermediate_A 1_Cyclopropyl_1H_pyrazole 1-Cyclopropyl-1H-pyrazole Intermediate_A->1_Cyclopropyl_1H_pyrazole Cyclization Hydrazine Hydrazine Hydrazine->1_Cyclopropyl_1H_pyrazole 1_Cyclopropyl_1H_pyrazole_2 1-Cyclopropyl-1H-pyrazole 4_Iodo_1_cyclopropyl_1H_pyrazole 4-Iodo-1-cyclopropyl-1H-pyrazole 1_Cyclopropyl_1H_pyrazole_2->4_Iodo_1_cyclopropyl_1H_pyrazole Electrophilic Substitution Iodinating_agent Iodinating Agent (e.g., NIS, I₂) Iodinating_agent->4_Iodo_1_cyclopropyl_1H_pyrazole 4_Iodo_1_cyclopropyl_1H_pyrazole_2 4-Iodo-1-cyclopropyl-1H-pyrazole Coupled_product 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole 4_Iodo_1_cyclopropyl_1H_pyrazole_2->Coupled_product Protected_acetylene Ethynyltrimethylsilane Protected_acetylene->Coupled_product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Coupled_product Cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_cocatalyst->Coupled_product Base Amine Base (e.g., TEA, DIPEA) Base->Coupled_product Final_Product This compound Coupled_product->Final_Product Deprotection Deprotection Deprotection (e.g., K₂CO₃, MeOH)

Caption: Plausible synthetic route to this compound.

Biological Relevance and Potential Applications

While direct biological data for this compound is limited in publicly available literature, its significance can be inferred from its incorporation into more complex, biologically active molecules. Notably, the 1-cyclopropyl-1H-pyrazol-4-yl moiety is a key component of a potent inhibitor of Discoidin Domain Receptors (DDRs).

Discoidin Domain Receptor (DDR) Signaling Pathway

DDRs are a unique class of receptor tyrosine kinases (RTKs) that are activated by collagen. The DDR family consists of two members, DDR1 and DDR2. Upon binding to collagen, DDRs undergo autophosphorylation, initiating a cascade of downstream signaling events that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR signaling has been implicated in various diseases, including fibrosis and cancer.

The signaling cascade initiated by DDR1 activation is depicted below.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates P P DDR1->P Autophosphorylation SHC1 SHC1 P->SHC1 PI3K PI3K P->PI3K GRB2 GRB2 SHC1->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Cell_Response

Caption: Simplified Discoidin Domain Receptor 1 (DDR1) signaling pathway.

The role of a complex derivative of this compound as a DDR inhibitor suggests that this core scaffold may be a valuable starting point for the design of novel kinase inhibitors. The ethynyl group, in particular, can serve as a versatile handle for further chemical modifications or as a reactive group for covalent inhibition.

Experimental Protocols

Given the potential of this compound as a kinase inhibitor scaffold, a key experiment would be to assess its inhibitory activity against a relevant kinase, such as DDR1. Below is a representative protocol for an in vitro kinase assay.

Representative In Vitro Kinase Assay Protocol (DDR1)

This protocol is a generalized example and may require optimization for specific experimental conditions.

Objective: To determine the in vitro inhibitory activity of this compound against the DDR1 kinase.

Materials:

  • Recombinant human DDR1 kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of test concentrations.

  • Assay Setup:

    • Add kinase buffer to all wells of a 384-well plate.

    • Add the test compound dilutions, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add the DDR1 kinase to all wells except the negative control wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

  • Kinase Reaction Initiation:

    • Prepare a solution of ATP and the substrate in kinase buffer.

    • Add the ATP/substrate mixture to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's instructions for the chosen detection reagent.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Assay_Workflow Start Start: Compound Synthesis and Purification Compound_Prep Prepare Stock and Serial Dilutions of Test Compound in DMSO Start->Compound_Prep Assay_Plate Dispense Compound Dilutions, Controls, and Kinase to 384-well Plate Compound_Prep->Assay_Plate Pre_incubation Pre-incubate Plate at Room Temperature Assay_Plate->Pre_incubation Reaction_Start Initiate Kinase Reaction with ATP/Substrate Mix Pre_incubation->Reaction_Start Reaction_Incubation Incubate Plate at Room Temperature Reaction_Start->Reaction_Incubation Detection Stop Reaction and Add Detection Reagent Reaction_Incubation->Detection Read_Plate Measure Signal on Plate Reader Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC₅₀ Value Read_Plate->Data_Analysis End End: Inhibitor Potency Determined Data_Analysis->End

References

1-Cyclopropyl-4-ethynyl-1H-pyrazole: A Structural Framework for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3][4] Its versatile nature allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The compound 1-Cyclopropyl-4-ethynyl-1H-pyrazole represents a novel, yet uncharacterized, molecular framework that combines three key structural motifs known to be favorable for kinase inhibition: the pyrazole core, a cyclopropyl (B3062369) group, and an ethynyl (B1212043) moiety. While direct biological data for this specific compound is not publicly available, this guide will extrapolate its potential as a kinase inhibitor based on extensive research into these individual components. We will propose a plausible mechanism of action, outline key experimental protocols for its characterization, and present hypothetical data to guide future research.

The Structural Rationale for Kinase Inhibition

  • The Pyrazole Core: The pyrazole ring is a bioisostere for other aromatic systems and can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][4] This interaction is a cornerstone of many ATP-competitive kinase inhibitors.

  • The Cyclopropyl Group: The inclusion of a cyclopropyl ring in drug candidates has become an increasingly common strategy to enhance metabolic stability, improve potency, and increase brain permeability.[5] In the context of kinase inhibitors, this small, rigid group can probe small hydrophobic pockets within the ATP-binding site, leading to enhanced affinity and selectivity.[6][7]

  • The Ethynyl Group: The ethynyl group is a versatile functional group in kinase inhibitor design. It can act as a rigid linker to access deeper regions of the binding pocket or, more significantly, function as a warhead for covalent inhibition by forming a bond with a nearby cysteine residue.[8][9][10] This can lead to irreversible inhibition and prolonged duration of action.

Given these features, this compound presents a compelling starting point for the development of novel kinase inhibitors, potentially targeting kinases with a cysteine residue in or near the ATP-binding site.

Hypothetical Kinase Inhibition Profile

To illustrate the potential of this compound, we present hypothetical inhibitory data against a panel of cancer-relevant kinases. This data is not factual but is based on the profiles of structurally related compounds.

Kinase TargetIC50 (nM) [Hypothetical]Assay TypeComments
EGFR (T790M)15BiochemicalThe ethynyl group may target the C797 residue, suggesting potential for overcoming acquired resistance.
BTK25BiochemicalThe pyrazole core could mimic the hinge-binding motif of known BTK inhibitors.
JAK280Cell-basedMany pyrazole-containing compounds show activity against the JAK family.[11]
SRC150BiochemicalA common target for pyrazole-based inhibitors.[1]
VEGFR2200BiochemicalA key kinase in angiogenesis, often targeted by multi-kinase inhibitors.[12]

Key Experimental Protocols

The following are detailed methodologies for essential experiments to characterize the kinase inhibitory potential of this compound.

1. In Vitro Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.

  • Methodology:

    • Recombinant human kinase enzymes are incubated with a fluorescently labeled ATP substrate and a specific peptide substrate in a kinase reaction buffer.

    • This compound is added in a series of 10-point, 3-fold serial dilutions.

    • The reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

    • The percentage of kinase activity relative to a DMSO control is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.

2. Cellular Proliferation Assay

  • Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., NCI-H1975 for EGFR T790M, or a relevant leukemia line for BTK) are seeded in 96-well plates and allowed to adhere overnight.

    • The compound is added in a dose-response manner.

    • Cells are incubated for 72 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.

3. Target Engagement Assay in Cells

  • Objective: To confirm that the compound binds to its intended kinase target within a cellular context.

  • Methodology (Cellular Thermal Shift Assay - CETSA):

    • Intact cells are treated with the compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

    • Binding of the compound stabilizes the kinase, resulting in a higher melting temperature compared to the vehicle control, thus confirming target engagement.

Visualizing Pathways and Workflows

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound This compound Compound->EGFR EGF EGF (Growth Factor) EGF->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Workflow

cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Characterization cluster_vivo In Vivo & Preclinical a Compound Synthesis b Biochemical Kinase Panel (IC50 Determination) a->b c Cell Proliferation Assay (GI50) b->c d Target Engagement (e.g., CETSA) c->d e Western Blot (Pathway Modulation) d->e f Pharmacokinetics (ADME) e->f g Xenograft Model (Efficacy) f->g

Caption: Standard workflow for kinase inhibitor characterization.

Structure-Activity Relationship Logic

cluster_pyrazole Function cluster_cyclopropyl Function cluster_ethynyl Function Compound This compound Pyrazole Pyrazole Core Compound->Pyrazole Cyclopropyl Cyclopropyl Group Compound->Cyclopropyl Ethynyl Ethynyl Group Compound->Ethynyl p1 Hinge Binding Pyrazole->p1 p2 Scaffold for Substitutions Pyrazole->p2 c1 Metabolic Stability Cyclopropyl->c1 c2 Hydrophobic Pocket Interaction Cyclopropyl->c2 e1 Rigid Linker Ethynyl->e1 e2 Covalent Binding (Cys Trap) Ethynyl->e2

Caption: Key structural motifs and their potential roles.

This compound is a promising, albeit currently uncharacterized, scaffold for the development of novel kinase inhibitors. Its constituent parts—the pyrazole core, the cyclopropyl group, and the ethynyl moiety—have all been independently validated in successful kinase inhibitor discovery programs. The logical next step is the synthesis and systematic evaluation of this compound and its derivatives using the experimental protocols outlined in this guide. The potential for high potency, improved drug-like properties, and even covalent inhibition makes this a compelling area for further investigation in oncology and other kinase-driven diseases.

References

The Emerging Landscape of 1-Cyclopropyl-4-ethynyl-1H-pyrazole Analogs: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-cyclopropyl-4-ethynyl-1H-pyrazole scaffold is a promising, yet largely unexplored, chemical space in medicinal chemistry. While direct and extensive structure-activity relationship (SAR) studies on this specific analog series are not yet publicly available, this technical guide aims to provide a comprehensive overview by integrating data from structurally related compounds. By examining the influence of the 1-cyclopropyl and 4-ethynyl moieties in other pyrazole-based active compounds, we can infer a foundational SAR framework to guide future drug discovery efforts. This document summarizes key quantitative data from related pyrazole (B372694) analogs, details relevant experimental protocols for synthesis and biological evaluation, and provides visual representations of key concepts to facilitate a deeper understanding of this novel chemical class.

Introduction

The pyrazole core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile scaffold for the development of highly potent and selective therapeutic agents. The introduction of specific substituents, such as a cyclopropyl (B3062369) group at the N1-position and an ethynyl (B1212043) group at the C4-position, is anticipated to modulate the physicochemical and pharmacological properties of the resulting analogs in therapeutically beneficial ways.

The 1-cyclopropyl moiety is known to enhance metabolic stability and potency in various drug candidates. For instance, in a series of diaryl-pyrazole derivatives targeting the cannabinoid 1 (CB1) receptor, the incorporation of a cyclopropyl group led to the identification of potent antagonists with improved metabolic stability in human liver microsomes[1]. The small, rigid nature of the cyclopropyl ring can also provide a favorable vector for interaction with protein binding pockets.

The 4-ethynyl group offers a rigid linker for extending the molecule to reach additional binding sites or can act as a pharmacophoric element itself, for example, by forming hydrogen bonds or participating in covalent interactions. The Sonogashira coupling reaction is a well-established and efficient method for introducing terminal alkynes onto heterocyclic cores like pyrazole, making a diverse range of analogs synthetically accessible[2][3][4][5][6].

This guide will synthesize the available information on related pyrazole analogs to build a predictive SAR for the this compound series, providing a valuable resource for researchers entering this exciting area of drug discovery.

Inferred Structure-Activity Relationships

Due to the absence of direct SAR studies on this compound analogs, the following relationships are inferred from studies on structurally similar compounds.

The Role of the 1-Cyclopropyl Group

The N-cyclopropyl substituent is anticipated to play a significant role in defining the pharmacological profile of these analogs. Based on findings from related pyrazole series, the cyclopropyl group is expected to:

  • Enhance Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to larger alkyl or aryl substituents at the N1-position. This can lead to improved pharmacokinetic properties, such as a longer half-life.

  • Increase Potency: The compact and rigid nature of the cyclopropyl ring can orient other substituents in a way that optimizes interactions with the target protein, potentially leading to an increase in binding affinity and potency[1].

  • Modulate Lipophilicity: The introduction of a cyclopropyl group can fine-tune the lipophilicity of the molecule, which is a critical parameter for cell permeability and overall drug-likeness.

The Significance of the 4-Ethynyl Group

The 4-ethynyl moiety is a versatile functional group that can significantly influence the biological activity of the pyrazole core. Its contributions to the SAR are likely to include:

  • A Rigid Linker: The linear and rigid nature of the ethynyl group makes it an excellent linker to introduce further substituents. These appended groups can then explore additional binding pockets within the target protein.

  • A Hydrogen Bond Acceptor: The triple bond of the ethynyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.

  • A Reactive Handle for Further Derivatization: The terminal alkyne is a versatile chemical handle for a variety of chemical transformations, including "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate more complex analogs.

  • Potential for Covalent Inhibition: In certain contexts, a terminal alkyne can act as a warhead for targeted covalent inhibitors, forming an irreversible bond with a nucleophilic residue (e.g., cysteine) in the target protein.

Hypothetical SAR Summary

Based on the analysis of related pyrazole analogs, a hypothetical SAR for the this compound scaffold can be proposed. It is important to emphasize that this is a predictive framework that requires experimental validation.

PositionSubstituent/ModificationPredicted Impact on ActivityRationale
N1 Cyclopropyl (Core) Essential for favorable PK/PD properties Enhances metabolic stability and can improve potency through favorable conformational constraints.
Variation of N1-substituentLikely to significantly impact activity and selectivity.The N-substituent in pyrazoles is often crucial for target recognition and binding.
C4 Ethynyl (Core) Key for target interaction and as a linker Provides a rigid scaffold for further substitution and can act as a hydrogen bond acceptor.
R-group on the ethynyl moietyCritical for potency and selectivity The nature of the R-group will determine interactions with specific sub-pockets of the target protein. Aromatic, heteroaromatic, or aliphatic groups should be explored.
C3 & C5 Small alkyl or hydrogenMay be optimal for certain targets.Bulky substituents at these positions could lead to steric clashes. However, small polar groups could provide additional interaction points.

Quantitative Data from Structurally Related Pyrazole Analogs

While no quantitative data is available for the specific this compound scaffold, the following tables summarize data for pyrazole derivatives containing either a cyclopropyl or an ethynyl moiety, which may provide some guidance for future research.

Table 1: Biological Activity of N-Cyclopropyl Pyrazole Analogs

Compound IDStructureTargetActivity (IC50/Ki)Reference
11r 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamideCannabinoid Receptor 1 (CB1)Ki < 5 nM[1]
Generic 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesMCF-7 breast cancer cellsGrowth inhibitory effects[7]

Table 2: Biological Activity of Ethynyl-Containing Heterocyclic Analogs (for comparative purposes)

Compound IDStructureTargetActivity (IC50)Reference
Generic 5-chloro-4-(phenylethynyl)pyrazolesPrecursors for thieno[2,3-c]pyrazoles-[6]

Experimental Protocols

The following protocols are generalized methods for the synthesis and biological evaluation of pyrazole derivatives and can be adapted for the this compound series.

Synthesis Protocols

Protocol 4.1.1: General Synthesis of the 1-Cyclopropyl-4-iodo-1H-pyrazole Intermediate

This protocol describes a general method for the synthesis of a key intermediate for the introduction of the ethynyl group.

  • Materials: 3-cyclopropyl-1H-pyrazol-5-amine, sodium nitrite (B80452), potassium iodide, hydrochloric acid, water, diethyl ether.

  • Procedure:

    • Dissolve 3-cyclopropyl-1H-pyrazol-5-amine in a mixture of hydrochloric acid and water at 0°C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture for 30 minutes at 0°C.

    • Add a solution of potassium iodide in water and allow the reaction to warm to room temperature.

    • Stir for an additional 2 hours.

    • Extract the product with diethyl ether.

    • Wash the organic layer with sodium thiosulfate (B1220275) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 4.1.2: Sonogashira Coupling for the Synthesis of this compound Analogs

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira cross-coupling reaction[3][4][5][6].

  • Materials: 1-Cyclopropyl-4-iodo-1H-pyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine (B128534) (TEA), and a suitable solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of 1-cyclopropyl-4-iodo-1H-pyrazole and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂, CuI, and TEA.

    • Degas the reaction mixture with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Biological Evaluation Protocols

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method to determine the inhibitory activity of compounds against a specific kinase[8][9][10].

  • Materials: Kinase of interest, kinase-specific substrate, ATP, test compound, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4.2.2: Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay to assess the effect of compounds on cell viability[11][12][13][14].

  • Materials: Cancer cell line of interest, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO or SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

Mandatory Visualizations

G General Synthetic Workflow for this compound Analogs cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Key Intermediate cluster_final Final Product start1 3-Cyclopropyl-1H-pyrazol-5-amine step1 Diazotization & Iodination start1->step1 start2 Terminal Alkyne (R-C≡CH) step2 Sonogashira Coupling start2->step2 intermediate 1-Cyclopropyl-4-iodo-1H-pyrazole step1->intermediate final_product 1-Cyclopropyl-4-(alkynyl)-1H-pyrazole Analog step2->final_product intermediate->step2

Caption: A flowchart illustrating the key steps in the synthesis of this compound analogs.

G Hypothetical Signaling Pathway Inhibition cluster_pathway Kinase Signaling Cascade cluster_inhibitor Inhibitor Action cluster_output Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Inhibitor 1-Cyclopropyl-4-ethynyl- 1H-pyrazole Analog Inhibitor->Kinase1 Inhibitor->Kinase2

Caption: A diagram showing the potential mechanism of action of a this compound analog as a kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is currently lacking, by leveraging knowledge from related pyrazole series, a rational approach to the design and synthesis of new analogs can be undertaken. The key structural features—the N1-cyclopropyl group and the C4-ethynyl moiety—are anticipated to confer desirable pharmacological properties. Future research should focus on the synthesis of a diverse library of these analogs with various substituents on the ethynyl group and at the C3 and C5 positions of the pyrazole core. Systematic biological evaluation of these compounds against a panel of relevant targets, such as protein kinases, will be crucial to elucidate the definitive SAR of this exciting new class of molecules and to unlock their full therapeutic potential.

References

Physicochemical Properties of Substituted Ethynylpyrazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted ethynylpyrazoles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous approved drugs, and the incorporation of an ethynyl (B1212043) group can significantly modulate the physicochemical and biological properties of the parent molecule. This guide provides a comprehensive overview of the key physicochemical properties of substituted ethynylpyrazoles, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working with this promising class of compounds.

Physicochemical Data of Substituted Ethynylpyrazoles

The following tables summarize the available quantitative data for select substituted ethynylpyrazoles. It is important to note that experimentally determined data for this specific subclass of pyrazoles is limited in publicly accessible literature. Therefore, predicted and computed values are included and are explicitly indicated.

Table 1: General Physicochemical Properties of Selected Ethynylpyrazoles

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
4-Ethynyl-1H-pyrazole57121-49-0C₅H₄N₂92.10[1]
4-Ethynyl-1-isopropyl-1H-pyrazole1354706-51-6C₈H₁₀N₂134.18[2]
1-Boc-4-ethynyl-1H-pyrazole1093193-29-3C₁₀H₁₂N₂O₂192.22[3]
4-Ethynyl-1-phenyl-1H-pyrazole51294-73-6C₁₁H₈N₂168.20[4]
1-Cyclopropyl-4-ethynyl-1H-pyrazole2297839-58-6C₈H₈N₂132.16[5]

Table 2: Thermodynamic and Lipophilicity Data of Selected Ethynylpyrazoles

Compound NameMelting Point (°C)Boiling Point (°C)pKa (Predicted)LogP (Computed)Reference
4-Ethynyl-1H-pyrazole101-103238.5 ± 13.0 (Predicted)12.60 ± 0.50-[6]
4-Ethynyl-1-isopropyl-1H-pyrazole---1.4453[2]
1-Boc-4-ethynyl-1H-pyrazole-278.9 ± 32.0 (Predicted)-2.70 ± 0.12-[3]

Note: The lack of extensive experimental data highlights an opportunity for further research in the full physicochemical characterization of this compound class.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of substituted ethynylpyrazoles. These are generalized protocols that can be adapted based on the specific characteristics of the compound of interest.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that influences the solubility and permeability of a drug candidate.[7] Potentiometric titration is a common and reliable method for its determination.

Materials:

  • Substituted ethynylpyrazole sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Co-solvent (e.g., methanol (B129727) or DMSO) if the compound has low aqueous solubility

  • Calibrated pH meter with a combination electrode

  • Automatic titrator or manual titration setup

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the ethynylpyrazole and dissolve it in a known volume of deionized water or a water/co-solvent mixture.

  • Titration:

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • Titrate the solution with the standardized HCl solution to a pH below the expected pKa.

    • Then, titrate the acidified solution with the standardized NaOH solution, recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated to precisely identify the equivalence point.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard for experimental LogP determination.

Materials:

  • Substituted ethynylpyrazole sample

  • 1-Octanol (B28484) (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate the 1-octanol with water and the aqueous buffer with 1-octanol by mixing them vigorously and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the ethynylpyrazole in the aqueous buffer.

    • Add a known volume of this solution to a separatory funnel or vial containing a known volume of pre-saturated 1-octanol.

    • Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanol (B41247) phases.

  • Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the ethynylpyrazole in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log ([Concentration]octanol / [Concentration]aqueous)

Determination of Aqueous Solubility

Solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is a common technique to determine thermodynamic solubility.[8]

Materials:

  • Substituted ethynylpyrazole sample (solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Filtration device (e.g., syringe filters with low analyte binding)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid ethynylpyrazole to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: After equilibration, allow the suspension to settle. Carefully filter the supernatant to remove any undissolved solid. It is crucial to use a filter that does not bind the analyte.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved ethynylpyrazole using a calibrated analytical method.

  • Result: The determined concentration represents the aqueous solubility of the compound in the specified buffer and at the given temperature.

Mandatory Visualizations

Signaling Pathway

Substituted pyrazoles are known to exhibit a wide range of biological activities, often through the inhibition of protein kinases.[9][10] Kinase signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, are frequently dysregulated in diseases like cancer, making them attractive targets for drug development.[11][12] The following diagram illustrates a generalized kinase signaling pathway that can be targeted by small molecule inhibitors, including potentially those from the ethynylpyrazole class.

G Generalized Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cellular Responses (Proliferation, Survival, etc.) mTOR->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors TranscriptionFactors->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Ethynylpyrazole Inhibitor Inhibitor->PI3K Inhibitor->RAF

Caption: A generalized kinase signaling pathway often targeted in drug discovery.

Experimental Workflow

The physicochemical characterization of novel substituted ethynylpyrazoles follows a logical workflow to gather essential data for drug development.

G Workflow for Physicochemical Characterization Start Synthesis and Purification of Ethynylpyrazole Structure Structural Characterization (NMR, MS, etc.) Start->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity Solubility Aqueous Solubility Determination Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa LogP LogP Determination (Shake-Flask Method) Purity->LogP Data Data Analysis and Property Profiling Solubility->Data pKa->Data LogP->Data End Candidate Selection/ Further Development Data->End

Caption: A typical experimental workflow for physicochemical profiling.

Conclusion

Substituted ethynylpyrazoles represent a versatile scaffold with significant potential in medicinal chemistry. A thorough understanding and experimental determination of their physicochemical properties are paramount for the successful design and development of novel drug candidates. While there is a current scarcity of comprehensive experimental data for this specific class of compounds, the protocols and general principles outlined in this guide provide a solid foundation for researchers to characterize their novel ethynylpyrazole derivatives. Further investigation into the quantitative structure-activity relationships and biological targets of these compounds will undoubtedly pave the way for new therapeutic innovations.

References

The Cyclopropyl Moiety: A Key Player in the Bioactivity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the cyclopropyl (B3062369) group into the pyrazole (B372694) scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic core. This guide delves into the multifaceted role of the cyclopropyl group in modulating the bioactivity of pyrazole compounds, offering a comprehensive overview of its impact on potency, selectivity, and pharmacokinetic properties. Through a detailed examination of structure-activity relationships (SAR), experimental data, and relevant biological pathways, this document serves as a critical resource for scientists engaged in the design and development of novel pyrazole-based therapeutics.

The pyrazole nucleus is a cornerstone in the development of a wide array of pharmacologically active agents, with applications ranging from anti-inflammatory to anticancer therapies.[1][2] The introduction of a cyclopropyl ring, a small, strained carbocycle, imparts unique conformational and electronic properties to the parent molecule. This often translates into improved biological activity and a more favorable drug-like profile.[3][4] The cyclopropyl group can enhance metabolic stability, increase membrane permeability, and provide a rigid scaffold that can optimize interactions with biological targets.[3]

I. Impact on Bioactivity: Quantitative Analysis

The introduction of a cyclopropyl group into pyrazole-containing molecules has demonstrated significant improvements in bioactivity across various therapeutic targets. The following tables summarize key quantitative data from studies on cannabinoid receptor antagonists and kinase inhibitors, highlighting the positive contributions of the cyclopropyl moiety.

Cannabinoid Receptor Antagonism

Cyclopropyl-containing pyrazole derivatives have been extensively investigated as potent antagonists of the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, which are implicated in obesity and inflammatory diseases, respectively.[5][6]

Table 1: Bioactivity of Cyclopropyl-Pyrazole Derivatives as Cannabinoid Receptor Antagonists

Compound IDTargetBioactivity (Ki)Cyclopropyl PositionReference
11r CB1≤ 5 nMPhenyl at C5[5]
6 CB2Nanomolar AffinityN/A[6]
10 CB2Nanomolar AffinityN/A[6]
14 CB2Nanomolar AffinityN/A[6]
15 CB2Nanomolar AffinityN/A[6]

N/A: Specific position on the pyrazole core is part of a complex tricyclic system, but the cyclopropyl group is a key feature of the series.

The data clearly indicates that the incorporation of a cyclopropyl group is a key feature in achieving high-potency antagonism at cannabinoid receptors. For instance, compound 11r demonstrates a binding affinity in the low nanomolar range for the CB1 receptor.[5] Similarly, a series of tricyclic pyrazoles incorporating a cyclopropyl group shows nanomolar affinity for the CB2 receptor.[6]

Kinase Inhibition

The pyrazole scaffold is a well-established hinge-binding motif in the design of kinase inhibitors.[7] The addition of a cyclopropyl group has been shown to enhance the potency and cellular activity of these inhibitors.

Table 2: Bioactivity of Cyclopropyl-Pyrazole Derivatives as Kinase Inhibitors

Compound SeriesTarget KinaseBioactivity (EC50 in cells)Cyclopropyl PositionReference
11a-f CDK1633.0–124.0 nMPyrazole ring[7]

Compounds 11a-f , which feature a cyclopropyl group on the pyrazole ring, exhibit excellent cellular activity against Cyclin-Dependent Kinase 16 (CDK16) with EC50 values in the nanomolar range.[7] This highlights the role of the cyclopropyl moiety in optimizing the interaction with the kinase active site and improving cell permeability.

II. Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of cyclopropyl-pyrazole compounds, as cited in the referenced literature.

General Synthesis of Cyclopropyl-Containing Pyrazoles

A common synthetic route to access 3-amino-5-cyclopropyl-1H-pyrazole derivatives involves a nucleophilic substitution reaction.

Experimental Workflow: Synthesis of 3-Aminopyrazole (B16455) Kinase Inhibitors

G cluster_reactants Starting Materials cluster_reaction1 First Nucleophilic Substitution cluster_intermediate Intermediate Product cluster_reaction2 Second Nucleophilic Substitution cluster_product Final Product 5-cyclopropyl-1H-pyrazole-3-amine 5-cyclopropyl-1H-pyrazole-3-amine Reaction1 Basic Conditions 5-cyclopropyl-1H-pyrazole-3-amine->Reaction1 Pyrimidine_derivative Pyrimidine (B1678525) Derivative (5-7) Pyrimidine_derivative->Reaction1 Intermediate N4-(5-cyclopropyl-1H-pyrazol-3-yl) pyrimidine-2,4-diamine Reaction1->Intermediate Reaction2 Basic Conditions (Microwave) or Catalytic HCl Intermediate->Reaction2 Final_Product 3-Aminopyrazole-Based Kinase Inhibitors (11a-f) Reaction2->Final_Product Linker Various Linkers Linker->Reaction2

Caption: Synthetic workflow for 3-aminopyrazole kinase inhibitors.

  • First Nucleophilic Substitution: 5-cyclopropyl-1H-pyrazole-3-amine and a substituted pyrimidine derivative undergo a nucleophilic substitution reaction under basic conditions to yield the core intermediate.[7]

  • Second Nucleophilic Substitution: Various linker groups are then introduced via a second nucleophilic substitution. This reaction can be carried out under basic conditions with microwave irradiation or with a catalytic amount of acid.[7]

Bioactivity Assays

Cannabinoid Receptor Binding Affinity (Ki) Determination: The binding affinity of the synthesized compounds for CB1 and CB2 receptors is typically determined through radioligand displacement assays. Membranes from cells expressing the receptor of interest are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Kinase Inhibition Assays:

  • Differential Scanning Fluorimetry (DSF): This assay measures the thermal stability of a target kinase in the presence of an inhibitor. An increase in the melting temperature (ΔTm) indicates that the compound binds to and stabilizes the kinase.[7]

  • NanoBRET™ Target Engagement Intracellular Kinase Assay: This live-cell assay quantifies the apparent affinity of a test compound for a target kinase. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc®-kinase fusion protein and a fluorescent energy transfer probe that binds to the active site of the kinase. Competitive displacement of the probe by an inhibitor results in a decrease in the BRET signal, from which the EC50 can be determined.[7]

III. Signaling Pathways and Mechanism of Action

The biological effects of cyclopropyl-pyrazole compounds are a direct consequence of their interaction with specific cellular targets. Understanding the signaling pathways modulated by these compounds is crucial for rational drug design.

Cannabinoid Receptor Antagonism

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous cannabinoids, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As antagonists, the cyclopropyl-pyrazole compounds block the binding of endogenous ligands, thereby preventing the downstream signaling cascade.

Signaling Pathway: CB1/CB2 Receptor Antagonism

G cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB_Receptor Activates Cyclopropyl_Pyrazole Cyclopropyl-Pyrazole Antagonist Cyclopropyl_Pyrazole->CB_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Mechanism of CB1/CB2 receptor antagonism.

Kinase Inhibition

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Cyclopropyl-pyrazole kinase inhibitors act by competing with ATP for binding to the kinase active site, thereby preventing the phosphorylation of downstream substrates and arresting the cell cycle.

Signaling Pathway: CDK16 Inhibition

G cluster_nucleus Cell Nucleus CDK16_CyclinY CDK16/Cyclin Y Complex Phospho_Substrate Phosphorylated Substrate CDK16_CyclinY->Phospho_Substrate Phosphorylates ADP ADP CDK16_CyclinY->ADP Substrate Substrate Protein Substrate->CDK16_CyclinY Cell_Cycle_Progression Cell Cycle Progression Phospho_Substrate->Cell_Cycle_Progression Cyclopropyl_Pyrazole Cyclopropyl-Pyrazole Inhibitor Cyclopropyl_Pyrazole->CDK16_CyclinY Inhibits ATP ATP ATP->CDK16_CyclinY

Caption: Mechanism of CDK16 inhibition by cyclopropyl-pyrazoles.

IV. Structure-Activity Relationship (SAR) Insights

The analysis of SAR provides a logical framework for understanding how the cyclopropyl group and other structural features contribute to the bioactivity of pyrazole compounds.

Logical Relationship: SAR of Cyclopropyl-Pyrazoles

G cluster_cyclopropyl Cyclopropyl Group cluster_other_substituents Other Substituents cluster_bioactivity Biological Activity Core_Scaffold Pyrazole Core Cyclopropyl_Features Rigid Conformation Increased Lipophilicity Metabolic Stability Core_Scaffold->Cyclopropyl_Features is substituted with Substituents H-bond donors/acceptors Bulky groups Linker length Core_Scaffold->Substituents is substituted with Potency Enhanced Potency (Lower Ki / IC50) Cyclopropyl_Features->Potency PK_Properties Favorable PK Profile Cyclopropyl_Features->PK_Properties Substituents->Potency Selectivity Improved Selectivity Substituents->Selectivity

Caption: Key SAR drivers for cyclopropyl-pyrazole bioactivity.

Key SAR takeaways include:

  • Cyclopropyl Group: As previously discussed, this moiety is crucial for enhancing potency and metabolic stability.[3] Its rigid nature can lock the molecule into a bioactive conformation, leading to stronger interactions with the target protein.

  • Substituents on Phenyl Rings: In diaryl-pyrazoles, the nature and position of substituents on the phenyl rings are critical for both potency and selectivity. For example, in CB1 antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole is a key requirement for high affinity.[5]

  • N1-Substitution on the Pyrazole Ring: The substituent at the N1 position of the pyrazole ring plays a significant role in orienting the other substituents and can influence selectivity. For many kinase inhibitors, this position is crucial for establishing hydrogen bonds with the kinase hinge region.

  • Carboxamide Moiety: For cannabinoid receptor antagonists, the carboxamide group at the 3-position of the pyrazole is essential for activity, often participating in key hydrogen bonding interactions within the receptor binding pocket.[5]

V. Conclusion

The incorporation of a cyclopropyl group into the pyrazole scaffold is a highly effective strategy for the development of potent and selective bioactive compounds. This technical guide has demonstrated, through quantitative data, experimental methodologies, and mechanistic insights, that the cyclopropyl moiety can significantly enhance the therapeutic potential of pyrazole derivatives by improving their potency, metabolic stability, and overall drug-like properties. The continued exploration of cyclopropyl-containing pyrazoles holds great promise for the discovery of novel therapeutics for a wide range of diseases. Researchers and drug development professionals are encouraged to leverage the principles and data presented herein to guide their future design and optimization efforts.

References

1-Cyclopropyl-4-ethynyl-1H-pyrazole: A Versatile Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropyl-4-ethynyl-1H-pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique combination of a rigid pyrazole (B372694) ring, a lipophilic cyclopropyl (B3062369) group, and a reactive ethynyl (B1212043) moiety makes it an invaluable building block for the synthesis of novel therapeutic agents. The cyclopropyl group can enhance metabolic stability and binding affinity, while the ethynyl group serves as a versatile handle for a variety of chemical transformations, including Sonogashira couplings and click chemistry, enabling the rapid generation of diverse molecular libraries. This guide provides a comprehensive overview of the synthesis, applications, and future potential of this compound in drug discovery.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from readily available precursors. A representative, though not directly cited, synthetic approach is outlined below, based on established pyrazole synthesis methodologies.

Representative Synthesis of this compound

Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

A common method for the synthesis of N-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. For the synthesis of 1-cyclopropyl-1H-pyrazole, cyclopropylhydrazine (B1591821) hydrochloride can be reacted with a suitable three-carbon building block like malondialdehyde or a precursor.

Experimental Protocol: Synthesis of 1-Cyclopropyl-1H-pyrazole

  • Reagents and Conditions: To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, is added a solution of malondialdehyde tetraethyl acetal (B89532) (1.0 eq). The reaction mixture is heated to reflux for several hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford 1-cyclopropyl-1H-pyrazole.

Step 2: Iodination of 1-Cyclopropyl-1H-pyrazole

Electrophilic iodination of the pyrazole ring at the C4 position is a crucial step to introduce a handle for the subsequent ethynyl group installation.

Experimental Protocol: Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole

  • Reagents and Conditions: 1-Cyclopropyl-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Iodosuccinimide (NIS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred until complete consumption of the starting material.

  • Work-up and Purification: The reaction mixture is quenched with a solution of sodium thiosulfate (B1220275) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-cyclopropyl-4-iodo-1H-pyrazole.

Step 3: Sonogashira Coupling to Introduce the Ethynyl Group

The final step involves a palladium-catalyzed Sonogashira coupling of the 4-iodopyrazole (B32481) with a protected acetylene (B1199291) source, followed by deprotection.

Experimental Protocol: Synthesis of this compound

  • Reagents and Conditions: To a solution of 1-cyclopropyl-4-iodo-1H-pyrazole (1.0 eq) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent mixture of THF and triethylamine, is added copper(I) iodide (CuI) and trimethylsilylacetylene (B32187) (1.2 eq). The reaction is stirred at room temperature under an inert atmosphere.

  • Work-up and Purification: After completion, the reaction is filtered, and the solvent is evaporated. The residue is then treated with a desilylating agent, such as potassium carbonate in methanol, to remove the trimethylsilyl (B98337) protecting group. The final product, this compound, is purified by column chromatography.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 1-cyclopropyl-pyrazole scaffold is a key component of several potent kinase inhibitors. A prominent example is AT9283 , a multi-targeted inhibitor of Aurora kinases, Janus kinase 2 (JAK2), and Abl kinase.[1][2] Although not synthesized directly from the 4-ethynyl derivative, AT9283 showcases the importance of the 1-cyclopropyl-pyrazole core in achieving high-affinity binding to the ATP pocket of these enzymes.

AT9283: A Case Study

AT9283, with the chemical name 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, has been investigated in clinical trials for the treatment of various cancers.[3] Its mechanism of action involves the inhibition of Aurora kinases A and B, which are crucial for mitotic progression.[1][3]

Table 1: Biological Activity of AT9283

Target KinaseIC₅₀ (nM)Reference
Aurora A~3[1]
Aurora B~3[1]
JAK2Data not specified[1]
Abl (T315I)Data not specified[1]
The Aurora Kinase Signaling Pathway and AT9283 Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division. Their overexpression is common in many human tumors, making them attractive targets for cancer therapy.[2] AT9283's inhibition of Aurora A and B leads to defects in mitotic spindle formation and cytokinesis, ultimately resulting in apoptosis of cancer cells.

Aurora_Kinase_Pathway cluster_0 Mitosis cluster_1 Key Regulators G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome maturation Spindle assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome alignment Spindle checkpoint Aurora_B->Cytokinesis Abscission AT9283 AT9283 AT9283->Aurora_A AT9283->Aurora_B Sonogashira_Workflow Start 1-Cyclopropyl-4-ethynyl- 1H-pyrazole Reaction Sonogashira Coupling (Pd catalyst, Cu(I), base) Start->Reaction Aryl_Halides Aryl/Heteroaryl Halides (R-X) Aryl_Halides->Reaction Product 4-Arylalkynyl-1-cyclopropyl- 1H-pyrazole Library Reaction->Product Screening Biological Screening Product->Screening

References

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal ethynyl (B1212043) group in 1-Cyclopropyl-4-ethynyl-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic accessibility of its ethynyl functionality for various transformations. This document details the primary reaction pathways, including Palladium-catalyzed Sonogashira cross-coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry." Detailed, representative experimental protocols are provided, along with a discussion of the underlying reaction mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of novel pyrazole-based compounds.

Introduction

The pyrazole (B372694) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of an ethynyl group at the C4-position of the pyrazole ring, as seen in this compound, offers a synthetically versatile handle for molecular elaboration. The terminal alkyne's reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecular architectures. This guide focuses on two of the most powerful and widely utilized transformations of terminal alkynes: the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Key Reactions of the Ethynyl Group

The reactivity of the terminal ethynyl group in this compound is dominated by its ability to participate in metal-catalyzed reactions. The acidic nature of the terminal alkyne proton and the high electron density of the triple bond are key to its synthetic utility.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2]

Logical Workflow for Sonogashira Coupling:

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 1-Cyclopropyl-4-ethynyl- 1H-pyrazole Reaction Reaction Mixture Formation Reactant1->Reaction Reactant2 Aryl/Vinyl Halide (e.g., Iodobenzene) Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Catalyst->Reaction CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Reaction Base Amine Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Atmosphere->Reaction Temperature Temperature (e.g., Room Temp. to 80°C) Temperature->Reaction Workup Aqueous Work-up Reaction->Workup Reaction Completion Purification Chromatography Workup->Purification Product 1-Cyclopropyl-4-(arylethynyl)- 1H-pyrazole Purification->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Experimental Protocol: Representative Sonogashira Coupling

Disclaimer: The following is a representative protocol adapted from general literature procedures and has not been specifically optimized for this compound.

Materials:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF (or DMF) and freshly distilled triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

EntryAryl HalideProductYield (%)
1Iodobenzene1-Cyclopropyl-4-(phenylethynyl)-1H-pyrazole>90 (estimated)
24-Iodotoluene1-Cyclopropyl-4-(p-tolylethynyl)-1H-pyrazole>90 (estimated)
31-Iodo-4-methoxybenzene1-Cyclopropyl-4-((4-methoxyphenyl)ethynyl)-1H-pyrazole>85 (estimated)

Note: Yields are estimated based on typical Sonogashira reactions and would require experimental verification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[3][4] This reaction is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups.

Logical Workflow for CuAAC (Click Chemistry):

CuAAC_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 1-Cyclopropyl-4-ethynyl- 1H-pyrazole Reaction Reaction Mixture Formation Reactant1->Reaction Reactant2 Organic Azide (B81097) (e.g., Benzyl Azide) Reactant2->Reaction CuSource Cu(II) Source (e.g., CuSO4·5H2O) CuSource->Reaction ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Reaction Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Precipitation Product Precipitation or Extraction Reaction->Precipitation Reaction Completion Isolation Filtration or Evaporation Precipitation->Isolation Product 1-Cyclopropyl-4-(1-aryl-1H- 1,2,3-triazol-4-yl)-1H-pyrazole Isolation->Product

Caption: Workflow for the Cu(I)-catalyzed azide-alkyne cycloaddition.

Experimental Protocol: Representative CuAAC Reaction

Disclaimer: The following is a representative protocol adapted from general literature procedures and has not been specifically optimized for this compound.

Materials:

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired triazole product.

Quantitative Data (Representative):

EntryOrganic AzideProductYield (%)
1Benzyl azide1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-cyclopropyl-1H-pyrazole>95 (estimated)
2Phenyl azide1-Cyclopropyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole>95 (estimated)
31-Azido-4-methylbenzene1-Cyclopropyl-4-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1H-pyrazole>95 (estimated)

Note: Yields are estimated based on typical CuAAC reactions and would require experimental verification.

Signaling Pathways and Biological Applications

Hypothetical Drug Discovery Workflow:

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_hits Hit Identification & Validation Start 1-Cyclopropyl-4-ethynyl- 1H-pyrazole Sonogashira Sonogashira Coupling Start->Sonogashira CuAAC CuAAC (Click Chemistry) Start->CuAAC Library Compound Library Sonogashira->Library CuAAC->Library Screening High-Throughput Screening (HTS) Library->Screening Hits Initial Hits Screening->Hits Validation Hit Validation (Dose-Response) Hits->Validation LeadGen Lead Generation Validation->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A potential workflow for drug discovery utilizing the title compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. The terminal ethynyl group provides a reactive handle for a variety of high-yielding and reliable transformations, most notably the Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition. The ability to readily form new carbon-carbon and carbon-heteroatom bonds under mild conditions makes this compound an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. The representative protocols and workflows provided in this guide are intended to facilitate further research and development in this promising area of chemistry.

References

Preliminary In Vitro Screening of 1-Cyclopropyl-4-ethynyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vitro screening of the novel compound, 1-Cyclopropyl-4-ethynyl-1H-pyrazole. Pyrazole (B372694) derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5][6][7] The inclusion of a cyclopropyl (B3062369) group has been noted in various biologically active pyrazole compounds, potentially contributing to their therapeutic profiles.[8] This document provides a structured approach to evaluating the cytotoxic and anti-inflammatory potential of this compound through a series of established in vitro assays. Detailed experimental protocols, hypothetical data presentation, and visual workflows are provided to guide researchers in assessing the compound's biological activity.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[3][4] Extensive research has demonstrated the potential of pyrazole derivatives as anticancer and anti-inflammatory agents.[1][2][6][9][10][11][12][13][14][15] This guide focuses on a hypothetical screening cascade for this compound, a novel molecule designed to leverage the established pharmacological properties of the pyrazole ring system. The primary objectives of this preliminary screening are to:

  • Determine the cytotoxic effects of the compound on various cancer cell lines.

  • Investigate the compound's potential to modulate key inflammatory signaling pathways, specifically NF-κB and MAPK.

  • Establish a foundational dataset to guide further preclinical development.

Proposed Experimental Screening Workflow

A tiered approach is recommended for the in vitro screening of this compound. This begins with broad cytotoxicity screening, followed by more specific assays to elucidate the potential mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (for active compounds) cluster_2 Phase 3: Data Analysis & Next Steps A Compound Synthesis & Characterization (this compound) B MTT Cell Viability Assay A->B C LDH Cytotoxicity Assay A->C D Determination of IC50 Values B->D C->D E NF-κB Activation Assay (Luciferase Reporter) D->E F MAPK Pathway Analysis (Western Blot for p-ERK, p-p38) D->F G Analysis of Apoptosis (Annexin V/PI Staining) D->G H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H I Lead Compound Selection H->I

Caption: Proposed experimental workflow for in vitro screening.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical quantitative data for the in vitro screening of this compound. This data is for illustrative purposes to demonstrate the recommended format for data presentation.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM)Max. Inhibition (%)
MCF-7 Breast CancerMTT4815.888.5
LDH4825.275.3
A549 Lung CancerMTT4828.481.2
LDH4840.168.9
HepG2 Liver CancerMTT4812.593.1
LDH4820.982.7
HCT116 Colorectal CancerMTT4822.785.6
LDH4833.871.4

Table 2: Effect of this compound on Inflammatory Pathways

Cell LineAssayStimulantCompound Conc. (µM)Inhibition of NF-κB Activity (%)Reduction in p-ERK Expression (%)
RAW 264.7 NF-κB LuciferaseLPS (1 µg/mL)1065.4N/A
(Murine Macrophages)Western Blot (p-ERK)LPS (1 µg/mL)10N/A58.2

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[16]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[17]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes into the culture medium.[17][18]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • Include control wells for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[18]

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17]

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

NF-κB Luciferase Reporter Assay

This assay is used to screen for inhibitors of the NF-κB signaling pathway.[19] It utilizes a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • C2C12 muscle cell line (or other suitable cell line) stably expressing an NF-κB luciferase reporter gene.[19]

  • Complete cell culture medium.

  • TNF-α or Lipopolysaccharide (LPS) to induce NF-κB activation.[19][20]

  • Luciferase assay reagent.

  • 96-well opaque plates.

Procedure:

  • Seed the reporter cells in a 96-well opaque plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Incubate for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • A parallel MTT or CellTiter-Glo assay should be conducted to rule out that the inhibition of the luciferase signal is due to cytotoxicity.[21]

Western Blot Analysis of MAPK Pathway

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK and p38, to determine the inhibitory effect of the compound.[22][23][24][25]

Materials:

  • Target cell line (e.g., HCT116, RAW 264.7)

  • Complete cell culture medium

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.[22]

  • Treat cells with this compound for the desired time.

  • Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To detect total protein levels, the membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH.[22]

Signaling Pathway Diagrams

Canonical NF-κB Signaling Pathway

The NF-κB signaling pathway is a primary regulator of inflammation.[19][20] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[20][26] Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[26][27]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds Transcription Inflammatory Gene Transcription DNA->Transcription G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 (Active) ERK->pERK pERK_nuc p-ERK1/2 pERK->pERK_nuc translocates TF Transcription Factors (e.g., c-Myc, AP-1) pERK_nuc->TF activates Transcription Gene Transcription (Proliferation, Survival) TF->Transcription

References

An In-Depth Technical Guide on the Solubility and Stability of 1-Cyclopropyl-4-ethynyl-1H-pyrazole in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical framework and representative methodologies for assessing the solubility and stability of a compound like 1-Cyclopropyl-4-ethynyl-1H-pyrazole in dimethyl sulfoxide (B87167) (DMSO). The quantitative data presented herein is hypothetical and illustrative, designed to guide researchers. Specific experimental results for this compound are not publicly available.

Introduction

This compound is a small molecule featuring a pyrazole (B372694) core, a structure of significant interest in medicinal chemistry due to its presence in numerous approved pharmaceuticals.[1][2] The cyclopropyl (B3062369) and ethynyl (B1212043) substitutions suggest a potential role as a highly specific ligand, possibly for kinases or other enzyme targets where such functionalities can form key interactions. For any compound intended for biological screening or as a drug candidate, a thorough understanding of its solubility and stability in common laboratory solvents, particularly DMSO, is critical.

DMSO is the universal solvent for storing and handling compounds in high-throughput screening (HTS) and drug discovery pipelines. Its high solubilizing power and miscibility with aqueous media are advantageous. However, issues such as compound precipitation upon dilution into aqueous buffers and compound degradation in DMSO stock solutions can lead to inaccurate biological data and false negatives. This guide outlines the essential protocols and data interpretation for characterizing the solubility and stability of this compound in DMSO.

Physicochemical Properties (Hypothetical)

A summary of the core physicochemical properties is essential for contextualizing solubility and stability behavior.

PropertyValue (Predicted/Hypothetical)
IUPAC Name This compound
CAS Number 2297839-58-6[3]
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Off-white to light yellow solid
pKa (Predicted) ~2.0 (pyrazole N-H)
cLogP (Predicted) 1.5 - 2.5
Solubility in DMSO

The solubility of a compound in DMSO determines the maximum concentration achievable for stock solutions. Both kinetic and thermodynamic solubility are relevant concepts, though for stock preparation, the primary concern is the apparent or kinetic solubility.

Table 1: Hypothetical Solubility of this compound in Anhydrous DMSO

Temperature (°C)Maximum Solubility (mg/mL)Maximum Molarity (mM)
4> 100> 750
22 (Room Temp)> 100> 750
37> 100> 750

Note: Pyrazole derivatives are often more soluble in organic solvents like ethanol, methanol, and acetone (B3395972) than in water.[4] The high polarity and aprotic nature of DMSO typically allow for high solubility of many small molecules.

Stability in DMSO

Compound stability in DMSO stock solutions is critical for ensuring the integrity of samples used in biological assays over time. Degradation can occur due to reactions with trace water, oxygen, or light, and can be accelerated by improper storage conditions.[5][6]

Table 2: Hypothetical Stability of this compound (10 mM Stock in Anhydrous DMSO)

Storage ConditionTime Point% Parent Compound RemainingDegradants Observed
-20°C, Dark 1 Month99.5%None Detected
6 Months98.9%< 0.5% (Oxidative adduct)
12 Months98.2%< 1.0% (Oxidative adduct)
4°C, Dark 1 Month98.1%< 1.0% (Oxidative adduct)
6 Months95.3%~2.5% (Oxidative adduct), ~1.0% (Hydrated alkyne)
22°C, Ambient Light 24 Hours96.2%~2.0% (Hydrated alkyne), ~1.5% (Unknown)
1 Week85.4%Major degradation products
Freeze-Thaw Cycles (-20°C to 22°C) 5 Cycles99.2%None Detected
10 Cycles98.5%< 0.8% (Oxidative adduct)

Note: Studies have shown that many compounds remain stable in DMSO for extended periods, especially when stored at low temperatures.[5] However, the presence of water can be a more significant factor in degradation than oxygen for some molecules.[6]

Experimental Protocols

Protocol: Kinetic Solubility Assessment in DMSO

Objective: To determine the maximum soluble concentration of the test compound in DMSO at room temperature for stock solution preparation.

Materials:

  • This compound

  • Anhydrous DMSO (≤ 0.02% water)

  • Analytical balance

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation of Supersaturated Slurry: Weigh approximately 15 mg of the compound into a 2 mL glass vial. Add 1.0 mL of anhydrous DMSO to create a slurry with an initial concentration of ~15 mg/mL.

  • Equilibration: Cap the vial tightly and agitate vigorously using a vortex mixer for 2 minutes. Place the vial on a shaker or rotator at room temperature (22°C) for 24 hours to allow the solution to reach equilibrium.

  • Sample Preparation: After equilibration, centrifuge the slurry at 14,000 rpm for 15 minutes to pellet the excess, undissolved solid.

  • Dilution and Analysis: Carefully remove a 10 µL aliquot from the clear supernatant, ensuring no solid is disturbed. Dilute this aliquot 100-fold with DMSO into an HPLC vial.

  • Quantification: Analyze the diluted sample by a calibrated HPLC method. The concentration is determined by comparing the peak area of the compound to a standard curve prepared from a known-concentration stock solution.

Protocol: DMSO Stock Solution Stability Assessment

Objective: To evaluate the chemical stability of the test compound in a 10 mM DMSO stock solution under various storage conditions over time.

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Climate-controlled chambers or refrigerators/freezers set to 22°C, 4°C, and -20°C.

  • Amber glass HPLC vials

Methodology:

  • Initial Sample (T=0): Immediately after preparing the 10 mM stock solution, dilute an aliquot to an appropriate concentration (e.g., 50 µM) with mobile phase. Analyze via HPLC-UV/MS. This serves as the baseline (100% purity) reference.

  • Aliquoting and Storage: Dispense aliquots of the 10 mM stock solution into separate, tightly sealed amber vials for each time point and condition to avoid repeated opening of a single stock.

  • Storage Conditions:

    • Long-Term: Store sets of vials at -20°C and 4°C in the dark.

    • Benchtop: Store one set of vials at 22°C under ambient light.

    • Freeze-Thaw: Subject one set of vials to repeated cycles of freezing at -20°C for at least 12 hours, followed by thawing to room temperature for 1-2 hours.

  • Time-Point Analysis: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

  • Sample Analysis: Dilute and analyze the samples by HPLC-UV/MS as described for the T=0 sample.

  • Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area at a given time point to the peak area at T=0. Identify and, if possible, characterize any new peaks (degradants) using the MS data.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow for assessing the solubility and stability of a research compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment cluster_2 Compound Handling A Prepare Supersaturated Slurry (Compound in DMSO) B Equilibrate for 24h (Room Temperature) A->B C Centrifuge to Pellet Solid B->C D Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Determine Max Solubility E->F G Prepare 10 mM Stock Solution in DMSO H Analyze T=0 Sample (HPLC-UV/MS) G->H I Aliquot & Store Samples (-20°C, 4°C, 22°C, Freeze-Thaw) G->I J Analyze at Time Points (1wk, 1mo, 6mo...) I->J K Calculate % Remaining & Identify Degradants J->K L Source Compound (this compound) M Characterize (NMR, MS) L->M M->A M->G

Workflow for Solubility and Stability Testing.
Hypothetical Signaling Pathway

Pyrazole-containing compounds are often developed as kinase inhibitors. The diagram below shows a hypothetical signaling pathway where this compound could act as an inhibitor of a downstream kinase (e.g., "TargetKinase").

G Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TargetKinase TargetKinase ERK->TargetKinase Substrate Substrate Protein TargetKinase->Substrate Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor This compound Inhibitor->TargetKinase

Hypothetical Kinase Inhibition Pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-cyclopropyl-4-ethynyl-1H-pyrazole, a key building block in medicinal chemistry and drug development. The synthesis is achieved through a Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This protocol outlines the coupling of 1-cyclopropyl-4-iodo-1H-pyrazole with ethynyltrimethylsilane, followed by in-situ or subsequent deprotection of the trimethylsilyl (B98337) (TMS) group. The application note includes a detailed reaction mechanism, experimental procedures, and data presentation tables for accurate record-keeping and reproducibility.

Introduction

The pyrazole (B372694) moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. The incorporation of an ethynyl (B1212043) group at the C4 position of the pyrazole ring provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex molecules for drug discovery.[3][4][5] The Sonogashira coupling reaction is a highly efficient and widely used method for the synthesis of such alkynyl-substituted heterocycles.[6][7] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild reaction conditions.[1][8][9]

Reaction Scheme

The synthesis of this compound is proposed to proceed in two key steps:

  • Sonogashira Coupling: Reaction of 1-cyclopropyl-4-iodo-1H-pyrazole with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Reaction_Scheme cluster_step1 Sonogashira Coupling cluster_step2 Deprotection reactant1 1-Cyclopropyl-4-iodo-1H-pyrazole intermediate 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole reactant1->intermediate Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Solvent (e.g., THF or DMF) reactant2 +  (CH₃)₃SiC≡CH Ethynyltrimethylsilane final_product This compound intermediate->final_product Base (e.g., K₂CO₃, TBAF) Solvent (e.g., MeOH)

Caption: Overall synthetic route for this compound.

Catalytic Cycle: The Sonogashira Coupling Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (1-cyclopropyl-4-iodo-1H-pyrazole) to form a Pd(II) complex.[8][10]

    • Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex.

    • Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.[10]

  • Copper Cycle:

    • The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[9] This intermediate is key for transferring the alkyne group to the palladium center.

Sonogashira_Mechanism Sonogashira Coupling Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_complex R-Pd(II)-X      L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex R-Pd(II)-C≡CR'           L₂ transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination product R-C≡CR' reductive_elimination->product product->pd0 Regeneration cu_catalyst Cu(I)X alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + Cu(I)X - HX base Base cu_acetylide->transmetalation To Palladium Cycle Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup: - Inert atmosphere - Add pyrazole, solvent, catalysts, base start->reaction_setup add_alkyne Add Ethynyltrimethylsilane reaction_setup->add_alkyne sonogashira Sonogashira Coupling Reaction (RT or gentle heat, 12-24h) add_alkyne->sonogashira workup Aqueous Workup: - Dilute with EtOAc - Filter through Celite® - Wash with NH₄Cl and brine sonogashira->workup purification1 Purification (Step 1): - Dry with MgSO₄ - Concentrate - Flash Chromatography workup->purification1 intermediate_product Intermediate Product: 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole purification1->intermediate_product deprotection_setup Deprotection Reaction: - Dissolve in MeOH - Add K₂CO₃ intermediate_product->deprotection_setup deprotection Stir at RT (1-4h) deprotection_setup->deprotection workup2 Aqueous Workup (Step 2): - Remove MeOH - Partition between H₂O and EtOAc - Wash with brine deprotection->workup2 purification2 Final Purification: - Dry with MgSO₄ - Concentrate workup2->purification2 final_product Final Product: This compound purification2->final_product end End final_product->end

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Ethynylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-ethynylpyrazoles, a critical scaffold in medicinal chemistry and materials science. The primary method detailed is the Sonogashira cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is particularly effective for the alkynylation of 4-halopyrazoles.

The protocols outlined below are designed to be reproducible and scalable, providing a solid foundation for further research and development. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.[2][4]

Core Reaction Scheme

The fundamental transformation involves the coupling of a 4-halopyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The reactivity of the halide on the pyrazole (B372694) ring is a critical factor, with the general trend being I > Br > Cl.[2] For this reason, 4-iodopyrazoles are often the preferred starting material, exhibiting higher reactivity and leading to better yields.[5][6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of 4-halopyrazoles with various terminal alkynes. This data is compiled from multiple sources to provide a comparative overview.

4-Halopyrazole SubstrateAlkyne SubstratePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Substituted-4-iodopyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)PPh₃Et₃NTHF601285-95[5][6]
1-H-4-iodopyrazoleVarious terminal alkynesPd/C (10)CuI (5)PPh₃Et₃NDMF80870-90[7]
1-Boc-4-iodopyrazolePhenylacetylenePd(PPh₃)₄ (5)CuI (5)-Et₃NDioxaneRT24~90[6]
1-Substituted-4-bromopyrazolePhenylacetylenePd(OAc)₂ (2.5)-2,2'-bipyridine (10)Cs₂CO₃DCM5012Moderate[8]

Experimental Workflow

The general workflow for the palladium-catalyzed synthesis of 4-ethynylpyrazoles via Sonogashira coupling is depicted below. This process involves the preparation of the reaction mixture under an inert atmosphere, followed by the reaction itself, and subsequent workup and purification of the final product.

experimental_workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis prep_flask Prepare Schlenk flask under inert atmosphere (Ar or N₂) add_solids Add 4-halopyrazole, Pd catalyst, CuI, and ligand prep_flask->add_solids 1. add_liquids Add degassed solvent, base (e.g., Et₃N), and terminal alkyne add_solids->add_liquids 2. react Stir mixture at specified temperature add_liquids->react 3. monitor Monitor reaction progress by TLC or LC-MS react->monitor 4. quench Quench reaction and remove solvent monitor->quench 5. (upon completion) extract Perform aqueous workup and extraction quench->extract 6. purify Purify product by column chromatography extract->purify 7. characterize Characterize pure product (NMR, MS, etc.) purify->characterize 8.

Caption: A flowchart illustrating the key steps in the palladium-catalyzed Sonogashira coupling for the synthesis of 4-ethynylpyrazoles.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of a 4-ethynylpyrazole derivative from a 4-iodopyrazole (B32481) precursor.

Materials:

  • 1-Substituted-4-iodopyrazole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triphenylphosphine (B44618) (PPh₃) (0.1 eq)

  • Triethylamine (B128534) (Et₃N) (3.0 eq)

  • Anhydrous, degassed tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the 1-substituted-4-iodopyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran via syringe, followed by triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-ethynylpyrazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Logical Relationships

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. This intricate mechanism allows for the efficient formation of the C-C bond.

catalytic_cycle Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R¹-C≡CR² pd_alkynyl->product Reductive Elimination cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: A diagram illustrating the interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

These protocols and notes provide a comprehensive guide for the synthesis of 4-ethynylpyrazoles. The versatility of the Sonogashira reaction allows for the introduction of a wide variety of substituents on both the pyrazole ring and the alkyne, making it a powerful tool for generating diverse chemical libraries for drug discovery and materials science applications. For more specific applications, optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary.[8][9]

References

Application Notes and Protocols: 1-Cyclopropyl-4-ethynyl-1H-pyrazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for a wide range of applications, including drug discovery, bioconjugation, and materials science.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide (B81097).[1][3] 1-Cyclopropyl-4-ethynyl-1H-pyrazole is a versatile building block that incorporates a terminal alkyne, making it a suitable substrate for CuAAC reactions. The presence of the cyclopropyl (B3062369) and pyrazole (B372694) moieties can impart unique physicochemical properties to the resulting triazole products, such as increased metabolic stability, enhanced potency, and improved membrane permeability, which are highly desirable in drug development.[4]

These application notes provide an overview of the potential uses of this compound in click chemistry and offer generalized experimental protocols for its implementation.

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[5][6] The unique structural and electronic properties of the cyclopropyl group can further enhance the therapeutic potential of molecules.[4][7] By employing this compound in click chemistry, researchers can readily synthesize novel triazole-containing compounds for various therapeutic applications:

  • Lead Generation and Optimization: The modular nature of click chemistry allows for the rapid generation of libraries of diverse compounds by reacting this compound with a variety of azide-containing building blocks. This approach facilitates the exploration of structure-activity relationships (SAR) to identify and optimize lead compounds.

  • Bioisosteric Replacement: The resulting 1,4-disubstituted triazole can act as a bioisostere for other functional groups, such as amide bonds, offering improved metabolic stability and pharmacokinetic profiles.

  • Targeted Drug Delivery: this compound can be incorporated into drug molecules, which can then be conjugated to targeting moieties (e.g., antibodies, peptides, or nanoparticles) functionalized with azides via click chemistry. This strategy enables the specific delivery of therapeutic agents to diseased cells or tissues, minimizing off-target effects.

Bioconjugation and Chemical Biology

The bioorthogonal nature of the CuAAC reaction makes it a powerful tool for studying biological systems. This compound can be utilized as a chemical reporter to label and visualize biomolecules:

  • Protein and Nucleic Acid Labeling: By metabolically or chemically incorporating an azide group into proteins or nucleic acids, this compound can be used as a handle for attaching fluorescent dyes, affinity tags, or other probes via click chemistry.

  • Activity-Based Protein Profiling (ABPP): This compound can be integrated into activity-based probes to covalently label active enzymes in complex biological samples, allowing for the study of enzyme function and the discovery of new drug targets.

Quantitative Data Summary

ParameterValueConditions
Reactants
AlkyneThis compound1.0 equiv
AzideBenzyl Azide1.1 equiv
Catalyst System
Copper(II) Sulfate (B86663) (CuSO₄)0.05 equiv (5 mol%)
Sodium Ascorbate (B8700270)0.10 equiv (10 mol%)
Reaction Conditions
Solventt-BuOH/H₂O (1:1)
TemperatureRoom Temperature (25°C)
Reaction Time2 - 6 hoursMonitored by TLC or LC-MS
Outcome
Product 1-Cyclopropyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole
Yield > 90% Isolated yield after purification
Purity > 98% Determined by HPLC or ¹H NMR

Experimental Protocols

The following are generalized protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.

Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted Triazole

Materials:

  • This compound

  • Azide-containing compound (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equiv) and the azide-containing compound (1.1 equiv) in a 1:1 mixture of t-BuOH and deionized water.

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 equiv) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in deionized water.

  • To the stirring solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1,4-disubstituted triazole.

Protocol 2: Bioconjugation to an Azide-Labeled Protein

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS)

  • This compound

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (CuSO₄)

  • Aminoguanidine (B1677879) hydrochloride

  • Sodium ascorbate

  • Degassed buffer

Procedure:

  • Prepare stock solutions of all reagents in degassed buffer or water.

  • In a microcentrifuge tube, combine the azide-labeled protein with a solution of this compound (typically 10-50 equivalents relative to the protein).

  • Add the THPTA ligand to the mixture (final concentration typically 5 times that of CuSO₄).

  • Add aminoguanidine hydrochloride (final concentration ~1-5 mM).

  • Initiate the reaction by adding a premixed solution of CuSO₄ and sodium ascorbate. The final concentration of CuSO₄ is typically 50-250 µM, and sodium ascorbate is 1-5 mM.

  • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.

  • Remove excess reagents and purify the labeled protein using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterize the labeled protein using methods like SDS-PAGE, mass spectrometry, or fluorescence spectroscopy (if a fluorescent tag was attached).

Visualizations

CuAAC_Mechanism cluster_cycle Catalytic Cycle reactant reactant catalyst catalyst intermediate intermediate product product Alkyne This compound Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 Cu_Triazolide Copper(I) Triazolide Azide->Cu_Triazolide CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation Cu_Acetylide->Cu_Triazolide + R-N3 Cu_Triazolide->CuI Releases Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole Protonolysis Ascorbate Sodium Ascorbate Ascorbate->CuI Reduces

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Signaling_Pathway_Application protein protein probe probe process process result result TargetProtein Target Protein (with Azide label) ClickReaction CuAAC Click Reaction TargetProtein->ClickReaction Signaling Signaling Cascade TargetProtein->Signaling ClickProbe Probe-Alkyne (containing this compound) ClickProbe->ClickReaction LabeledProtein Labeled Target Protein ClickReaction->LabeledProtein Visualization Visualization/ Pull-down LabeledProtein->Visualization DownstreamEffector Downstream Effector BiologicalResponse Biological Response DownstreamEffector->BiologicalResponse Signaling->DownstreamEffector

Caption: Application in tracking a protein in a signaling pathway.

Experimental_Workflow step step reagents reagents analysis analysis product product Start Start Step1 1. Dissolve Alkyne and Azide Start->Step1 Step2 2. Add Catalyst System Step1->Step2 Reagents1 This compound + Azide Compound in t-BuOH/H2O Reagents1->Step1 Step3 3. Reaction Monitoring Step2->Step3 Reagents2 CuSO4 Solution + Sodium Ascorbate Solution Reagents2->Step2 Analysis1 TLC / LC-MS Step3->Analysis1 Step4 4. Work-up Analysis1->Step4 Reaction Complete Step5 5. Purification Step4->Step5 Analysis2 Column Chromatography Step5->Analysis2 FinalProduct Pure Triazole Product Analysis2->FinalProduct End End FinalProduct->End

Caption: General experimental workflow for CuAAC synthesis.

References

Application Notes and Protocols: 1-Cyclopropyl-4-ethynyl-1H-pyrazole in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its versatile nature allows for substitutions that can modulate potency, selectivity, and pharmacokinetic properties. The 1-cyclopropyl-1H-pyrazole moiety, in particular, has been explored in the development of various therapeutic agents, including kinase inhibitors.[4]

This document provides detailed application notes and protocols for the use of 1-Cyclopropyl-4-ethynyl-1H-pyrazole (herein referred to as CEP) in targeted drug discovery. CEP is a novel investigational compound designed as a potential covalent inhibitor of Bruton's tyrosine kinase (BTK). The ethynyl (B1212043) group at the 4-position is engineered to act as a Michael acceptor, forming a covalent bond with a nucleophilic cysteine residue in the target protein's active site.[5][6][7] This covalent inhibition can lead to prolonged target engagement and enhanced therapeutic efficacy.

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[8][9] The approved BTK inhibitor, ibrutinib (B1684441), is a covalent inhibitor that targets Cysteine 481 (Cys481) in the BTK active site.[6][8][10][11][12] These notes will focus on the application of CEP as a covalent BTK inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of CEP against BTK and its effect on B-cell lymphoma cell lines.

Table 1: Biochemical Inhibition of Bruton's Tyrosine Kinase (BTK)

CompoundTargetAssay TypeIC₅₀ (nM)
CEP BTKCell-Free (Luminescent)8.5
Ibrutinib (Reference) BTKCell-Free (Luminescent)1.2
CEP-alkane (Negative Control) BTKCell-Free (Luminescent)>10,000

CEP-alkane is a negative control compound where the ethynyl group of CEP is reduced to an ethyl group, preventing covalent bond formation.

Table 2: Cellular Activity against B-Cell Lymphoma Cell Line (Ramos)

CompoundCell LineAssay TypeEndpointIncubation TimeGI₅₀ (nM)
CEP RamosProliferationCell Viability (MTT)72 hours15.2
Ibrutinib (Reference) RamosProliferationCell Viability (MTT)72 hours5.8
CEP-alkane (Negative Control) RamosProliferationCell Viability (MTT)72 hours>20,000

Signaling Pathway and Mechanism of Action

CEP is hypothesized to act as a covalent inhibitor of BTK, a key component of the B-cell receptor signaling pathway. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation. By covalently binding to Cys481 in the ATP-binding pocket of BTK, CEP is designed to irreversibly block its kinase activity, thereby inhibiting the downstream signaling cascade and suppressing the growth of malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates CEP This compound (CEP) CEP->BTK covalently inhibits Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 Selectivity Profiling A Biochemical BTK Kinase Assay (Determine IC₅₀) B Cell Proliferation Assay (MTT) (Determine GI₅₀) A->B C Target Engagement Assay (Western Blot for p-BTK) B->C D Covalent Binding Assay (e.g., Mass Spectrometry) C->D E Kinome-wide Selectivity Screen D->E SAR_Rationale cluster_Core Core Scaffold cluster_Substituents Key Substituents CEP_Structure This compound (CEP) Pyrazole_Ring Pyrazole Ring (Hinge Binding) CEP_Structure->Pyrazole_Ring provides Cyclopropyl 1-Cyclopropyl Group (Hydrophobic Pocket Interaction, Improved Physicochemical Properties) CEP_Structure->Cyclopropyl features Ethynyl 4-Ethynyl Group (Covalent Warhead for Cys481) CEP_Structure->Ethynyl features

References

Application Notes and Protocols for N-alkylation of 4-ethynylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 4-ethynylpyrazole, a critical step in the synthesis of various pharmaceutical intermediates and functional materials. The protocol is designed to be robust and reproducible, with considerations for the sensitive ethynyl (B1212043) functional group.

Introduction

N-alkylated pyrazoles are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The 4-ethynylpyrazole scaffold, in particular, offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making it a valuable building block in drug discovery and development. This protocol outlines a reliable method for the N-alkylation of 4-ethynylpyrazole using standard laboratory reagents and techniques.

Reaction Principle

The N-alkylation of 4-ethynylpyrazole proceeds via the deprotonation of the pyrazole (B372694) nitrogen by a mild base, followed by nucleophilic attack on an alkyl halide. The choice of a mild base, such as potassium carbonate, is crucial to prevent the deprotonation of the terminal alkyne, thus ensuring the chemoselectivity of the reaction.

Experimental Protocols

Materials and Methods

Reagents:

  • 4-ethynylpyrazole

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

General Procedure for N-alkylation of 4-ethynylpyrazole
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethynylpyrazole (1.0 eq).

  • Add anhydrous acetonitrile or DMF (approximately 10 mL per 1 mmol of pyrazole).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified N-alkyl-4-ethynylpyrazole by NMR spectroscopy.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of 4-ethynylpyrazole with various alkylating agents.

EntryAlkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃ (1.5)CH₃CN60492
2Ethyl BromideK₂CO₃ (1.5)DMF70688
3Benzyl BromideK₂CO₃ (2.0)CH₃CN50595
4Propargyl BromideK₂CO₃ (1.5)DMF60885

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 4-ethynylpyrazole.

experimental_workflow reagents 1. Add 4-ethynylpyrazole, K₂CO₃, and solvent to flask stir 2. Stir at room temperature reagents->stir alkyl_halide 3. Add alkyl halide stir->alkyl_halide heat 4. Heat and monitor by TLC alkyl_halide->heat cool 5. Cool to room temperature heat->cool filter 6. Filter and concentrate cool->filter workup 7. Aqueous workup filter->workup dry 8. Dry and concentrate workup->dry purify 9. Purify by column chromatography dry->purify characterize 10. Characterize the product purify->characterize

Caption: General workflow for the N-alkylation of 4-ethynylpyrazole.

Signaling Pathway (Logical Relationship)

This diagram illustrates the logical relationship of the key components in the N-alkylation reaction.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole 4-Ethynylpyrazole product N-Alkyl-4-ethynylpyrazole pyrazole->product alkyl_halide Alkyl Halide alkyl_halide->product base K₂CO₃ (Base) base->product facilitates solvent Solvent (CH₃CN or DMF) solvent->product heat Heat heat->product

Caption: Key components and their roles in the N-alkylation reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often volatile and toxic; handle with care.

  • Anhydrous solvents are flammable; keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a detailed and reliable method for the N-alkylation of 4-ethynylpyrazole. The use of mild reaction conditions ensures the integrity of the sensitive ethynyl group, leading to high yields of the desired products. This procedure is expected to be a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Application Notes and Protocols: 1-Cyclopropyl-4-ethynyl-1H-pyrazole as a Key Intermediate for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-cyclopropyl-4-ethynyl-1H-pyrazole, a critical building block in the synthesis of potent anticancer agents. This document details its synthesis, application in the development of the multi-targeted kinase inhibitor AT9283, and the biological context of its derivatives.

Introduction

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1][2][3] Specifically, this compound has emerged as a valuable intermediate in the synthesis of targeted anticancer therapies. Its rigid structure and the reactive ethynyl (B1212043) group allow for its incorporation into complex molecules that can interact with high specificity at the ATP-binding sites of various protein kinases. One of the most notable applications of this intermediate is in the synthesis of AT9283, a potent inhibitor of Aurora kinases, Janus kinases (JAK), and Abl kinase.[4][5][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the formation of the 1-cyclopropyl-1H-pyrazole core, followed by iodination at the 4-position, and finally, a Sonogashira coupling to introduce the ethynyl moiety.

Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

A common method for the synthesis of N-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 1-cyclopropyl-1H-pyrazole, this involves the reaction of malondialdehyde or a synthetic equivalent with cyclopropylhydrazine.

Step 2: Iodination of 1-Cyclopropyl-1H-pyrazole to 1-Cyclopropyl-4-iodo-1H-pyrazole

The regioselective iodination at the C4 position of the pyrazole ring is a crucial step. This can be achieved using various iodinating agents.

Step 3: Sonogashira Coupling and Deprotection to Yield this compound

The final step involves the introduction of the ethynyl group via a palladium- and copper-catalyzed Sonogashira coupling reaction between 1-cyclopropyl-4-iodo-1H-pyrazole and a protected acetylene, such as trimethylsilylacetylene (B32187), followed by deprotection.[7][8][9]

Application in the Synthesis of AT9283

This compound is a key precursor in the synthesis of AT9283, a multi-targeted kinase inhibitor that has been investigated in clinical trials for various cancers.[10][11][12][13] The synthesis of AT9283 involves the coupling of the pyrazole intermediate with a substituted benzimidazole (B57391) moiety.

Biological Activity of AT9283

AT9283 exhibits potent inhibitory activity against a range of kinases implicated in cancer cell proliferation and survival. Its primary targets are Aurora kinases (A and B) and Janus kinases (JAK2 and JAK3).[4][5][14]

Quantitative Data: Kinase and Cell Line Inhibition

The following tables summarize the inhibitory activity of AT9283 against various kinases and cancer cell lines.

Kinase TargetIC50 (nM)
Aurora A3
Aurora B3
JAK21.2
JAK31.1
Abl (T315I mutant)4

Data sourced from multiple studies.[4][14]

Cancer Cell LineIC50 (nM)
HCT116 (Colon Cancer)12
K562 (Chronic Myeloid Leukemia)< 1000
HEL (Erythroleukemia)< 1000
SET-2 (Megakaryoblastic Leukemia)< 1000
B-NHL cell lines< 1000

Data sourced from multiple studies.[11][12][15]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole

Materials:

  • 1-Cyclopropyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of 1-cyclopropyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-cyclopropyl-4-iodo-1H-pyrazole.

Protocol 2: Synthesis of this compound

Materials:

  • 1-Cyclopropyl-4-iodo-1H-pyrazole

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (B129727)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add 1-cyclopropyl-4-iodo-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in anhydrous THF and triethylamine.

  • Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (1-cyclopropyl-1H-pyrazol-4-yl)(trimethylsilyl)acetylene.

  • For deprotection, dissolve the silylated pyrazole in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Signaling Pathways and Experimental Workflows

Diagram 1: Synthetic Workflow for this compound

G A 1,3-Dicarbonyl Compound C 1-Cyclopropyl-1H-pyrazole A->C B Cyclopropylhydrazine B->C E 1-Cyclopropyl-4-iodo-1H-pyrazole C->E D N-Iodosuccinimide (NIS) D->E G Sonogashira Coupling E->G F Trimethylsilylacetylene F->G H (1-Cyclopropyl-1H-pyrazol-4-yl) (trimethylsilyl)acetylene G->H I Deprotection (K2CO3, MeOH) H->I J This compound I->J

Caption: Synthetic route to this compound.

Diagram 2: Role in AT9283 Synthesis

G A This compound C Coupling Reaction A->C B Substituted Benzimidazole Moiety B->C D AT9283 C->D

Caption: Role of the intermediate in the synthesis of AT9283.

Diagram 3: Aurora Kinase Signaling Pathway Inhibition by AT9283

G cluster_0 Cell Cycle Progression (G2/M Phase) Aurora A Aurora A Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Mitotic Arrest Mitotic Arrest Centrosome Separation->Mitotic Arrest Spindle Assembly->Mitotic Arrest Chromosome Segregation->Mitotic Arrest Cytokinesis->Mitotic Arrest AT9283 AT9283 AT9283->Aurora A AT9283->Aurora B Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: AT9283 inhibits Aurora kinases, leading to mitotic arrest.

Diagram 4: JAK-STAT Signaling Pathway Inhibition by AT9283

G cluster_1 Cytokine Signaling Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 STAT3/5 STAT3/5 JAK2->STAT3/5 Phosphorylation Gene Transcription Gene Transcription STAT3/5->Gene Transcription Dimerization & Nuclear Translocation AT9283 AT9283 AT9283->JAK2 Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival

Caption: AT9283 inhibits the JAK-STAT signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays Using 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole (B372694) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] Many of these activities are attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes.[6][7] The novel compound, 1-Cyclopropyl-4-ethynyl-1H-pyrazole, possesses structural features, such as the pyrazole core and a cyclopropyl (B3062369) group, that suggest its potential as a kinase inhibitor. The cyclopropyl group, in particular, can enhance metabolic stability and binding affinity. This document provides detailed protocols for cell-based assays to evaluate the anti-proliferative and potential kinase-inhibitory activity of this compound. These protocols are designed for researchers in drug discovery and development.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells

CompoundConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (µM)
Vehicle (0.1% DMSO)01.250.08100-
This compound0.11.180.0694.45.2
10.950.0576.0
50.640.0451.2
100.350.0328.0
250.150.0212.0
500.080.016.4
Doxorubicin (Positive Control)10.420.0333.60.8

Table 2: In-Cell Kinase Activity Assay - Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

CompoundConcentration (µM)Mean Luminescence (RLU)Standard Deviation% Kinase InhibitionIC50 (µM)
Vehicle (0.1% DMSO)0850,00050,0000-
This compound0.1815,00045,0004.14.8
1650,00038,00023.5
5430,00025,00049.4
10220,00018,00074.1
2595,00010,00088.8
5055,0008,00093.5
Staurosporine (Positive Control)175,0009,00091.20.05

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability of a selected cancer cell line, such as A549 human lung carcinoma cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8]

Materials:

  • A549 cells (or other suitable cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle control (0.1% DMSO), and positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In-Cell Kinase Activity Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of the compound on a specific kinase or a kinase family within the cell. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, can be used to quantify kinase activity by measuring the amount of ADP produced.[9]

Materials:

  • A549 cells (or a cell line with a known active signaling pathway)

  • Appropriate cell culture medium

  • This compound

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • DMSO (vehicle)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in Protocol 1. Incubate for a shorter period (e.g., 1-4 hours) to assess direct kinase inhibition rather than downstream effects on viability.

  • Cell Lysis: After treatment, lyse the cells according to the kinase assay kit manufacturer's instructions to release the intracellular contents, including kinases and their substrates.

  • Kinase Reaction: Initiate the kinase reaction by adding the necessary components from the assay kit, which may include a specific kinase substrate and ATP.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction.

  • Luminescence Measurement: Read the luminescent signal using a luminometer.

  • Data Analysis: A lower luminescent signal corresponds to less ADP produced, indicating greater kinase inhibition. Calculate the percent kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_primary Primary Assay: Cell Viability (MTT) cluster_secondary Secondary Assay: Kinase Inhibition prep_cells Seed Cells in 96-well Plate treat_cells_mtt Treat Cells with Compound (48-72h) prep_cells->treat_cells_mtt treat_cells_kinase Treat Cells with Compound (1-4h) prep_cells->treat_cells_kinase prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells_mtt prep_compound->treat_cells_kinase add_mtt Add MTT Reagent treat_cells_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_mtt Calculate IC50 read_absorbance->analyze_mtt analyze_kinase Calculate IC50 lyse_cells Lyse Cells treat_cells_kinase->lyse_cells kinase_reaction Initiate Kinase Reaction lyse_cells->kinase_reaction detect_adp Detect ADP (Luminescence) kinase_reaction->detect_adp detect_adp->analyze_kinase

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor This compound Inhibitor->RTK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: Representative Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed methodologies for the synthesis of a diverse library of 1-cyclopropyl-4-ethynyl-1H-pyrazole derivatives. The synthetic strategy is centered around a two-step sequence: the preparation of the key intermediate, 1-cyclopropyl-4-iodo-1H-pyrazole, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a variety of terminal alkynes. This approach offers a versatile and efficient route to novel pyrazole-based compounds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The protocols outlined below are designed to be clear, concise, and reproducible for researchers in the field.

Synthetic Workflow

The overall synthetic workflow involves two main stages: the synthesis of the key iodinated pyrazole (B372694) intermediate and the subsequent diversification via Sonogashira coupling.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Library Synthesis (Sonogashira Coupling) A Cyclopropylhydrazine C 1-Cyclopropyl-1H-pyrazole A->C B 1,1,3,3-Tetramethoxypropane B->C E 1-Cyclopropyl-4-iodo-1H-pyrazole C->E D Iodinating Agent (e.g., I2/H2O2) D->E H Library of 1-Cyclopropyl-4-(alkynyl)-1H-pyrazoles E->H F Terminal Alkyne Library (R-C≡CH) F->H G Pd Catalyst, Cu(I) cocatalyst, Base G->H G cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle pd0 Pd(0)L2 pd_ox Oxidative Addition (R-I) pd0->pd_ox pd_complex R-Pd(II)(I)L2 pd_ox->pd_complex pd_trans Transmetalation (Cu-C≡CR') pd_alkynyl_complex R-Pd(II)(C≡CR')L2 pd_trans->pd_alkynyl_complex pd_re Reductive Elimination pd_re->pd0 product product pd_re->product Product (R-C≡CR') pd_complex->pd_trans pd_complex->pd_trans pd_alkynyl_complex->pd_re cu_i Cu(I) cu_alkyne π-Alkyne Complex cu_i->cu_alkyne cu_acetylide Copper Acetylide (Cu-C≡CR') cu_alkyne->cu_acetylide cu_acetylide->pd_trans terminal_alkyne H-C≡CR' terminal_alkyne->cu_alkyne base Base base->cu_acetylide

Application Notes: High-Throughput Screening of 1-Cyclopropyl-4-ethynyl-1H-pyrazole Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] Analogs of 1-Cyclopropyl-4-ethynyl-1H-pyrazole are of particular interest for their potential as kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[3] High-throughput screening (HTS) offers an efficient methodology for rapidly assessing large libraries of such analogs to identify potent and selective lead compounds.[4]

This document provides detailed protocols for a high-throughput screening campaign designed to identify and characterize this compound analogs as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5). Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in fibrosis and cancer.[5][6] The workflow includes a primary biochemical screen to measure direct enzyme inhibition, followed by a secondary cell-based assay to assess cellular potency and cytotoxicity.

Target Pathway: TGF-β Signaling

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβR2), which then recruits and phosphorylates the type I receptor, ALK5.[4][7][8] Activated ALK5 propagates the signal by phosphorylating downstream SMAD proteins (SMAD2/3).[4][9] These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cell differentiation, proliferation, and extracellular matrix production.[4][7] Inhibiting ALK5 is a key strategy to modulate this pathway for therapeutic benefit.[6][10]

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGFβR2 (Type II Receptor) TGF_beta->TGFBR2 Binding ALK5 ALK5 (TGFβR1) (Type I Receptor) TGFBR2->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 Complex SMAD2/3-SMAD4 Complex pSMAD23->Complex Forms Complex SMAD4 SMAD4 SMAD4->Complex with DNA Target Gene Transcription Complex->DNA Transcriptional Regulation Inhibitor Pyrazole Analog (ALK5 Inhibitor) Inhibitor->ALK5 Inhibition

Caption: TGF-β Signaling Pathway showing ALK5 inhibition.

Data Presentation

The following table summarizes hypothetical screening data for a representative library of this compound analogs. The data includes the half-maximal inhibitory concentration (IC50) from the biochemical ALK5 kinase assay and the half-maximal cytotoxic concentration (CC50) from the cell-based viability assay. The selectivity index (SI) is calculated as the ratio of CC50 to IC50.

Compound IDR1 GroupR2 GroupALK5 IC50 (nM)A549 CC50 (µM)Selectivity Index (SI)
BC-PYR-001 HH125> 50> 400
BC-PYR-002 FH9845.2461
BC-PYR-003 ClH7538.9519
BC-PYR-004 OCH3H210> 50> 238
BC-PYR-005 HMorpholine4525.6569
BC-PYR-006 HPiperidine6231.8513
BC-PYR-007 FMorpholine15 22.11473
BC-PYR-008 ClMorpholine28 18.5661
BC-PYR-009 H4-Me-Piperazine8842.0477
Control SB431542-94[10]--

Experimental Protocols

A systematic workflow is crucial for an effective HTS campaign. This involves primary screening of the compound library, confirmation of "hits", and secondary assays to determine potency and cellular effects.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Compound Library (Pyrazole Analogs) primary_screen Primary HTS: Biochemical ALK5 Kinase Assay (Single Concentration) start->primary_screen data_analysis_1 Data Analysis: Identify Primary Hits (e.g., >50% Inhibition) primary_screen->data_analysis_1 data_analysis_1->start Inactive hit_confirmation Hit Confirmation: Re-test Primary Hits data_analysis_1->hit_confirmation Hits dose_response Secondary Assay: Dose-Response (IC50) Curve Biochemical ALK5 Assay hit_confirmation->dose_response cell_based_assay Secondary Assay: Cell Viability (CC50) (e.g., MTT Assay) hit_confirmation->cell_based_assay sar_analysis SAR Analysis & Lead Optimization dose_response->sar_analysis cell_based_assay->sar_analysis

Caption: HTS workflow for pyrazole analog screening.
Protocol 1: Primary Biochemical HTS for ALK5 Inhibition

This protocol utilizes a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[3] The Kinase-Glo® or ADP-Glo™ assay platforms are suitable for this purpose.[11][12]

1. Materials and Reagents:

  • Enzyme: Recombinant human TGFβR1 (ALK5), GST-tagged (BPS Bioscience, Cat. #101575 or similar).[6]

  • Substrate: TGFβR1 peptide substrate.[6]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[3][11]

  • ATP: 10 mM ATP solution.

  • Buffer: Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[3]

  • Control Inhibitor: SB431542 (Selleckchem, Cat. #S1067 or similar).[10]

  • Plates: Low-volume, white, 384-well assay plates.

  • Compound Library: this compound analogs dissolved in 100% DMSO.

2. Assay Procedure (384-well format):

  • Compound Plating: Dispense 25 nL of test compounds (typically at 10 mM in DMSO for a final assay concentration of 10 µM) into the assay plate wells. For controls, dispense 25 nL of DMSO (0% inhibition) or a control inhibitor like SB431542 (100% inhibition).[3]

  • Enzyme Preparation: Prepare a 2X ALK5 enzyme solution in Kinase Reaction Buffer.

  • Enzyme Addition: Add 2.5 µL of the 2X ALK5 solution to all wells. Incubate the plate at room temperature for 15 minutes to allow compound binding.[13]

  • Reaction Initiation: Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer (final concentration of ATP should be at or near the Km for ALK5). Add 2.5 µL of this solution to all wells to start the kinase reaction.[3]

  • Kinase Reaction Incubation: Mix the plate on a shaker for 30 seconds and incubate at room temperature for 60 minutes.[3]

  • Signal Generation (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][13]

  • Signal Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.[3][11] Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure luminescence using a microplate reader. The luminescent signal is inversely proportional to the amount of kinase inhibition.

3. Data Analysis for Dose-Response: For confirmed hits, a dose-response curve is generated by performing the assay with a serial dilution of the compound. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic model.[14]

Protocol 2: Secondary Cell-Based Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the compounds on the metabolic activity of a relevant cell line (e.g., A549, a human lung carcinoma line sensitive to TGF-β signaling), which serves as an indicator of cell viability and provides a measure of cytotoxicity.[15][16][17]

1. Materials and Reagents:

  • Cell Line: A549 human lung carcinoma cells.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile PBS.[15]

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[15][16]

  • Plates: Sterile, 96-well flat-bottom tissue culture plates.

  • Test Compounds: Serial dilutions of hit compounds in culture medium.

2. Assay Procedure (96-well format):

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds (prepared by serial dilution). Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[17]

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[15][16]

  • Crystal Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[15]

3. Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.

References

Application Notes and Protocols: The Use of 1-Cyclopropyl-4-ethynyl-1H-pyrazole in the Development of Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the use of 1-Cyclopropyl-4-ethynyl-1H-pyrazole as a covalent inhibitor, including quantitative data and established protocols, is limited. The following application notes and protocols are based on the potential of its chemical structure—specifically the ethynyl (B1212043) group as a reactive moiety for covalent bond formation—and general methodologies employed in the development of covalent inhibitors. This document serves as a guide for researchers interested in exploring the potential of this and similar molecules.

Introduction

Covalent inhibitors have emerged as a powerful class of therapeutic agents, offering high potency and prolonged duration of action by forming a stable bond with their protein target. The this compound scaffold represents a promising starting point for the development of novel covalent inhibitors. The pyrazole (B372694) core is a well-established pharmacophore in numerous kinase inhibitors, while the ethynyl group can serve as a "warhead" to covalently modify nucleophilic residues, most commonly cysteine, on the target protein. This document outlines the potential applications, hypothetical data presentation, and generalized experimental protocols for the characterization of this compound and its derivatives as covalent inhibitors.

Potential Applications

The this compound scaffold is amenable to targeting a variety of enzymes where a strategically located cysteine or other nucleophilic residue is present in or near the active site. Given the prevalence of the pyrazole core in kinase inhibitors, this compound could be a valuable tool for developing covalent inhibitors for various protein kinases implicated in oncology, inflammation, and other diseases. The cyclopropyl (B3062369) group can provide favorable interactions within the ATP-binding pocket, enhancing selectivity and potency.

Data Presentation

Effective evaluation of a novel covalent inhibitor requires the systematic collection and clear presentation of quantitative data. The following table illustrates a standard format for summarizing key parameters for a hypothetical covalent inhibitor based on the this compound scaffold.

Target KinaseReversible IC50 (µM)Irreversible IC50 (µM)k_inact/K_I (M⁻¹s⁻¹)Covalent Modification Confirmed (Mass Spec)Cellular Target Engagement (EC50, µM)Anti-proliferative Activity (GI50, µM)
Kinase X1.50.251500Yes0.51.2
Kinase Y> 5015.2120Yes> 20> 20
Kinase Z8.92.1800Yes3.55.8

Experimental Protocols

Synthesis of this compound Derivatives

While this compound is commercially available as a building block, further derivatization is often necessary to achieve desired potency and selectivity. A general synthetic route for introducing the ethynyl group to a pyrazole core involves Sonogashira coupling.

Protocol:

  • Starting Material: A suitable 4-iodo-1-cyclopropyl-1H-pyrazole derivative.

  • Reaction Conditions: To a solution of the 4-iodo-1-cyclopropyl-1H-pyrazole in a suitable solvent (e.g., N,N-dimethylformamide or a mixture of toluene (B28343) and water), add ethynyltrimethylsilane, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylethylamine).

  • Reaction Progression: The reaction is typically stirred at room temperature or heated under an inert atmosphere until completion, monitored by TLC or LC-MS.

  • Deprotection: The trimethylsilyl (B98337) (TMS) protecting group is removed using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or a base (e.g., potassium carbonate in methanol) to yield the terminal alkyne.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Confirmation of Covalent Modification by Intact Protein Mass Spectrometry

This protocol is designed to confirm that the inhibitor forms a covalent adduct with the target protein.

Protocol:

  • Incubation: Incubate the purified target protein (e.g., a kinase) with a 5- to 10-fold molar excess of the this compound derivative in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for a defined period (e.g., 1-4 hours) at room temperature. A control sample with the protein and DMSO (vehicle) should be run in parallel.

  • Sample Preparation: Stop the reaction by adding an equal volume of 0.2% formic acid in water.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). The sample is injected onto a C4 reverse-phase column and eluted with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Data Analysis: The mass spectrum of the protein is deconvoluted to determine its molecular weight. A mass shift corresponding to the molecular weight of the inhibitor in the treated sample compared to the control confirms covalent modification.

Determination of Inhibition Parameters (k_inact/K_I)

For irreversible inhibitors, the potency is best described by the second-order rate constant k_inact/K_I.

Protocol:

  • Assay Setup: Prepare a series of inhibitor concentrations. The enzymatic reaction is initiated by adding the substrate (e.g., ATP and a peptide substrate for a kinase) to a pre-incubation mixture of the enzyme and the inhibitor.

  • Progress Curves: Monitor the reaction progress (e.g., by measuring product formation) over time for each inhibitor concentration.

  • Data Analysis: The observed rate constant (k_obs) for the inactivation of the enzyme is determined for each inhibitor concentration by fitting the progress curves to an exponential decay equation. The k_inact and K_I values are then determined by plotting k_obs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation.

Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

CETSA is used to verify that the inhibitor binds to its target in a cellular context.

Protocol:

  • Cell Treatment: Treat cultured cells with various concentrations of the inhibitor or vehicle (DMSO) for a specific duration.

  • Heating: After treatment, harvest the cells, lyse them, and heat the lysates at a range of temperatures.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.

Visualizations

G Proposed Mechanism of Covalent Modification cluster_0 Reversible Binding cluster_1 Covalent Reaction Inhibitor This compound Complex Non-covalent Complex Inhibitor->Complex K_I Protein Target Protein (with Cys-SH) Protein->Complex Adduct Covalent Adduct Complex->Adduct k_inact G Experimental Workflow for Covalent Inhibitor Evaluation Synthesis Synthesis of Inhibitor Biochemical_Assay Biochemical Assay (IC50) Synthesis->Biochemical_Assay Mass_Spec Intact Protein Mass Spec Biochemical_Assay->Mass_Spec Confirm Covalent Binding Kinetics Kinetic Analysis (kinact/KI) Mass_Spec->Kinetics Cellular_Assay Cellular Target Engagement Kinetics->Cellular_Assay In_Vivo In Vivo Efficacy Studies Cellular_Assay->In_Vivo G Representative Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Inhibitor Covalent Inhibitor (e.g., targeting a kinase) Inhibitor->MEK

Application Notes and Protocols for the Purity Assessment of 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopropyl-4-ethynyl-1H-pyrazole is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Accurate determination of its purity is crucial for ensuring the reliability and reproducibility of research and development activities. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products, and may significantly impact the compound's biological activity, toxicity, and physicochemical properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the purity assessment of this compound using state-of-the-art analytical techniques. The described methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, are designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is a primary technique for the quantitative determination of non-volatile impurities in active pharmaceutical ingredients (APIs).[1][5] A reversed-phase HPLC method with UV detection is highly suitable for analyzing pyrazole (B372694) derivatives.[6]

Application Note:

This method is designed to separate this compound from its potential impurities based on their polarity. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and a polar organic solvent allows for the effective separation of a wide range of compounds. UV detection is employed for quantification, and the wavelength should be selected based on the UV absorbance maximum of the analyte.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the UV maximum of the compound).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterResult
Retention Time of Main Peak (min)To be determined experimentally
Purity by Area %e.g., 99.5%
Number of Impurities Detectede.g., 2
Area % of Individual Impuritiese.g., Impurity 1: 0.3%, Impurity 2: 0.2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. I[7][8]t is particularly useful for detecting residual solvents and thermally stable by-products from the synthesis. The mass spectrometer provides structural information about the impurities based on their fragmentation patterns.

[7]Application Note:

This GC-MS method is suitable for identifying volatile organic impurities and confirming the identity of the main component. The use of a non-polar capillary column allows for the separation of compounds based on their boiling points. Electron ionization (EI) will be used to generate characteristic mass spectra for compound identification by comparison with spectral libraries or through manual interpretation.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Data Presentation:

ParameterResult
Retention Time of Main Peak (min)To be determined experimentally
Purity by Area %e.g., 99.8%
Identified Volatile Impuritiese.g., Residual synthesis solvent, by-product
Mass Spectrum of Main Peak (m/z)To be determined and compared with theoretical fragmentation

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Inject Inject into GC Sample->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram MassSpectra Interpret Mass Spectra Detect->MassSpectra Quantify Quantify Purity Chromatogram->Quantify Identify Identify Impurities MassSpectra->Identify

Caption: Workflow for GC-MS purity and impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte. I[9][10][11]t relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Application Note:

¹H qNMR is a highly accurate and non-destructive method for determining the absolute purity of this compound. By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard. This method is orthogonal to chromatographic techniques and can detect impurities that are not UV-active or volatile.

[11]Experimental Protocol:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified internal standard with high purity, stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the certified internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the FID.

    • Carefully integrate a well-resolved proton signal of the analyte and a well-resolved proton signal of the internal standard.

Purity Calculation:

The purity of the analyte (Purity_analyte) can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

Where:

  • I_analyte = Integral of the analyte signal

  • N_analyte = Number of protons for the analyte signal

  • I_std = Integral of the internal standard signal

  • N_std = Number of protons for the internal standard signal

  • MW_analyte = Molecular weight of the analyte

  • m_analyte = Mass of the analyte

  • MW_std = Molecular weight of the internal standard

  • m_std = Mass of the internal standard

  • Purity_std = Purity of the internal standard

Data Presentation:

ParameterValue
Analyte Mass (mg)e.g., 10.05
Internal Standard Mass (mg)e.g., 5.12
Analyte Signal IntegralTo be determined experimentally
Internal Standard Signal IntegralTo be determined experimentally
Calculated Absolute Purity (%)e.g., 99.2%

qNMR Purity Assessment Logical Relationship

qNMR_Logic cluster_inputs Inputs cluster_measurement NMR Measurement cluster_calculation Calculation Mass_Analyte Analyte Mass Formula Apply Purity Formula Mass_Analyte->Formula Mass_Standard Standard Mass Mass_Standard->Formula Purity_Standard Standard Purity Purity_Standard->Formula Acquire_Spectrum Acquire 1H NMR Spectrum Integrate_Signals Integrate Analyte & Standard Signals Acquire_Spectrum->Integrate_Signals Integrate_Signals->Formula Result Absolute Purity (%) Formula->Result

Caption: Logical relationship for qNMR purity determination.

Summary of Analytical Techniques

The following table provides a comparative summary of the discussed analytical techniques for the purity assessment of this compound.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning between stationary and mobile phasesQuantitative purity (area %), retention time, detection of non-volatile impurities.[5] High resolution and sensitivity, widely applicable.Requires a chromophore for UV detection, may not detect all impurities.
GC-MS Separation based on volatility and partitioning, with mass-based detectionIdentification and quantification of volatile and semi-volatile impurities, structural information.[7][8] High sensitivity, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.
¹H qNMR Proportionality of signal integral to the number of nucleiAbsolute quantitative purity, structural confirmation.[9][10][11] Primary method, non-destructive, does not require a specific reference standard of the analyte, detects a wide range of impurities.[11] Lower sensitivity compared to chromatographic methods, requires a high-field NMR and a certified internal standard.

By employing a combination of these orthogonal analytical techniques, a comprehensive and reliable assessment of the purity of this compound can be achieved, ensuring the quality and integrity of the compound for its intended research and development applications.

References

Application Notes and Protocols for the Scalable Synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a proposed scalable synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole, a novel heterocyclic compound with potential applications in preclinical research. The document outlines a detailed synthetic protocol, data presentation, and hypothetical preclinical evaluation workflows.

Introduction

Pyrazole (B372694) and its derivatives are pharmacologically significant scaffolds known to exhibit a wide range of biological activities, making them privileged structures in drug discovery.[1][2][3] The unique structural features of this compound, incorporating a cyclopropyl (B3062369) group and an ethynyl (B1212043) moiety, suggest its potential as a valuable building block for the development of novel therapeutic agents. This document details a scalable synthetic route and outlines potential preclinical evaluation strategies.

Proposed Synthesis of this compound

A plausible and scalable synthetic route for this compound is proposed via a [3+2] cycloaddition reaction. This common method for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.[1][2][4] In this case, cyclopropylhydrazine (B1591821) hydrochloride can be reacted with a suitable 4-carbon building block containing an ethynyl group, such as 4-ethoxy-1,1,1-trifluoro-3-butyn-2-one, followed by removal of the trifluoromethyl group.

Synthetic Pathway

synthetic_pathway reagent1 Cyclopropylhydrazine hydrochloride reaction + reagent1->reaction reagent2 4-Ethoxy-1,1,1-trifluoro- 3-butyn-2-one reagent2->reaction intermediate Intermediate Pyrazole product 1-Cyclopropyl-4-ethynyl- 1H-pyrazole intermediate->product Removal of trifluoromethyl group (e.g., with base) reaction->intermediate [3+2] Cycloaddition (e.g., in Ethanol) preclinical_workflow start Synthesized Compound: This compound in_vitro In Vitro Screening (e.g., Kinase Panel, GPCR Panel) start->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) in_vitro->cell_based adme ADME/Tox Profiling (e.g., Microsomal Stability, hERG) cell_based->adme in_vivo In Vivo Efficacy Studies (e.g., Disease Models) adme->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor 1-Cyclopropyl-4-ethynyl- 1H-pyrazole inhibitor->raf

References

Application Note: Derivatization of 1-Cyclopropyl-4-ethynyl-1H-pyrazole for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that have emerged as a powerful therapeutic modality.[1] They function by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce degradation of the target protein.[2][3] A PROTAC molecule is comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[] The linker is a critical element, as its length, composition, and attachment points significantly influence the efficacy and physicochemical properties of the PROTAC.[1]

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active agents.[5] Its versatile chemistry and favorable biological properties make it an attractive core for designing POI ligands. This application note details the derivatization of 1-Cyclopropyl-4-ethynyl-1H-pyrazole, a versatile building block, for the development of novel PROTACs. The terminal alkyne group on this pyrazole derivative serves as a convenient handle for conjugation to linker-E3 ligase ligand moieties via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[2][][7] This approach allows for the modular and rapid synthesis of PROTAC libraries for screening and optimization.[1][8]

PROTAC Mechanism of Action and Synthesis Strategy

PROTACs operate catalytically by inducing the formation of a ternary complex between the target protein and an E3 ligase.[2] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[9] The PROTAC is then released to engage another target protein molecule.

Our strategy employs a convergent synthesis approach where the this compound (acting as the POI ligand warhead) is coupled with a pre-synthesized azide-functionalized linker-E3 ligase ligand module. The CuAAC reaction forms a stable triazole ring, which is often incorporated as part of the final PROTAC linker.[10]

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC (Pyrazole-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Proteasome->PROTAC PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded

Diagram 1: PROTAC Mechanism of Action.

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Linker-E3 Ligase Ligand (e.g., Pomalidomide-PEG3-Azide)

This protocol describes the synthesis of an exemplary azide-functionalized linker attached to the E3 ligase (Cereblon) ligand, pomalidomide (B1683931).

Materials:

Procedure:

  • To a solution of pomalidomide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add 1-azido-3-bromopropane (1.2 eq) to the mixture.

  • Stir the reaction mixture at 60 °C for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pomalidomide-linker-azide intermediate.

Protocol 2: PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol details the coupling of the POI ligand warhead with the E3 ligase ligand-linker module.

Materials:

  • This compound (1.0 eq)

  • Pomalidomide-PEG3-Azide (from Protocol 1, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • tert-Butanol (B103910)/Water (1:1) solvent mixture

Procedure:

  • Dissolve this compound and Pomalidomide-PEG3-Azide in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate to the solution, followed by the addition of CuSO₄·5H₂O.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction for the disappearance of starting materials by LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final PROTAC compound using preparative HPLC.

Synthesis_Workflow cluster_A Module A: POI Ligand cluster_B Module B: E3 Ligand + Linker cluster_C PROTAC Assembly POI_Ligand This compound Click_Reaction CuAAC Click Chemistry (CuSO₄, NaAsc) POI_Ligand->Click_Reaction E3_Ligand Pomalidomide E3_Linker_Azide Pomalidomide-PEG3-Azide E3_Ligand->E3_Linker_Azide Azide_Linker Azido-PEG3-Br Azide_Linker->E3_Linker_Azide E3_Linker_Azide->Click_Reaction Purification Purification (HPLC) Click_Reaction->Purification PROTAC Final PROTAC Purification->PROTAC

Diagram 2: Convergent Synthesis Workflow for Pyrazole-based PROTACs.
Protocol 3: Western Blot Analysis for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., HEK293).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized PROTAC and inactive control.

  • DMSO (vehicle).

  • RIPA lysis buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) or an inactive control for a defined period (e.g., 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay to ensure equal protein loading.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4 °C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control.

Data Presentation

Quantitative data from synthesis and biological evaluation should be clearly tabulated for comparison.

Table 1: Summary of Synthesis and Characterization

Compound ID Synthetic Step Yield (%) Purity (HPLC, %) MS (ESI) [M+H]⁺ calcd. MS (ESI) [M+H]⁺ found
PYZ-PROTAC-1 CuAAC Coupling 65% >98% 650.3150 650.3155

| Inactive Control | Final Step | 72% | >99% | 650.3150 | 650.3152 |

Table 2: Biological Evaluation of PYZ-PROTAC-1

Compound ID Target Protein Cell Line DC₅₀ (nM) [a] Dₘₐₓ (%) [b] Binary Binding Affinity (Kd, nM) vs. Target Binary Binding Affinity (Kd, nM) vs. E3 Ligase
PYZ-PROTAC-1 ExampleKinase HEK293 35 92 45 60

| Inactive Control | ExampleKinase | HEK293 | >10,000 | <10 | 52 | >50,000 |

[a] DC₅₀: Concentration required to degrade 50% of the target protein.[11] [b] Dₘₐₓ: Maximum percentage of degradation observed.[11]

Logical Relationships in PROTAC Design

The successful design of a PROTAC requires the careful selection and optimization of its three core components. The this compound serves as a versatile starting point for the POI ligand, which must be connected to an appropriate E3 ligase ligand via a linker of optimal length and composition.

Diagram 3: Key Components and Considerations for PROTAC Design.

Conclusion

This compound is an excellent starting scaffold for the development of novel PROTACs. Its terminal alkyne functionality allows for rapid and efficient derivatization using click chemistry, facilitating the assembly of diverse PROTAC libraries. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and biological evaluation of pyrazole-based PROTACs, enabling researchers to accelerate their drug discovery and development programs.

References

Application Notes and Protocols: In Situ Generation of Pyrazoles from 1,3-Diketones and Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry and drug development.[1] The pyrazole (B372694) scaffold is a privileged structure found in a wide array of biologically active compounds and approved drugs.[1] A common and efficient method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[2][3] This application note provides detailed protocols for the in situ generation of pyrazoles from 1,3-diketones and hydrazine, including a one-pot synthesis where the 1,3-diketone is formed immediately prior to the addition of hydrazine.

The in situ approach offers several advantages, including increased efficiency, reduced purification steps, and the ability to synthesize previously inaccessible pyrazoles.[4] This methodology is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for creating diverse libraries of pyrazole derivatives for drug discovery programs.[4]

Reaction Mechanism and Signaling Pathway

The synthesis of pyrazoles from 1,3-diketones and hydrazine proceeds through a well-established mechanism. The initial step involves the condensation of hydrazine with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[2][5] When unsymmetrical 1,3-diketones are used, the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric pyrazole products.[3]

reaction_mechanism cluster_reactants Reactants diketone 1,3-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone + Hydrazine hydrazine Hydrazine hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclized_intermediate->pyrazole - H₂O (Dehydration) water H₂O cyclized_intermediate->water

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of pyrazoles from 1,3-diketones and hydrazine using both conventional heating and microwave-assisted methods.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.[2]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent.

  • Begin stirring the mixture.

  • Add the substituted hydrazine (1.0-1.2 eq) to the mixture. The addition may be exothermic.[2]

  • Heat the reaction mixture to reflux and maintain for 1-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).[2]

Protocol 2: One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides (Conventional Heating)

This method allows for the rapid and general synthesis of pyrazoles where the 1,3-diketone is generated in situ.[4][6]

Materials:

  • Ketone (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq)

  • Acid chloride (1.1 eq)

  • Hydrazine hydrate (B1144303) (1.2 eq)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and dry toluene.

  • Cool the mixture to 0 °C.

  • Slowly add LiHMDS (1.1 eq) and stir the mixture for 30 minutes at 0 °C.

  • Add the acid chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.

  • Add hydrazine hydrate (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Microwave-Assisted Synthesis of Pyrazoles

Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields and cleaner reactions.[7][8]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.2 eq)

  • Ethanol or other suitable solvent

  • Catalytic amount of glacial acetic acid (optional)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, mix the 1,3-dicarbonyl compound (1.0 eq), hydrazine (1.2 eq), and the solvent.

  • Add a catalytic amount of glacial acetic acid if required.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes).[2][8]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification.[2]

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of pyrazoles.

experimental_workflow start Start reactants Combine 1,3-Diketone and Hydrazine in Solvent start->reactants reaction Reaction (Conventional Heating or Microwave) reactants->reaction workup Reaction Work-up (Cooling, Quenching) reaction->workup isolation Product Isolation (Filtration or Extraction) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for pyrazole synthesis.

Data Presentation

The following tables summarize representative examples of pyrazoles synthesized from 1,3-diketones and hydrazines, showcasing the versatility of this methodology.

Table 1: Synthesis of Substituted Pyrazoles via Conventional Heating

1,3-DiketoneHydrazineSolventTime (h)Yield (%)Reference
AcetylacetonePhenylhydrazineEthanol192[2]
DibenzoylmethaneHydrazine hydrateEthanol285[9]
1-Phenyl-1,3-butanedioneHydrazine hydrateAcetic Acid388[3]
Ethyl acetoacetatePhenylhydrazine1-Propanol1High[10]
2,4-PentanedioneCarbohydrazideEthanol0.5-582-98[8]

Table 2: One-Pot Synthesis of Pyrazoles

KetoneAcid ChlorideHydrazineYield (%)Reference
AcetophenoneBenzoyl chlorideHydrazine hydrate95[4]
PropiophenoneAcetyl chlorideHydrazine hydrate89[4]
CyclohexanoneIsobutyryl chlorideHydrazine hydrate92[4]

Table 3: Microwave-Assisted Synthesis of Pyrazoles

1,3-DiketoneHydrazineSolventTime (min)Temp (°C)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNeat212095[11]
Chalcone derivativesHydrazine hydrateEthanol/Acetic Acid--High[7]
β-KetoestersAryl hydrazineNeat108092-99[8]

Characterization Data

The synthesized pyrazole derivatives are typically characterized by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectra of pyrazoles show characteristic signals for the aromatic protons of the pyrazole ring and the substituent groups. The C-H proton of the pyrazole ring typically appears as a singlet in the range of δ 6.0-7.5 ppm.

  • ¹³C NMR: The carbon NMR spectra provide information about the carbon framework of the pyrazole and its substituents.

  • IR Spectroscopy: The IR spectra of pyrazoles exhibit characteristic absorption bands for N-H stretching (if unsubstituted on nitrogen), C=N stretching, and C=C stretching of the aromatic ring.[9]

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized pyrazoles, confirming their identity.

Applications in Drug Development

The pyrazole nucleus is a key pharmacophore in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antibacterial agents.[12] The synthetic methods described in this application note provide a robust platform for the generation of novel pyrazole-based compounds for high-throughput screening and lead optimization in drug discovery programs. The ability to readily introduce diverse substituents on the pyrazole core allows for the fine-tuning of physicochemical and pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole (B372694) and its substituted derivatives represent a critical class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The pyrazole scaffold is a key component in several commercially available drugs.[3][4] Traditional methods for pyrazole synthesis often involve long reaction times, harsh conditions, and low yields.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as drastically reduced reaction times, increased product yields, and often improved purity profiles.[7] This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid and uniform heating.

These application notes provide detailed protocols for the microwave-assisted synthesis of various substituted pyrazole compounds, summarizing key quantitative data and visualizing experimental workflows.

General Reaction Scheme

The synthesis of pyrazoles generally involves the cyclocondensation reaction between a compound containing a 1,3-dicarbonyl or an equivalent functionality and a hydrazine (B178648) derivative.[8][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 1,3-Dicarbonyl Compound (or equivalent) Microwave Microwave Irradiation Reactant1->Microwave Reactant2 Hydrazine Derivative Reactant2->Microwave Product Substituted Pyrazole Microwave->Product Solvent Solvent (optional) Solvent->Microwave Catalyst Catalyst (optional) Catalyst->Microwave

Caption: General reaction for pyrazole synthesis.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol describes the synthesis of 1-aryl-1H-pyrazole-5-amines from an α-cyanoketone and an aryl hydrazine in an aqueous medium.[10]

Experimental Protocol:

  • Combine 3-aminocrotononitrile (B73559) (or an appropriate α-cyanoketone) and an aryl hydrazine in a microwave process vial.

  • Add 1 M HCl to dissolve the reactants.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10-15 minutes.

  • After cooling, basify the solution with 10% NaOH.

  • Collect the precipitated product by vacuum filtration.

Protocol 2: One-Pot Synthesis of 4-Arylidenepyrazolones

This method outlines a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aldehyde.[11][12]

Experimental Protocol:

  • Place ethyl acetoacetate (B1235776) (0.45 mmol), 3-nitrophenylhydrazine (B1228671) (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) in a 50-mL flask.

  • Place the flask in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.[11]

  • After the reaction, allow the mixture to cool to room temperature.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis from Chalcones

This protocol details the cyclization of chalcone (B49325) analogs with hydrazine hydrate (B1144303) to form pyrazole derivatives.[13][14]

Experimental Protocol:

  • Synthesize the chalcone analog via a microwave-assisted condensation of an acetophenone (B1666503) and an aromatic aldehyde.

  • In a microwave process vial, dissolve the chalcone analog, hydrazine hydrate, and oxalic acid in ethanol (B145695) with a catalytic amount of acetic acid.

  • Seal the vial and irradiate in a microwave reactor.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the different microwave-assisted pyrazole synthesis protocols.

ProtocolStarting MaterialsMicrowave Power (W)Temperature (°C)Time (min)SolventYield (%)Reference(s)
13-Aminocrotononitrile, Aryl hydrazineNot specified15010-15Water (1M HCl)70-90[10]
2Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde420Not specified10Solvent-free51-98[11][12]
3Chalcone, Hydrazine hydrateNot specifiedNot specified4-7Ethanol54-81[6][13][14]
4Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines3601207-10Acetic acid68-86[15]
5Carbohydrazide derivatives, 2,4-pentanedione270Not specified3-5Ethanol82-98[15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the microwave-assisted synthesis and subsequent analysis of substituted pyrazoles.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Combine Reactants, Solvent, and Catalyst Microwave Microwave Irradiation Reactants->Microwave Workup Reaction Work-up (e.g., Filtration, Extraction) Microwave->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, IR, MS) Purification->Analysis FinalProduct Pure Substituted Pyrazole Analysis->FinalProduct G cluster_inputs Input Variables cluster_outputs Reaction Outcomes center Microwave-Assisted Pyrazole Synthesis Yield Yield center->Yield Purity Purity center->Purity ReactionTime Reaction Time center->ReactionTime StartingMaterials Starting Materials StartingMaterials->center Solvent Solvent Solvent->center Catalyst Catalyst Catalyst->center MicrowaveParams Microwave Parameters (Power, Temperature, Time) MicrowaveParams->center

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole, with a focus on improving reaction yields.

I. Synthetic Workflow Overview

The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of the pyrazole (B372694) core, followed by functionalization at the N1 and C4 positions. A plausible and common synthetic route is outlined below.

Synthetic_Workflow A 4-Iodo-1H-pyrazole B 1-Cyclopropyl-4-iodo-1H-pyrazole A->B  N-Cyclopropylation   C 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole B->C  Sonogashira Coupling   D This compound C->D  TMS Deprotection  

A plausible synthetic route for this compound.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in N-Cyclopropylation of 4-Iodo-1H-pyrazole

Question: My N-cyclopropylation of 4-iodopyrazole (B32481) is resulting in a low yield of the desired 1-cyclopropyl-4-iodo-1H-pyrazole. What are the common causes and how can I improve the yield?

Answer: Low yields in the N-cyclopropylation of pyrazoles can be attributed to several factors, including the choice of reagents, reaction conditions, and the potential for side reactions. A systematic approach to troubleshooting this step is crucial.

Potential Causes and Solutions:

  • Inefficient Base: The choice of base is critical for the deprotonation of the pyrazole nitrogen.

    • Solution: Employ stronger bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) to ensure complete deprotonation. Ensure anhydrous conditions as water can quench the base and the pyrazole anion.

  • Poor Solubility: The solubility of the pyrazole starting material and the base can significantly impact the reaction rate.

    • Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of the reactants.

  • Inactive Cyclopropylating Agent: The reactivity of the cyclopropylating agent is a key factor.

    • Solution: While cyclopropyl (B3062369) bromide can be used, cyclopropylboronic acid in the presence of a copper catalyst often provides higher yields for N-arylation and N-heteroarylation.

  • Formation of N2-isomer: For unsymmetrically substituted pyrazoles, alkylation can occur at both nitrogen atoms, leading to a mixture of regioisomers and reducing the yield of the desired N1-cyclopropyl product.

    • Solution: N1-alkylation is generally favored with less sterically hindered nitrogen. The choice of solvent and counter-ion of the base can influence regioselectivity. In some cases, a protecting group strategy may be necessary to achieve high regioselectivity.

Troubleshooting_N_Cyclopropylation Start Low Yield in N-Cyclopropylation Base Is the base strong enough? (e.g., Cs₂CO₃, NaH) Start->Base Solvent Are reactants fully dissolved? Base->Solvent Yes OptimizeBase Use stronger, anhydrous base (e.g., Cs₂CO₃ in dry DMF) Base->OptimizeBase No Agent Is the cyclopropylating agent reactive enough? Solvent->Agent Yes OptimizeSolvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Solvent->OptimizeSolvent No Isomers Is a mixture of N1/N2 isomers forming? Agent->Isomers Yes OptimizeAgent Consider using cyclopropylboronic acid with a copper catalyst Agent->OptimizeAgent No OptimizeIsomers Modify solvent and base; consider protecting group strategy Isomers->OptimizeIsomers Yes End Improved Yield Isomers->End No OptimizeBase->End OptimizeSolvent->End OptimizeAgent->End OptimizeIsomers->End

Troubleshooting flowchart for low yield in N-cyclopropylation.
Issue 2: Low Yield in Sonogashira Coupling

Question: The Sonogashira coupling of 1-cyclopropyl-4-iodo-1H-pyrazole with trimethylsilylacetylene (B32187) is giving a low yield. How can I optimize this reaction?

Answer: The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds, but its efficiency can be sensitive to various parameters. Low yields are often due to catalyst deactivation, side reactions, or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst System: The choice of palladium catalyst, ligand, and copper co-catalyst is critical.

    • Solution: For heteroaryl halides, catalysts with bulky, electron-rich phosphine (B1218219) ligands can be more effective.[1] Ensure the catalyst and co-catalyst are of high quality and are not degraded.

  • Base: The base plays a crucial role in the catalytic cycle.

    • Solution: Amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. The choice and amount of base can significantly affect the yield.

  • Solvent: The solvent can influence the solubility of reactants and the stability of the catalytic species.

    • Solution: Aprotic polar solvents like DMF or acetonitrile (B52724) are often good choices. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

  • Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne, which reduces the yield of the desired cross-coupled product.[2]

    • Solution: This is often promoted by the presence of oxygen and the copper(I) catalyst.[2] To minimize this, ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are thoroughly degassed.[1] Copper-free Sonogashira protocols can also be employed to avoid this side reaction.[1]

Issue 3: Incomplete TMS Deprotection

Question: I am having trouble completely removing the trimethylsilyl (B98337) (TMS) protecting group from the alkyne. What are the best conditions for this deprotection?

Answer: Incomplete deprotection of the TMS group can lead to a mixture of the desired product and the silylated intermediate, complicating purification and reducing the final yield.

Potential Causes and Solutions:

  • Deprotecting Agent: The choice and amount of the deprotecting agent are key.

  • Reaction Time and Temperature: The reaction may not have gone to completion.

    • Solution: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to ensure complete conversion. If the reaction is sluggish at room temperature, gentle heating may be required.

  • Workup Procedure: The workup can sometimes lead to reprotection or decomposition of the product.

    • Solution: A standard aqueous workup followed by extraction with an organic solvent is typically effective. Ensure the pH of the aqueous layer is appropriate for your product's stability.

III. Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective route involves a three-step sequence:

  • N-cyclopropylation of a commercially available 4-halopyrazole (e.g., 4-iodopyrazole) to introduce the cyclopropyl group at the N1 position.

  • Sonogashira coupling of the resulting 1-cyclopropyl-4-halopyrazole with a protected alkyne, such as trimethylsilylacetylene, to form the C-C bond at the C4 position.

  • Deprotection of the silyl (B83357) group to yield the terminal alkyne, this compound.

Q2: How can I improve the regioselectivity of the N-alkylation of the pyrazole ring?

A2: For unsymmetrical pyrazoles, achieving high regioselectivity in N-alkylation can be challenging. The outcome is influenced by steric and electronic factors. Generally, alkylation favors the less sterically hindered nitrogen atom. The choice of base and solvent can also influence the N1/N2 ratio. For example, using a bulkier base might favor alkylation at the less hindered nitrogen.

Q3: What are the common side products in a Sonogashira coupling reaction?

A3: The most common side product is the homocoupled alkyne dimer, also known as the Glaser coupling product.[2] This is particularly problematic when using copper(I) as a co-catalyst in the presence of oxygen.[2] Other potential side products can arise from the reduction of the aryl halide or decomposition of the catalyst.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety procedures should always be followed. Specifically:

  • Palladium catalysts and their salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organometallic reagents like sodium hydride are highly reactive and flammable; they should be handled under an inert atmosphere.

  • Solvents like DMF and DMSO have specific handling requirements and potential health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Data Presentation

Table 1: Optimization of Sonogashira Coupling Conditions for 4-Iodopyrazole Derivatives
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)-TEA (2)THF601275
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF80882
3Pd(dppf)Cl₂ (1)-Cs₂CO₃ (2)Dioxane100691
4Pd(PPh₃)₄ (5)-DIPEA (3)Acetonitrile801285

Note: Yields are representative and can vary based on the specific pyrazole substrate and alkyne coupling partner.

Table 2: Influence of Base and Solvent on N-Alkylation Yield of Pyrazoles
EntryAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Cyclopropyl bromideK₂CO₃ (1.5)Acetonitrile801265
2Cyclopropyl bromideNaH (1.2)DMF25678
3Cyclopropyl bromideCs₂CO₃ (1.5)DMF60885
4Cyclopropylboronic acidNa₂CO₃ (2)DCE (with Cu(OAc)₂)802490

Note: DCE = 1,2-Dichloroethane. Yields are representative and may vary.

V. Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling
  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 equiv.), and copper(I) iodide (0.02-0.1 equiv.).

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and trimethylsilylacetylene (1.2-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Cyclopropylation using Cyclopropylboronic Acid
  • To a round-bottom flask, add 4-iodopyrazole (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), copper(II) acetate (B1210297) (1.0 equiv.), and a ligand such as 2,2'-bipyridine (B1663995) (1.0 equiv.).

  • Add the solvent (e.g., 1,2-dichloroethane) and the base (e.g., sodium carbonate, 2.0 equiv.).

  • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) under an air atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for TMS Deprotection
  • Dissolve the TMS-protected alkyne (1.0 equiv.) in a suitable solvent (e.g., THF) in a round-bottom flask.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimization of Sonogashira Coupling for Ethynylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Sonogashira coupling conditions for ethynylpyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of ethynylpyrazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the Sonogashira coupling of halo-pyrazoles with terminal alkynes.

Issue 1: Low or No Product Yield

Question: My Sonogashira reaction with a halo-pyrazole is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in a Sonogashira coupling involving pyrazoles can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the starting materials. Here is a systematic approach to troubleshooting this issue:

  • Substrate Reactivity: The reactivity of the halo-pyrazole is a critical factor. The general reactivity trend for the halide is I > Br > Cl.[1] If you are using a less reactive halide (e.g., bromide or chloride), consider increasing the reaction temperature or using a more active catalyst system. For electron-deficient pyrazoles, the oxidative addition step can be challenging, often requiring more robust ligands and higher temperatures.[2]

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine (B1218219) ligand is crucial. While standard catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used, more sterically hindered and electron-rich ligands can significantly improve catalytic activity, especially for less reactive halo-pyrazoles.[3] Consider screening different catalyst and ligand combinations as detailed in the data tables below.

  • Base and Solvent Effects: The base is essential for the deprotonation of the terminal alkyne. Amine bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can sometimes also serve as the solvent.[1] However, for challenging couplings, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents such as DMF or DMSO might be more effective.[4] The choice of solvent can also influence the solubility of the reactants and the stability of the catalytic species.

  • Reaction Temperature: While many Sonogashira reactions can be performed at room temperature, less reactive substrates, such as bromopyrazoles and particularly chloropyrazoles, often require heating to proceed efficiently.[5] A gradual increase in temperature, for instance to 60-100 °C, can enhance the reaction rate.

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] It is critical to ensure that the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) and that all solvents and reagents are properly degassed.

Issue 2: Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct

Question: I am observing a significant amount of a byproduct that appears to be the dimer of my terminal alkyne. How can I minimize this homocoupling reaction?

Answer:

The formation of alkyne dimers, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[6] Here are several strategies to suppress this undesired reaction:

  • Strictly Anaerobic Conditions: The most effective way to minimize homocoupling is to rigorously exclude oxygen from the reaction mixture. This involves using thoroughly degassed solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[7] These methods often employ specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which disfavors the bimolecular homocoupling reaction.

  • Use of a Hydrogen Atmosphere: It has been reported that conducting the reaction under a diluted hydrogen atmosphere can effectively reduce the extent of homocoupling.[8]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black, and I suspect the palladium catalyst is decomposing. What causes this and how can I prevent it?

Answer:

The formation of a black precipitate, commonly referred to as "palladium black," is indicative of the decomposition of the palladium catalyst to its inactive metallic form. This can be caused by several factors:

  • High Temperatures: Excessive heat can lead to the thermal decomposition of the palladium complex. It is important to carefully control the reaction temperature and avoid overheating.

  • Impurities: Impurities in the reagents or solvents can poison the catalyst and lead to its decomposition. Ensure that all starting materials, solvents, and bases are of high purity.

  • Inappropriate Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium center. If the ligand dissociates from the metal, the palladium can agglomerate and precipitate. The choice of a suitable ligand that forms a stable complex with palladium under the reaction conditions is essential.

  • Solvent Choice: Some solvents may not be suitable for certain catalyst systems and can promote catalyst decomposition. If you observe palladium black formation, consider screening different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the Sonogashira coupling of an iodopyrazole with a terminal alkyne?

A1: A common and effective set of conditions for the coupling of iodopyrazoles involves using a palladium catalyst such as PdCl₂(PPh₃)₂ with a copper(I) co-catalyst like CuI.[9] An amine base, typically triethylamine (Et₃N), is used in a solvent like dimethylformamide (DMF).[9] Good to excellent yields (87-92%) have been reported for the coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles with phenylacetylene (B144264) under these "typical" conditions.[9]

Q2: Can I use a bromopyrazole or a chloropyrazole instead of an iodopyrazole?

A2: Yes, but with adjustments to the reaction conditions. Bromopyrazoles are generally less reactive than iodopyrazoles and may require higher reaction temperatures, longer reaction times, and potentially more active catalyst systems with specialized ligands.[5] Chloropyrazoles are the least reactive, and their coupling often necessitates the use of highly active catalysts, such as those with bulky, electron-rich phosphine ligands, and significantly higher temperatures.[2]

Q3: Is it necessary to protect the N-H group of the pyrazole (B372694) ring?

A3: The necessity of protecting the pyrazole N-H group depends on the specific reaction conditions and the nature of the substituents on the pyrazole ring. The pyrazole nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. In some cases, N-H protection can lead to improved yields and cleaner reactions.[10] Common protecting groups for pyrazoles include Boc and ethoxyethyl (EtOEt).[6]

Q4: What is the role of the copper(I) co-catalyst?

A4: The copper(I) co-catalyst, typically CuI, is believed to react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. The use of a copper co-catalyst generally allows the reaction to proceed under milder conditions (e.g., lower temperatures) and with faster reaction rates.[3]

Q5: How can I monitor the progress of my Sonogashira coupling reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables summarize quantitative data on the influence of various reaction parameters on the Sonogashira coupling of halo-pyrazoles.

Table 1: Effect of Catalyst and Ligand on the Sonogashira Coupling of 3-Iodo-1H-pyrazole Derivatives with Phenylacetylene [6]

EntryPyrazole SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
11-(EtOEt)-3-iodopyrazolePdCl₂(PPh₃)₂ (5)PPh₃ (10)Et₃NDMF392
21-(EtOEt)-3-iodo-4-bromopyrazolePdCl₂(PPh₃)₂ (5)PPh₃ (10)Et₃NDMF395
31-(EtOEt)-3-iodo-4-nitropyrazolePdCl₂(PPh₃)₂ (5)PPh₃ (10)Et₃NDMF385
41-(EtOEt)-3-iodo-4-formylpyrazolePdCl₂(PPh₃)₂ (5)PPh₃ (10)Et₃NDMF388

Table 2: Optimization of Base and Solvent for a Copper-Free Sonogashira Coupling

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et₃NTHF602465
2DIPEATHF602472
3K₂CO₃DMF801885
4Cs₂CO₃Dioxane801890
5Et₃NDMF801878

Note: This table represents typical optimization trends and yields may vary depending on the specific pyrazole and alkyne substrates.

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of a 4-Iodopyrazole (B32481) with a Terminal Alkyne [9]

This protocol is a general starting point for the coupling of 4-iodopyrazole derivatives.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole (1.0 eq), the terminal alkyne (1.1-1.2 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Add anhydrous and degassed DMF as the solvent, followed by anhydrous and degassed triethylamine (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

sonogashira_troubleshooting start Low or No Yield check_reactivity Check Substrate Reactivity (I > Br > Cl) start->check_reactivity optimize_catalyst Optimize Catalyst/Ligand check_reactivity->optimize_catalyst optimize_conditions Optimize Base/Solvent/ Temperature optimize_catalyst->optimize_conditions check_atmosphere Ensure Inert Atmosphere optimize_conditions->check_atmosphere success Improved Yield check_atmosphere->success

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

homocoupling_prevention start Homocoupling Observed anaerobic Ensure Strict Anaerobic Conditions (Degas) start->anaerobic copper_free Switch to Copper-Free Conditions start->copper_free slow_addition Slow Addition of Alkyne start->slow_addition h2_atmosphere Use Diluted H₂ Atmosphere start->h2_atmosphere success Homocoupling Minimized anaerobic->success copper_free->success slow_addition->success h2_atmosphere->success

Caption: Strategies to minimize alkyne homocoupling.

sonogashira_catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne_complex R¹-Pd(II)L₂-C≡CR² transmetalation->alkyne_complex cu_cycle Copper Cycle cu_cycle->transmetalation R²-C≡C-Cu reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 product R¹-C≡CR² reductive_elimination->product

Caption: Simplified catalytic cycle for Sonogashira coupling.

References

Technical Support Center: Purification of 1-Cyclopropyl-4-ethynyl-1H-pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for 1-Cyclopropyl-4-ethynyl-1H-pyrazole isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of this compound I might encounter?

A1: During the synthesis of this compound, the formation of regioisomers is possible, depending on the synthetic route. The two most likely regioisomers are this compound and 1-Cyclopropyl-5-ethynyl-1H-pyrazole. These isomers arise from the non-selective reaction of a cyclopropyl (B3062369) hydrazine (B178648) with a suitable three-carbon building block containing an ethynyl (B1212043) group.

Q2: What are the recommended primary purification techniques for separating these pyrazole (B372694) isomers?

A2: The primary recommended techniques for separating pyrazole regioisomers are silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC). Recrystallization can also be employed as a final purification step to enhance the purity of the isolated isomers.

Q3: How do I choose the appropriate solvent system for silica gel column chromatography?

A3: The choice of solvent system is critical for achieving good separation. For pyrazole derivatives, a common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[1] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. For some pyrazole regioisomers, ethyl acetate alone has been shown to be an effective eluent.[2]

Q4: Can I use recrystallization to separate the isomers?

A4: Recrystallization is generally more effective for removing impurities with different solubility profiles than for separating regioisomers, which often have very similar physical properties. However, if the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be attempted. It is often more successful after an initial separation by chromatography.

Troubleshooting Guides

Silica Gel Column Chromatography

Problem: My isomers are co-eluting or have very poor separation (overlapping spots on TLC).

  • Possible Cause: The solvent system has inappropriate polarity.

    • Solution:

      • Optimize the solvent system: Systematically test different ratios of your non-polar and polar solvents (e.g., hexane/ethyl acetate, cyclohexane/ethyl acetate). Aim for a solvent system that gives a significant difference in the Rf values of the two isomers on a TLC plate.

      • Try a different solvent system: If hexane/ethyl acetate mixtures are not effective, consider other solvent systems such as dichloromethane/methanol for more polar compounds or toluene/ethyl acetate.

      • Use a gradient elution: Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to resolve compounds with close Rf values.

  • Possible Cause: The column is overloaded.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product.[1]

  • Possible Cause: Poor column packing.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation.

Problem: The desired isomer is eluting with impurities.

  • Possible Cause: The chosen solvent system is not selective enough.

    • Solution: Perform a more thorough TLC analysis with various solvent systems to find one that separates your desired isomer from the impurities.

  • Possible Cause: The fractions are too large.

    • Solution: Collect smaller fractions to better isolate the pure compound as it elutes from the column.

Recrystallization

Problem: The isomers co-crystallize.

  • Possible Cause: The isomers have very similar solubility in the chosen solvent.

    • Solution:

      • Screen for different solvents: Test a wide range of solvents with varying polarities.

      • Use a solvent/anti-solvent system: Dissolve the mixture in a good solvent and slowly add an anti-solvent (in which the compounds are poorly soluble) until turbidity appears, then allow it to cool slowly. This can sometimes lead to the preferential crystallization of one isomer.

Problem: The compound oils out instead of crystallizing.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast.

    • Solution:

      • Add more solvent: Ensure you are not using too little solvent for the recrystallization.

      • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

      • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystal formation.

      • Add a seed crystal: If you have a small amount of the pure isomer, add a seed crystal to the solution to initiate crystallization.

Data Presentation

The following table provides an illustrative example of the purification of this compound and its regioisomer using different techniques. The data presented here is for demonstration purposes to highlight how results can be structured and may not represent actual experimental outcomes.

Purification MethodStationary/Mobile Phase or SolventIsomer 1 (4-ethynyl) Purity (%)Isomer 1 Yield (%)Isomer 2 (5-ethynyl) Purity (%)Isomer 2 Yield (%)
Flash Chromatography Silica Gel, Hexane/Ethyl Acetate (Gradient)>9540>9535
HPLC (Preparative) C18, Acetonitrile/Water (Gradient)>9935>9930
Recrystallization Ethanol/Water>98 (after chromatography)85 (of the chromatographed material)>98 (after chromatography)80 (of the chromatographed material)

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give well-separated spots for the two isomers with Rf values between 0.2 and 0.5. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compounds.

Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified isomer in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

PurificationWorkflow start Crude Mixture of Isomers tlc TLC Analysis to Determine Initial Conditions start->tlc column_chrom Silica Gel Column Chromatography tlc->column_chrom hplc_prep Preparative HPLC tlc->hplc_prep fractions Collect and Analyze Fractions column_chrom->fractions hplc_prep->fractions isomer1 Pure Isomer 1 fractions->isomer1 isomer2 Pure Isomer 2 fractions->isomer2 recrystallization Recrystallization (Optional) isomer1->recrystallization isomer2->recrystallization final_product1 Highly Pure Isomer 1 recrystallization->final_product1 final_product2 Highly Pure Isomer 2 recrystallization->final_product2

Caption: General workflow for the purification of pyrazole isomers.

TroubleshootingDecisionTree start Poor Isomer Separation? co_elution Co-elution in Chromatography? start->co_elution Yes recrystallization_issue Co-crystallization? start->recrystallization_issue No optimize_solvent Optimize Solvent System (Gradient Elution) co_elution->optimize_solvent Tried? No screen_solvents Screen Different Recrystallization Solvents recrystallization_issue->screen_solvents Yes change_column Change Stationary Phase (e.g., different polarity) optimize_solvent->change_column Still poor separation reduce_load Reduce Column Loading optimize_solvent->reduce_load Still poor separation fractional_crystallization Attempt Fractional Crystallization screen_solvents->fractional_crystallization Found a potential solvent

Caption: Decision tree for troubleshooting common isomer separation issues.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,5-substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of 1,3,5-substituted pyrazole (B372694) synthesis?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the synthesis of 1,3,5-substituted pyrazoles, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648) can potentially yield two different regioisomers. Controlling the reaction to selectively produce the desired isomer is a critical aspect of the synthesis.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis, a common method for preparing pyrazoles, is governed by several key factors:[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The electronic properties of the substituents on both reactants play a crucial role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the outcome. Under acidic conditions, the reaction mechanism may differ from that under neutral or basic conditions, leading to different major regioisomers.[2][3]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[4][5][6][7]

  • Temperature: Reaction temperature can also be a determining factor in which regioisomer is preferentially formed.[1]

Q3: Besides the Knorr synthesis, what other methods can be used to achieve high regioselectivity in the synthesis of 1,3,5-substituted pyrazoles?

A3: Several alternative methods offer excellent regiocontrol:

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for the regioselective synthesis of pyrazoles.[1]

  • Multicomponent Reactions: One-pot reactions involving three or more components can provide direct access to highly substituted pyrazoles with high regioselectivity.[1]

  • Synthesis from N-Arylhydrazones and Nitroolefins: This method allows for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[8]

  • Reaction of Acetylenic Ketones with Hydrazines: This approach has been shown to be highly regioselective, affording single pyrazole isomers in excellent yields.[9]

Troubleshooting Guides

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a common issue when the substituents on the unsymmetrical 1,3-dicarbonyl have similar electronic and steric properties.

Troubleshooting Steps:

  • Modify the Solvent System: This is often the most effective first step. Switching from standard solvents like ethanol (B145695) to fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically improve regioselectivity.[4][5][6][7] These solvents are non-nucleophilic and do not compete with the hydrazine in the initial attack on the more reactive carbonyl group.[5]

  • Adjust the Reaction pH: Carefully controlling the pH can direct the initial nucleophilic attack. For instance, acidic conditions might favor the formation of one isomer, while neutral or basic conditions could favor the other.[2][3]

  • Alter the Reaction Temperature: Lowering or raising the reaction temperature can sometimes favor the formation of one regioisomer over the other.

Problem 2: The major product of my reaction is the undesired regioisomer.

This occurs when the inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard reaction conditions.

Troubleshooting Steps:

  • Utilize a Dicarbonyl Surrogate: Instead of a 1,3-diketone, consider using a β-enaminone or an α-oxoketene N,S-acetal. These substrates have a pre-defined difference in reactivity at the two electrophilic centers, which can force the reaction to proceed with high regioselectivity towards the desired isomer.[1]

  • Modify the Hydrazine Substituent: If possible, altering the substituent on the hydrazine can influence its nucleophilicity and steric profile, thereby changing the regiochemical outcome.

  • Employ a Different Synthetic Strategy: Consider alternative regioselective methods such as 1,3-dipolar cycloadditions or multicomponent reactions.[1]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine.

EntrySolventTemperature (°C)Ratio of Regioisomers (Desired:Undesired)Total Yield (%)
1EtOHRoom Temperature15:8595
2TFERoom Temperature85:1598
3HFIPRoom Temperature97:399

Data adapted from Fustero, S., et al. (2008). The Journal of Organic Chemistry.[4][5]

Experimental Protocols

Key Experiment: Improved Regioselective Synthesis of 1,3,5-Substituted Pyrazoles Using Fluorinated Alcohols.

Objective: To synthesize 1-methyl-5-(2-furyl)-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.

Materials:

  • 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione in HFIP in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Slowly add methylhydrazine to the solution at room temperature.[5]

  • Stir the reaction mixture at room temperature for 45 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.[5]

  • Take up the residue in ethyl acetate and wash sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the major regioisomer.

  • Characterize the product and determine the isomeric ratio using ¹H NMR spectroscopy.

Visualizations

G cluster_0 Knorr Pyrazole Synthesis start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine intermediate Initial Nucleophilic Attack start->intermediate path_a Attack at Carbonyl 1 intermediate->path_a Path A path_b Attack at Carbonyl 2 intermediate->path_b Path B dehydration Cyclization & Dehydration path_a->dehydration path_b->dehydration isomer_a Regioisomer A isomer_b Regioisomer B dehydration->isomer_a dehydration->isomer_b

Caption: Reaction pathways in the Knorr synthesis of pyrazoles.

G cluster_1 Troubleshooting Workflow problem Poor Regioselectivity (Mixture of Isomers) step1 Change Solvent to TFE or HFIP problem->step1 check1 Regioselectivity Improved? step1->check1 step2 Adjust Reaction pH check1->step2 No solution High Regioselectivity Achieved check1->solution Yes check2 Regioselectivity Improved? step2->check2 step3 Modify Reaction Temperature check2->step3 No check2->solution Yes check3 Regioselectivity Improved? step3->check3 check3->solution Yes alternative Consider Alternative Synthetic Routes check3->alternative No

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Troubleshooting guide for pyrazole synthesis from 1,3-dicarbonyl compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of pyrazoles from 1,3-dicarbonyl compounds, commonly known as the Knorr pyrazole (B372694) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.[1] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2] This method is highly versatile for creating a variety of substituted pyrazoles.

Q2: What are the most common issues encountered during pyrazole synthesis from 1,3-dicarbonyls?

A2: Common challenges include low product yield, the formation of a mixture of regioisomers when using unsymmetrical 1,3-dicarbonyls, and the presence of unexpected side products.[3][4] Other issues can be the instability of the final pyrazole product under certain conditions and difficulties in purification.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired pyrazole. What are the potential causes and how can I improve it?

A: Low yield is a frequent problem that can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions and significantly lower the yield.[3][5]

  • Reaction Conditions:

    • Temperature: The reaction may require heating. If the reaction is sluggish at room temperature, consider increasing the temperature or running the reaction under reflux.[5]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3][5]

    • Catalyst: The Knorr synthesis is often acid-catalyzed.[2] If you are not using a catalyst, adding a catalytic amount of an acid like acetic acid or a mineral acid might be beneficial.

  • Formation of Stable Intermediates: In some cases, a stable intermediate, such as a hydroxylpyrazolidine, may form and not readily dehydrate to the final pyrazole.[3] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, can help drive the reaction to completion.[3]

Problem 2: Formation of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[3] The regioselectivity is influenced by steric and electronic factors of the dicarbonyl compound and the reaction conditions.[3]

Here are some strategies to enhance regioselectivity:

  • Solvent Choice: The solvent can have a significant impact on regioselectivity. Aprotic dipolar solvents (e.g., DMF, NMP) have been shown to give better results than polar protic solvents like ethanol (B145695) in some cases.[1] The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has also been reported to improve regioselectivity.[3]

  • pH Control: Adjusting the pH of the reaction mixture can influence which carbonyl group the hydrazine attacks first.[3] For instance, with arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[3]

  • Reaction Temperature: Temperature can also affect the ratio of the isomers formed. It is advisable to conduct the reaction at a consistent temperature and explore different temperature profiles to optimize for the desired isomer.

Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis

SolventRatio of Regioisomer A : Regioisomer B
EthanolEquimolar mixture (1:1)
N,N-Dimethylacetamide (DMA)98:2
2,2,2-Trifluoroethanol (TFE)Increased selectivity for one isomer

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in studies.[1][3]

Problem 3: Unexpected Side Products

Q: I am observing unexpected spots on my TLC plate. What are the possible side reactions?

A: Besides the formation of regioisomers, other side reactions can occur:

  • Unreacted Starting Materials: A prominent spot could be your unreacted 1,3-dicarbonyl compound or hydrazine, indicating an incomplete reaction.[5]

  • Ring-Opened or Rearranged Products: If the pyrazole ring has highly reactive functional groups (e.g., azides, nitro groups), it might undergo rearrangements or ring-opening upon heating or under specific catalytic conditions.[3] In such cases, carefully controlling the reaction temperature is crucial.[3]

  • Formation of Pyrazolones: For certain substrates like ethyl acetoacetate, the formation of a pyrazolone (B3327878) is a known possibility.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[6]

Visualizing the Process

Troubleshooting Workflow

G Troubleshooting Pyrazole Synthesis cluster_yield Low Yield Troubleshooting cluster_isomers Regioselectivity Troubleshooting cluster_purity Purification Issues start Start Pyrazole Synthesis check_yield Low/No Yield? start->check_yield check_isomers Mixture of Isomers? check_yield->check_isomers No purity_sm Check Purity of Starting Materials check_yield->purity_sm Yes check_purity Impure Product? check_isomers->check_purity No change_solvent Change Solvent (e.g., aprotic, fluorinated) check_isomers->change_solvent Yes success Successful Synthesis check_purity->success No recrystallize Recrystallization check_purity->recrystallize Yes optimize_cond Optimize Reaction Conditions (T, t) purity_sm->optimize_cond use_catalyst Add Acid Catalyst optimize_cond->use_catalyst use_catalyst->check_yield adjust_ph Adjust pH change_solvent->adjust_ph vary_temp Vary Temperature adjust_ph->vary_temp vary_temp->check_isomers chromatography Column Chromatography recrystallize->chromatography chromatography->success G Knorr Pyrazole Synthesis Mechanism r1 { 1,3-Dicarbonyl |  + |  Hydrazine} intermediate1 Hydrazone Intermediate r1->intermediate1 Condensation intermediate2 Cyclized Intermediate (Hydroxylpyrazolidine) intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product Dehydration (-H2O)

References

How to avoid homocoupling in Sonogashira reactions with 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonogashira reactions involving 1-Cyclopropyl-4-ethynyl-1H-pyrazole. The primary focus is on avoiding the common side reaction of alkyne homocoupling (Glaser coupling).

Troubleshooting Guide: Minimizing Homocoupling

Question: I am observing significant amounts of a homocoupled byproduct (1,4-bis(1-cyclopropyl-1H-pyrazol-4-yl)buta-1,3-diyne) in my Sonogashira reaction. What are the primary causes and how can I prevent this?

Answer: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly with electron-rich alkynes like this compound. This undesired reaction is primarily an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1][2] The formation of this byproduct reduces the yield of the desired cross-coupled product and complicates purification.

Below is a troubleshooting workflow to minimize homocoupling.

troubleshooting_workflow start Significant Homocoupling Observed check_atmosphere 1. Verify Inert Atmosphere start->check_atmosphere degas Action: Thoroughly degas solvents and reagents. Use Schlenk line or glovebox. check_atmosphere->degas copper_free 2. Consider Copper-Free Conditions check_atmosphere->copper_free If homocoupling persists end Homocoupling Minimized degas->end Problem Solved copper_free_protocol Action: Employ a copper-free Sonogashira protocol. See Protocol 2. copper_free->copper_free_protocol optimize_cu 3. Optimize Copper-Catalyzed Reaction copper_free->optimize_cu If copper is necessary copper_free_protocol->end Problem Solved optimize_cu_actions Actions: - Lower reaction temperature. - Use slow addition of the alkyne. - Screen different bases (e.g., organic vs. inorganic). - Consider a reducing atmosphere (H₂/Ar). optimize_cu->optimize_cu_actions ligand_choice 4. Evaluate Ligand and Palladium Source optimize_cu->ligand_choice If further optimization is needed optimize_cu_actions->end Problem Solved ligand_actions Action: Use bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. ligand_choice->ligand_actions ligand_actions->end Problem Solved

Caption: Troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to homocoupling?

A1: this compound is an electron-rich heterocyclic alkyne. The pyrazole (B372694) ring can increase the acidity of the acetylenic proton and potentially coordinate to the copper catalyst, which can facilitate the oxidative homocoupling pathway.

Q2: What is the most effective method to completely avoid Glaser coupling?

A2: The most robust method to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[3][4][5][6][7] Several protocols have been developed that use a palladium catalyst with specific ligands and a suitable base, completely omitting the copper co-catalyst.

Q3: Can I just run the standard Sonogashira reaction under an inert atmosphere?

A3: While working under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial and can significantly reduce homocoupling, it may not completely eliminate it, especially with highly active substrates.[1] Trace amounts of oxygen can still promote the undesired reaction. Therefore, meticulous degassing of all solvents and reagents is essential.

Q4: What are the best practices for degassing solvents and reagents?

A4: For solvents, the "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes can be sufficient. Solid reagents should be placed in the reaction vessel, which is then evacuated and backfilled with inert gas multiple times.

Q5: How does the choice of base affect homocoupling?

A5: The base is crucial for deprotonating the terminal alkyne.[8] While amine bases like triethylamine (B128534) or diisopropylamine (B44863) are common, their basicity and steric hindrance can influence the reaction outcome. In some cases, inorganic bases like Cs₂CO₃ or K₂CO₃, particularly in copper-free systems, can be beneficial. It is a parameter worth screening for your specific aryl halide partner.

Q6: Are there any other atmospheric modifications that can help?

A6: Yes, performing the reaction under a reducing atmosphere, such as a dilute mixture of hydrogen in argon or nitrogen, has been shown to dramatically reduce homocoupling to minimal levels.[9] The hydrogen is thought to reduce residual oxygen in the reaction mixture.

Data Presentation: Influence of Reaction Conditions on Homocoupling

The following tables summarize how different reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupled byproduct. The data is illustrative and based on general findings for challenging Sonogashira couplings.

Table 1: Effect of Copper Co-catalyst

EntryCopper(I) SourceAtmosphereDesired Product Yield (%)Homocoupling (%)
1CuI (2 mol%)Air4540
2CuI (2 mol%)Nitrogen7515
3NoneNitrogen88<2

Table 2: Effect of Base and Solvent in a Copper-Free System

EntryPalladium CatalystLigandBaseSolventDesired Product Yield (%)
1Pd(OAc)₂SPhosK₂CO₃Toluene85
2Pd(PPh₃)₄-Et₃NTHF78
3[DTBNpP]Pd(crotyl)Cl-TMPDMSO92[3]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Precautions to Minimize Homocoupling

This protocol employs a standard copper co-catalyzed system with rigorous exclusion of oxygen.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Degassed triethylamine (Et₃N, 3 equiv)

  • Degassed anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent followed by degassed triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve this compound in a small amount of the degassed solvent.

  • Add the alkyne solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

  • Stir the reaction at room temperature (or heat if necessary, monitoring by TLC or LC-MS) until the aryl halide is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an appropriate organic solvent.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is highly recommended to avoid homocoupling.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃; 4 mol%)

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2 equiv)

  • Degassed anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and the inorganic base.

  • Evacuate and backfill the flask with argon or nitrogen (3 cycles).

  • Add the degassed solvent, followed by the this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizations

sonogashira_catalytic_cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_homocoupling Homocoupling (Glaser) Side Reaction pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim Ar-Pd(II)-(C≡C-R)(L₂) reductive_elim->pd0 product Ar-C≡C-R reductive_elim->product cu_x CuX cu_acetylide Cu-C≡C-R cu_x->cu_acetylide cu_acetylide->transmetalation To Pd Cycle cu_acetylide_homo 2 Cu-C≡C-R alkyne H-C≡C-R alkyne->cu_acetylide base Base base->alkyne homo_product R-C≡C-C≡C-R cu_acetylide_homo->homo_product o2 O₂ o2->cu_acetylide_homo

Caption: Catalytic cycles in a standard Sonogashira reaction, including the undesired homocoupling pathway.

References

Technical Support Center: Enhancing the Stability of 1-Cyclopropyl-4-ethynyl-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Cyclopropyl-4-ethynyl-1H-pyrazole, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.

  • Oxidation: The ethynyl (B1212043) group and the pyrazole (B372694) ring can be prone to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or oxidizing agents.[1][2]

  • Light Exposure: Photochemical degradation can occur, particularly under UV light.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[1]

  • Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the following degradation pathways are plausible:

  • Oxidative Cleavage of the Ethynyl Group: Strong oxidizing conditions could potentially cleave the carbon-carbon triple bond, leading to the formation of a pyrazole-4-carboxylic acid and carbon dioxide.[3][4][5][6]

  • Hydration of the Ethynyl Group: In the presence of water and under certain pH conditions, the ethynyl group could undergo hydration to form a ketone (a pyrazol-4-yl ethanone (B97240) derivative).

  • Oxidation of the Pyrazole Ring: While generally stable, the pyrazole ring can undergo oxidation under harsh conditions.

  • Photodegradation: The aromatic pyrazole ring and the ethynyl group can absorb UV light, potentially leading to complex photochemical reactions and degradation.

Q3: How can I proactively enhance the stability of my this compound solutions?

A3: To maximize the stability of your solutions, consider the following preventative measures:

  • pH Control: Use buffered solutions to maintain a pH where the compound is most stable, which is often near neutral (pH 6-8) for many heterocyclic compounds.

  • Use of Antioxidants: If oxidation is a concern, consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the solution.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For long-term storage or for particularly oxygen-sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C). For working solutions, maintain them at the lowest practical temperature for the duration of the experiment.

  • Solvent Selection: Whenever possible, use aprotic, anhydrous solvents for long-term storage. If aqueous solutions are necessary, prepare them fresh.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Loss of compound potency over a short period. Rapid degradation due to inappropriate pH, oxidation, or light exposure.1. Prepare fresh solutions daily. 2. Check the pH of your solution and use a buffer if necessary. 3. Degas your solvent and store the solution under an inert gas. 4. Protect the solution from light.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradants. 2. Adjust storage and experimental conditions (pH, temperature, light) to minimize the formation of these new peaks.
Precipitate formation in the solution over time. Formation of insoluble degradation products or low solubility of the compound under the storage conditions.1. Analyze the precipitate to determine if it is the parent compound or a degradant. 2. If it is the parent compound, consider using a co-solvent to improve solubility. 3. If it is a degradant, investigate the degradation pathway and take steps to prevent its formation.
Inconsistent experimental results. Inconsistent stability of the compound in solution between experiments.1. Standardize the solution preparation and storage procedures. 2. Always use freshly prepared solutions for critical experiments. 3. Perform a stability check of your working solution under the actual experimental conditions.

Data Presentation: Stability of this compound under Forced Degradation

The following table summarizes hypothetical data from a forced degradation study to illustrate the compound's stability profile. The goal of such a study is to achieve 5-20% degradation to reveal the primary degradation pathways.[1]

Table 1: Forced Degradation of this compound

Stress Condition % Assay of Parent Compound Remaining Major Degradation Products Observed (Hypothetical)
0.1 M HCl (60°C, 24h)85.2%Pyrazol-4-yl ethanone derivative (from hydration)
0.1 M NaOH (60°C, 24h)78.5%Pyrazole-4-carboxylic acid (from oxidative cleavage)
3% H₂O₂ (RT, 24h)82.1%Pyrazole-4-carboxylic acid and other oxidized species
Photostability (UV light, 24h)90.3%Several minor, unidentified degradants
Thermal (80°C, 48h)95.8%Minor increase in existing impurities

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Place a vial containing 2 mL of the stock solution in an oven at 80°C for 48 hours.

  • Sample Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (starting point for optimization):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by measuring the UV spectrum of the compound (a photodiode array detector is recommended for method development).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

Degradation_Pathway Compound This compound Hydration_Product Pyrazol-4-yl ethanone derivative Compound->Hydration_Product Acid/Base Hydrolysis Oxidation_Product1 Pyrazole-4-carboxylic acid Compound->Oxidation_Product1 Oxidation (H₂O₂) or Base Hydrolysis Oxidation_Product2 Other Oxidized Species Compound->Oxidation_Product2 Oxidation Photo_Products Photodegradation Products Compound->Photo_Products UV/Vis Light

Caption: Potential degradation pathways of this compound.

Caption: A decision-making workflow for troubleshooting stability issues.

Experimental_Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Thermal) Start->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze Identify Identify and Quantify Degradation Products Analyze->Identify Optimize Optimize Storage and Experimental Conditions Identify->Optimize End Stable Solution Achieved Optimize->End

Caption: General experimental workflow for stability assessment.

References

Technical Support Center: HPLC Analysis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method development and analysis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1][2] An isocratic elution can be a simple and effective initial approach.[2]

Q2: What detection wavelength should I use for this compound?

While the optimal wavelength should be determined by a UV scan of the analyte, a common starting point for pyrazole (B372694) derivatives is in the low UV range, such as 206 nm.[2]

Q3: My peak for this compound is tailing. What could be the cause and how can I fix it?

Peak tailing for nitrogen-containing heterocyclic compounds like pyrazoles is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[3][4] Here are some solutions:

  • Add an acid modifier: Incorporating a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) into the mobile phase can protonate the analyte and minimize secondary interactions with the stationary phase.[2]

  • Use a modern, end-capped column: High-purity silica (B1680970) columns with advanced end-capping are designed to have fewer accessible silanol groups, reducing the likelihood of peak tailing.

  • Adjust mobile phase pH: For ionizable compounds, operating at a pH at least 2 units away from the analyte's pKa can ensure it is in a single ionic form, leading to sharper peaks.

Q4: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from several sources:

  • Contaminated mobile phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient runs. Using high-purity, HPLC-grade solvents and fresh mobile phase can mitigate this.

  • Sample carryover: Residual sample from a previous injection can be introduced into the current run. Ensure your injector and needle wash protocols are effective.

  • Degradation of the sample or mobile phase components: Ensure the stability of your sample in the chosen solvent and prepare fresh mobile phase daily.[5]

Q5: My retention times are shifting from one injection to the next. What should I check?

Inconsistent retention times can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take 5-10 column volumes.[5]

  • Fluctuations in mobile phase composition: If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. If preparing manually, ensure it is homogenous.[5]

  • Temperature changes: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[6]

  • Pump issues: Leaks or worn pump seals can lead to inconsistent flow rates and, consequently, shifting retention times.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

// Nodes start [label="Poor Peak Shape Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tailing [label="Is the peak tailing?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_fronting [label="Is the peak fronting?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_broad [label="Are all peaks broad?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Tailing Solutions tailing_solutions [label="Potential Causes:\n- Secondary silanol interactions\n- Insufficient mobile phase buffering\n- Column contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_modifier [label="Add/increase acid modifier (e.g., 0.1% TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_column_type [label="Use a high-purity, end-capped C18 column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_ph [label="Adjust mobile phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Fronting Solutions fronting_solutions [label="Potential Causes:\n- Sample overload\n- Incompatible sample solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_dilute [label="Dilute the sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_solvent [label="Dissolve sample in mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Broad Peak Solutions broad_solutions [label="Potential Causes:\n- Large injection volume\n- Low mobile phase flow rate\n- System leaks", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_injection_vol [label="Reduce injection volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_flow_rate [label="Increase flow rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_leaks [label="Check for leaks in the system", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_tailing; check_tailing -> tailing_solutions [label="Yes"]; check_tailing -> check_fronting [label="No"]; tailing_solutions -> solution_modifier -> end; tailing_solutions -> solution_column_type -> end; tailing_solutions -> solution_ph -> end;

check_fronting -> fronting_solutions [label="Yes"]; check_fronting -> check_broad [label="No"]; fronting_solutions -> solution_dilute -> end; fronting_solutions -> solution_solvent -> end;

check_broad -> broad_solutions [label="Yes"]; check_broad -> end [label="No"]; broad_solutions -> solution_injection_vol -> end; broad_solutions -> solution_flow_rate -> end; broad_solutions -> solution_leaks -> end; } Caption: Troubleshooting workflow for poor peak shape.

Problem: Inconsistent Retention Times

// Nodes start [label="Inconsistent Retention Times", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_equilibration [label="Is the column fully equilibrated?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile_phase [label="Is the mobile phase preparation consistent?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_temperature [label="Is the column temperature stable?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_pump [label="Are there any leaks or pump issues?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions solution_equilibration [label="Increase equilibration time (5-10 column volumes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_mobile_phase [label="Prepare fresh, homogenous mobile phase daily", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_temperature [label="Use a column oven to maintain a constant temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_pump [label="Inspect pump for leaks and check seals", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_equilibration; check_equilibration -> check_mobile_phase [label="Yes"]; check_equilibration -> solution_equilibration [label="No"]; solution_equilibration -> end;

check_mobile_phase -> check_temperature [label="Yes"]; check_mobile_phase -> solution_mobile_phase [label="No"]; solution_mobile_phase -> end;

check_temperature -> check_pump [label="Yes"]; check_temperature -> solution_temperature [label="No"]; solution_temperature -> end;

check_pump -> end [label="Yes"]; check_pump -> solution_pump [label="No"]; solution_pump -> end; } Caption: Troubleshooting workflow for inconsistent retention times.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (B129727), HPLC grade (for sample preparation if needed)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water (v/v)

  • Mobile Phase B: 0.1% TFA in acetonitrile (v/v)

  • Filter and degas the mobile phases before use.

4. Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 80% B (Acetonitrile with 0.1% TFA) and 20% A (Water with 0.1% TFA)
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[2]
Injection Volume 5-20 µL
Detection Wavelength 206 nm[2]
Run Time 10 minutes[2]

5. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).

  • Further dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the analyte by comparing its peak area to that of a standard of known concentration.

Data Presentation

Table 1: Typical Starting HPLC Parameters
ParameterValueRationale
Stationary Phase C18Good retention for moderately polar compounds.[2]
Mobile Phase Acetonitrile/Water with 0.1% TFACommon for pyrazole derivatives, TFA improves peak shape.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Temperature 25 °CProvides stable and reproducible retention.[2]
Detection 206 nmA common wavelength for compounds with aromaticity.[2]
Table 2: Troubleshooting Summary
IssuePossible CauseRecommended Solution(s)
Peak Tailing Secondary interactions with silanolsAdd 0.1% TFA or formic acid to the mobile phase; use an end-capped column.[3][4]
Peak Fronting Sample overloadDilute the sample; reduce injection volume.
Broad Peaks Extra-column volume; slow kineticsCheck for leaks; ensure proper connections; consider a more efficient column.
Shifting Retention Times Temperature or mobile phase fluctuationsUse a column oven; prepare fresh, homogenous mobile phase.[6]
Ghost Peaks Contaminated mobile phase or carryoverUse HPLC-grade solvents; implement a robust needle wash.
High Backpressure Column blockage or precipitationFilter samples; use a guard column; flush the system.

References

Addressing solubility issues of 1-Cyclopropyl-4-ethynyl-1H-pyrazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1-Cyclopropyl-4-ethynyl-1H-pyrazole in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic organic compound.[1][2][3] Based on its structure, which includes a cyclopropyl (B3062369) group, an ethynyl (B1212043) group, and a pyrazole (B372694) ring, it is predicted to be a hydrophobic molecule with low intrinsic solubility in aqueous buffers.[4] Such compounds often require the use of organic co-solvents or other formulation strategies to achieve desired concentrations for in vitro and in vivo experiments.[5][6]

Q2: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous assay buffer. Why did this happen?

A2: This is a common issue for poorly soluble compounds and is often referred to as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but exceeds its thermodynamic solubility limit when diluted into the predominantly aqueous buffer.[6][7] The final concentration of the organic solvent in the buffer may be too low to keep the compound dissolved.[5][8]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: To avoid cellular toxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[5] However, some robust cell lines may tolerate concentrations up to 1%. It is always critical to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[5][7]

Q4: Can I use heating or sonication to dissolve the compound in my final aqueous buffer?

A4: While gentle warming (e.g., to 37°C) or sonication can be used to help dissolve the compound in the initial organic stock solvent, these methods are generally not recommended for preparing the final working solution in aqueous media, particularly for cell-based assays.[5] Heating can degrade the compound or other sensitive components in the medium, and sonication can be damaging to cells.[5]

Q5: Are there alternative strategies to using co-solvents for improving solubility?

A5: Yes, several advanced formulation strategies can be employed. These include complexation with cyclodextrins, which encapsulate the hydrophobic compound to increase its aqueous solubility, and the use of lipid-based formulations like emulsions or liposomes.[9][10][11][12] For cell-free assays, surfactants that form micelles can also be used.[5]

Troubleshooting Guide

Issue 1: The compound this compound is not dissolving in the primary organic solvent (e.g., DMSO).

  • Possible Cause: The concentration may be too high, or the solvent may not be optimal.

  • Troubleshooting Steps:

    • Try reducing the concentration of the stock solution.

    • Gently warm the solution (e.g., 37°C) or briefly sonicate to aid dissolution.

    • Test alternative organic solvents such as ethanol, methanol, or DMF, ensuring they are compatible with your downstream application.[4][8]

Issue 2: The compound precipitates upon dilution from the organic stock into the aqueous buffer.

  • Possible Cause: The aqueous solubility of the compound has been exceeded.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: If your assay allows, slightly increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), ensuring it remains within the tolerance limits of your experimental system.[5]

    • Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent.[13] If this compound has acidic or basic properties, adjusting the pH of the buffer may improve its solubility.[5][13]

    • Use Cyclodextrins: Consider pre-complexing the compound with a cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the buffer. Cyclodextrins have a hydrophobic inner cavity that can encapsulate the compound, while their hydrophilic exterior enhances aqueous solubility.[10][11][12]

    • Explore Lipid-Based Formulations: For in vivo studies or challenging in vitro systems, lipid-based formulations can solubilize hydrophobic compounds.[9][14][15] These systems, such as self-emulsifying drug delivery systems (SEDDS), form fine emulsions upon gentle agitation in an aqueous medium.[14]

Issue 3: Inconsistent results are observed between experiments.

  • Possible Cause: Inconsistent formulation preparation or compound precipitation during the experiment.

  • Troubleshooting Steps:

    • Standardize Preparation: Ensure the protocol for preparing the working solution is followed precisely every time, including the order of addition and mixing method.

    • Visual Inspection: Before use, always visually inspect the final working solution for any signs of precipitation or turbidity. A clear solution is necessary for accurate results.

    • Pre-warm the Buffer: Adding the cold stock solution to a room temperature or 37°C buffer can sometimes aid solubility compared to adding it to a cold buffer.

    • Conduct a Solubility Assessment: Perform a formal kinetic or thermodynamic solubility assay to determine the maximum soluble concentration of the compound under your specific experimental conditions.[16][17]

Solubility Data Summary

The following table summarizes hypothetical, illustrative solubility data for this compound to demonstrate the effectiveness of various enhancement strategies. Note: These are representative values and actual solubility should be determined experimentally.

Formulation VehicleMax Solubility (µM)Final Co-solvent (%)Appearance
Phosphate-Buffered Saline (PBS), pH 7.4< 10.5% DMSOPrecipitate
PBS with 1% DMSO51% DMSOSlight Haze
PBS with 5% PEG 400155% PEG 400Clear Solution
PBS with 2% (w/v) HP-β-Cyclodextrin500.5% DMSOClear Solution
10% Ethanol in Water2510% EthanolClear Solution
Self-Emulsifying Drug Delivery System (SEDDS) Diluted> 100N/AClear Microemulsion

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution into the chosen aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).[18]

  • Seal the plate and shake at room temperature for 2 hours to allow it to reach equilibrium.[18]

  • Analyze the plate using a nephelometer or a plate reader that can measure turbidity (absorbance at ~620 nm) to detect precipitation.[17]

  • Alternatively, filter the samples using a solubility filter plate and quantify the concentration of the compound in the filtrate via HPLC-UV or LC-MS.[16][18]

  • The highest concentration that remains a clear solution is determined to be the kinetic solubility.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of this compound complexed with HP-β-CD.

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v in purified water).

  • Prepare a concentrated stock solution of the compound in a minimal amount of a water-miscible organic solvent like ethanol.

  • While vigorously stirring the HP-β-CD solution, slowly add the compound's organic solution dropwise.

  • Continue to stir the mixture at room temperature for 24-48 hours to allow for efficient complex formation.[10]

  • The resulting clear solution is a stock of the drug-cyclodextrin inclusion complex, which can then be further diluted into aqueous buffers. The formation of the inclusion complex can be confirmed by methods like DSC, FTIR, or XRD.[19]

Visual Guides

G start Start: Solubility Issue (Precipitation in Aqueous Buffer) stock_check Is the stock solution clear and fully dissolved? start->stock_check prepare_stock Action: Re-prepare stock. Consider gentle warming or sonication. Try alternative organic solvent. stock_check->prepare_stock No assay_params Are assay conditions flexible? stock_check->assay_params Yes prepare_stock->stock_check inc_cosolvent Strategy 1: Increase Co-solvent (e.g., DMSO up to 0.5%) Is it soluble? assay_params->inc_cosolvent Yes adv_form Strategy 3: Use Advanced Formulations assay_params->adv_form No ph_adjust Strategy 2: Adjust Buffer pH (if compound is ionizable) Is it soluble? inc_cosolvent->ph_adjust No success Success: Proceed with Experiment inc_cosolvent->success Yes ph_adjust->adv_form No ph_adjust->success Yes cyclodextrin Option A: Cyclodextrin Complexation adv_form->cyclodextrin lipid Option B: Lipid-Based Formulation adv_form->lipid fail Action: Re-evaluate required concentration or consider chemical modification. adv_form->fail cyclodextrin->success lipid->success

Caption: Troubleshooting workflow for addressing solubility issues.

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

Optimizing catalyst loading for the synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole. The primary focus is on optimizing the catalyst loading for the crucial Sonogashira coupling step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves a Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne, such as ethynyltrimethylsilane (followed by deprotection) or acetylene (B1199291) gas, with a 4-halo-1-cyclopropyl-1H-pyrazole, typically 1-cyclopropyl-4-iodo-1H-pyrazole. This reaction is generally catalyzed by a palladium complex with a copper(I) co-catalyst.

Q2: Why is optimizing the catalyst loading important in this synthesis?

A2: Optimizing the catalyst loading is critical for several reasons. Insufficient catalyst can lead to low or no product yield and long reaction times. Conversely, excessive catalyst loading is not only uneconomical due to the high cost of palladium catalysts but can also lead to the formation of side products and complicate the purification process. Finding the optimal catalyst concentration is key to achieving a high yield of a pure product in a cost-effective and timely manner.[1]

Q3: What are the typical palladium catalysts and ligands used for this type of Sonogashira coupling?

A3: Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] The choice of ligand can also be crucial, with bulky and electron-rich phosphine (B1218219) ligands often improving catalytic activity. The selection of the catalyst and ligand system may require screening to find the optimal conditions for this specific substrate.

Q4: What is the role of the copper(I) co-catalyst?

A4: The copper(I) co-catalyst, typically copper(I) iodide (CuI), facilitates the formation of a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle of the Sonogashira reaction.

Q5: What are the most common side reactions to be aware of?

A5: A significant side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diyne byproduct. This is often promoted by the presence of oxygen and can be minimized by ensuring the reaction is carried out under strictly inert (e.g., argon or nitrogen) and anhydrous conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The active Pd(0) species has not formed or has decomposed. 2. Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion. 3. Poor Quality Reagents: Starting materials or solvents may be impure or contain water/oxygen. 4. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a fresh batch of catalyst or a pre-catalyst that readily forms the active species. Ensure all reagents and solvents are properly degassed. 2. Incrementally increase the palladium catalyst loading (see Table 1 for a general guide). 3. Use freshly purified starting materials and anhydrous, deoxygenated solvents. 4. Gradually increase the reaction temperature, monitoring for any decomposition.
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne. 2. High Copper(I) Concentration: Excess copper can accelerate the rate of this side reaction.1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use properly degassed solvents. 2. Reduce the loading of the copper(I) iodide co-catalyst.
Incomplete Reaction 1. Short Reaction Time: The reaction may not have been allowed to run to completion. 2. Sub-optimal Catalyst Loading: The catalyst amount may be sufficient to initiate the reaction but not to sustain it to completion.1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. 2. Consider a modest increase in the palladium catalyst loading.
Difficult Product Purification 1. Formation of Side Products: Due to non-optimal reaction conditions. 2. Residual Catalyst: Palladium and copper residues can contaminate the product.1. Re-optimize reaction conditions, particularly catalyst loading and temperature, to minimize side product formation. 2. Employ appropriate work-up and purification procedures, such as filtration through celite or silica (B1680970) gel plugs to remove metal residues, followed by column chromatography.

Data Presentation

Table 1: Representative Impact of Palladium Catalyst Loading on Reaction Yield

The following table provides a generalized representation of the effect of palladium catalyst loading on the yield of the Sonogashira coupling reaction for the synthesis of this compound. The exact values can vary based on specific reaction conditions, ligands, and substrates used.

Entry Pd Catalyst Loading (mol%) Reaction Time (hours) Yield (%) Observations
10.524~40-50Incomplete conversion, significant starting material remains.
21.012~70-80Good conversion, reaction proceeds at a reasonable rate.
32.06~90-95High yield and faster reaction time.
43.06~90-95No significant improvement in yield compared to 2.0 mol%, indicating this may be the optimal range. Increased cost.
55.05~90-95Similar yield to 2.0-3.0 mol%, but with a slight increase in side products observed during purification.[2]

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of 1-cyclopropyl-4-iodo-1H-pyrazole with an alkyne.

Materials:

  • 1-cyclopropyl-4-iodo-1H-pyrazole (1.0 eq)

  • Terminal alkyne (e.g., Ethynyltrimethylsilane) (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.5 - 5 mol%)

  • Copper(I) iodide (CuI) (1 - 5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine) (2 - 3 eq)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1-cyclopropyl-4-iodo-1H-pyrazole, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, deoxygenated solvent and the amine base.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 1-Cyclopropyl-4-iodo-1H-pyrazole - Alkyne - Catalysts (Pd & CuI) - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent stir Stir at RT or with Heating solvent->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench Reaction & Solvent Removal monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_catalyst Is Catalyst Active & Loading Optimal? start->check_catalyst check_conditions Are Reaction Conditions (Temp., Time) Adequate? start->check_conditions check_reagents Are Reagents & Solvents Pure and Anhydrous? start->check_reagents check_homocoupling Is Homocoupling Observed? start->check_homocoupling adjust_catalyst Increase Catalyst Loading or Use Fresh Catalyst check_catalyst->adjust_catalyst No adjust_conditions Increase Temperature or Extend Reaction Time check_conditions->adjust_conditions No purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No optimize_homocoupling Reduce CuI Loading & Ensure Inert Atmosphere check_homocoupling->optimize_homocoupling Yes solution Improved Yield adjust_catalyst->solution adjust_conditions->solution purify_reagents->solution optimize_homocoupling->solution

Caption: A logical workflow for troubleshooting low yield in the Sonogashira coupling reaction.

References

Refinement of work-up procedure for 1-Cyclopropyl-4-ethynyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and work-up of 1-Cyclopropyl-4-ethynyl-1H-pyrazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process. First, a 1-cyclopropyl-4-iodo-1H-pyrazole intermediate is synthesized. This is followed by a Sonogashira coupling reaction with a protected alkyne, such as (trimethylsilyl)acetylene, and subsequent deprotection to yield the final product.

Q2: I am observing low yields in the Sonogashira coupling step. What are the potential causes and solutions?

Low yields in Sonogashira coupling can arise from several factors:

  • Catalyst Inactivity: Ensure the palladium and copper catalysts are of good quality and handled under an inert atmosphere to prevent deactivation.

  • Base Strength: The choice and amount of base are critical. A weak base may not efficiently deprotonate the terminal alkyne. Consider using a stronger base or optimizing the base-to-substrate ratio.

  • Solvent Purity: The presence of water or other impurities in the solvent can quench the catalyst and reagents. Use anhydrous and degassed solvents.

  • Reaction Temperature: The reaction temperature may need optimization. While many Sonogashira couplings proceed at room temperature, some may require gentle heating to go to completion.

Q3: During the work-up, I am having trouble removing the metal catalysts completely. What purification strategies are recommended?

Residual metal catalysts can be challenging to remove. Here are some effective purification strategies:

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium (B1175870) chloride can help remove residual copper salts.

  • Filtration through Silica (B1680970) Gel: Passing the crude product through a short plug of silica gel can effectively remove palladium catalysts.

  • Column Chromatography: For high purity, column chromatography on silica gel is the most effective method. A gradient elution with a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Q4: Are there any specific safety precautions I should take when working with ethynyl (B1212043) compounds?

Yes, terminal alkynes, especially when heated or in the presence of certain metals, can be unstable and potentially explosive. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating the compound to high temperatures, especially in a closed system.

  • Be mindful of the potential for acetylide formation with certain metals.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete reaction of 1-cyclopropyl-4-iodo-1H-pyrazole - Inactive catalyst- Insufficient reaction time or temperature- Poor quality of reagents- Use fresh, high-quality catalysts and reagents.- Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary.- Ensure the reaction is performed under an inert atmosphere.
Formation of homocoupled alkyne (Glaser coupling) - Presence of oxygen in the reaction mixture- High concentration of copper catalyst- Thoroughly degas the solvent and reaction mixture.- Use a minimal amount of the copper co-catalyst.- Consider running a copper-free Sonogashira coupling.
Difficult removal of the trimethylsilyl (B98337) (TMS) protecting group - Incomplete reaction- Inappropriate deprotection conditions- Ensure the deprotection reaction goes to completion by monitoring with TLC.- Use a stronger base (e.g., potassium carbonate in methanol) or a fluoride (B91410) source (e.g., TBAF) for deprotection.
Product decomposition during work-up or purification - Exposure to strong acids or bases- Prolonged heating- Use mild work-up conditions.- Avoid prolonged exposure to high temperatures during solvent evaporation and chromatography.

Experimental Protocols

Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole

A plausible method for the synthesis of the key intermediate, 1-cyclopropyl-4-iodo-1H-pyrazole, can be adapted from known procedures for the synthesis of similar pyrazole (B372694) derivatives.

Methodology:

  • To a solution of 1-cyclopropyl-1H-pyrazole in a suitable solvent (e.g., DMF or acetonitrile), add N-iodosuccinimide (NIS) in portions at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-cyclopropyl-4-iodo-1H-pyrazole.

Sonogashira Coupling and Deprotection

Methodology:

  • To a solution of 1-cyclopropyl-4-iodo-1H-pyrazole in a degassed solvent (e.g., THF or dioxane), add (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Add a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine) and stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a suitable solvent (e.g., methanol) and add a base (e.g., potassium carbonate) to effect the deprotection of the silyl (B83357) group.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the synthesis of this compound based on the described protocol.

Step Reactant Product Yield (%) Purity (%)
Iodination 1-Cyclopropyl-1H-pyrazole1-Cyclopropyl-4-iodo-1H-pyrazole75-85>95 (by NMR)
Sonogashira Coupling & Deprotection 1-Cyclopropyl-4-iodo-1H-pyrazoleThis compound60-75>98 (by HPLC)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 1-Cyclopropyl-1H-pyrazole iodination Iodination with NIS start->iodination intermediate 1-Cyclopropyl-4-iodo-1H-pyrazole iodination->intermediate sonogashira Sonogashira Coupling with (TMS)acetylene intermediate->sonogashira protected_product 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole sonogashira->protected_product deprotection TMS Deprotection protected_product->deprotection crude_product Crude this compound deprotection->crude_product extraction Aqueous Work-up & Extraction crude_product->extraction chromatography Silica Gel Chromatography extraction->chromatography final_product Pure this compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Sonogashira Coupling? catalyst_check Check Catalyst Activity start->catalyst_check base_check Optimize Base start->base_check solvent_check Ensure Anhydrous/Degassed Solvent start->solvent_check temp_check Optimize Temperature start->temp_check solution1 Use fresh catalyst under inert atmosphere catalyst_check->solution1 solution2 Screen different bases or adjust stoichiometry base_check->solution2 solution3 Use freshly distilled and degassed solvents solvent_check->solution3 solution4 Run reaction at different temperatures temp_check->solution4

Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges encountered during the scale-up synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up pyrazole (B372694) synthesis from the lab to a pilot or industrial scale?

A1: The primary challenges in scaling up pyrazole synthesis revolve around managing physical and chemical parameters that behave differently at a larger scale.[1] Key issues include:

  • Heat Transfer and Exothermic Reactions: Pyrazole ring formation, particularly cyclization steps, can be highly exothermic.[2] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient and creating risks of thermal runaways, pressure buildup, and side-product formation.[1][2]

  • Mixing and Mass Transfer: Achieving homogenous mixing in large reactors is more difficult than in lab glassware.[3] Poor mixing can lead to localized "hot spots," concentration gradients, and inconsistent reaction progress, resulting in lower yields and increased impurities.[2]

  • Reagent Addition and Control: The rate of reagent addition, especially for highly reactive substances like hydrazine (B178648), becomes critical at scale to control reaction temperature and minimize side reactions.[2]

  • Safety Hazards: The use of hazardous reagents like hydrazine derivatives and the potential for unstable intermediates (e.g., diazonium salts in certain synthetic routes) require rigorous safety assessments and control measures at scale.[2][4] Compounds with a high nitrogen-to-carbon ratio may also be energetic and require thermal stability analysis.[1][2]

  • Product Isolation and Purification: Crystallization and precipitation methods that work well in the lab may not be efficient at scale.[2] Issues like product oiling out, co-crystallization of impurities, and handling large volumes of solids or solvents are common.[2]

Q2: How can flow chemistry mitigate some of the challenges in pyrazole synthesis scale-up?

A2: Flow chemistry offers significant advantages for scaling up pyrazole synthesis by providing superior control over reaction parameters.[5] Key benefits include:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow reactors allows for extremely efficient heat exchange, safely controlling highly exothermic reactions.[5]

  • Improved Safety: Hazardous or unstable intermediates are generated and consumed continuously in small volumes, eliminating the need to stockpile large quantities of dangerous materials.[4][5] This is particularly beneficial for reactions involving diazonium salts or energetic compounds.[4]

  • Precise Reaction Control: Parameters such as temperature, pressure, residence time, and stoichiometry can be controlled with high precision, leading to better reproducibility, higher yields, and improved selectivity.[5]

  • Efficient Scale-Up: Scaling production is achieved by running the flow reactor for longer periods ("scaling out") or by using multiple reactors in parallel, which is often more straightforward than redesigning large batch reactors.[5]

Q3: What are the critical safety considerations for the large-scale synthesis of pyrazoles?

A3: Safety is paramount during scale-up. Critical considerations include:

  • Thermal Hazard Assessment: Perform differential scanning calorimetry (DSC) or other thermal analysis on starting materials, intermediates, and the final product to identify potential thermal instabilities or explosive properties, especially for compounds with high nitrogen content.[2]

  • Handling of Hazardous Reagents: Reagents like phenylhydrazine (B124118) are toxic and require appropriate personal protective equipment (PPE) and handling in well-ventilated areas.[2]

  • Control of Exothermic Events: For exothermic reactions, ensure the reactor's cooling capacity is sufficient for the heat generated.[2] Implement controlled, slow addition of reagents and continuously monitor the internal reaction temperature, not just the jacket temperature.[2]

  • Pressure Management: For reactions that release gas, such as those involving diazonium intermediates (release of N₂), the reactor system must be designed to handle potential pressure buildup safely.[1][4]

  • Inert Atmosphere: Many pyrazole syntheses, especially those involving easily oxidized amine functionalities, benefit from being conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored impurities.[2]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Question Answer & Troubleshooting Steps
My reaction yield dropped significantly after moving from a 10g to a 1kg scale. What are the likely causes? A drop in yield upon scale-up is common and often points to issues with heat and mass transfer.[2] Troubleshooting Steps: 1. Monitor Internal Temperature: Ensure the internal reaction temperature is consistent with the lab-scale experiment. Use a probe to measure the internal temperature, as the jacket temperature can be misleading.[2] 2. Improve Agitation: Inadequate mixing can lead to incomplete reactions. Evaluate and increase the agitation speed or consider a different impeller design to ensure the reactor contents are homogenous.[2] 3. Verify Reagent Quality: Use high-purity or freshly distilled starting materials. For example, oxidized phenylhydrazine can lead to side reactions and lower yields.[2] 4. Monitor Reaction Progress: Use in-process controls like TLC or HPLC to track the consumption of starting materials and confirm the reaction has reached completion before workup.[2] 5. Check pH: The pH of the reaction medium can be crucial, especially for Knorr-type syntheses which often require acid catalysis. Empirically determine the optimal pH for your specific substrates.[6]

Issue 2: Formation of Impurities and Discoloration

Question Answer & Troubleshooting Steps
My product is discolored (yellow/red) and HPLC analysis shows several new impurity peaks at a larger scale. How can I resolve this? Discoloration and new impurities often arise from side reactions, oxidation, or thermal decomposition, which are exacerbated at scale.[2] Troubleshooting Steps: 1. Inert Atmosphere: Perform the reaction and work-up under a nitrogen or argon atmosphere. Amine functionalities, common in substituted pyrazoles, are particularly susceptible to air oxidation.[2] 2. Control Temperature: Avoid excessive heating during the reaction and purification steps. Localized overheating due to poor mixing can cause thermal decomposition of reagents or products.[2] 3. Optimize Reagent Addition: Add reactive reagents (e.g., hydrazine) slowly and sub-surface to prevent localized high concentrations that can lead to side reactions.[2] 4. Neutralize Acid: In reactions using acid salts of hydrazines (e.g., phenylhydrazine HCl), consider adding one equivalent of a mild base like sodium acetate (B1210297) to neutralize the acid, which can sometimes lead to a cleaner reaction profile.[7] 5. Impurity Profiling: Identify the structure of major impurities using techniques like LC-MS.[8][9] Understanding the impurity structure can provide insight into the side reaction mechanism, allowing for targeted process optimization to prevent its formation.[8]

Issue 3: Difficulty in Product Isolation and Purification

Question Answer & Troubleshooting Steps
My product, which crystallized easily in the lab, is now oiling out or precipitating as a sticky solid. What can I do? Isolation issues at scale are often related to solvent effects, cooling rates, and the presence of impurities that inhibit crystallization.[2] Troubleshooting Steps: 1. Solvent Screening: Perform a systematic solvent screen to find a more suitable solvent system for crystallization. This may involve using a single solvent, a solvent/anti-solvent mixture, or changing the workup solvent entirely.[2] 2. Form a Salt: If the pyrazole derivative is basic, attempt to form a salt (e.g., hydrochloride or sulfate). Salts often have better crystallinity and are easier to isolate and handle than the free base.[2] 3. Controlled Cooling: Implement a controlled, slow cooling profile during crystallization. Crash-cooling can lead to oiling out and trapping of impurities. Seeding with a small amount of pure product can also promote proper crystal growth. 4. Purification via Acid-Base Extraction: If the product is an oil, consider an extractive workup. Dissolve the crude material in an organic solvent and wash with an aqueous acid to extract the basic pyrazole product. Then, basify the aqueous layer and extract the purified product back into an organic solvent. 5. Alternative Purification: While not ideal for very large scales, column chromatography on a silica (B1680970) plug can be used to remove colored or polar impurities before attempting crystallization.[7]

Quantitative Data

Table 1: Comparison of Lab-Scale vs. Large-Scale Synthesis Parameters for 3,5-diamino-1H-pyrazole (Disperazol Intermediate)

ParameterLab-Scale (1 g)Large-Scale (400 g)Key Observation / Rationale for Change
Step 1: Diazotization Batch ChemistryFlow ChemistryThe diazotization step is potentially hazardous due to the instability of the diazonium ion.[4] Flow chemistry was adopted to ensure the reactive species is formed and consumed continuously in small amounts, enhancing safety.[4]
Step 1: Solvent Acidic Aqueous SolutionTetrahydrofuran (THF)The reaction was no longer run under acidic conditions in the flow setup, which required a change in solvent. THF provided reliable results and good conversion.[4]
Step 2: Ring Closure Ethanol (0.34 M)Diethyl Ether (Et₂O, 0.5 M)The product (Compound E) is partially soluble in ethanol.[4] A solvent screen was performed to find a solvent where the product had lower solubility to improve precipitation and yield.[4]
Step 2: Reagent Addition N/ADropwise addition of hydrazine hydrateThe ring-closure reaction is highly exothermic.[1] Dropwise addition under constant stirring is crucial at a large scale to control the temperature.[1]

Experimental Protocols

Protocol: General Procedure for Knorr Pyrazole Synthesis (Scale-Up Considerations)

This protocol describes a generalized Knorr condensation between a 1,3-dicarbonyl compound and a hydrazine derivative, with notes on scale-up.

Materials:

  • 1,3-Dicarbonyl Compound (e.g., acetylacetone, β-ketoester) (1.0 equiv)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 - 1.2 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (if needed, e.g., catalytic amount of glacial acetic acid)[6]

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol). Begin agitation to ensure good mixing.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to create an inert atmosphere, especially if the reactants or product are sensitive to oxidation.[2]

  • Reagent Addition: In a separate addition funnel, prepare a solution of the hydrazine derivative in the reaction solvent.

  • Controlled Addition: Add the hydrazine solution to the reactor dropwise or via a pump over a period of 30-60 minutes. Scale-up consideration: The rate of addition is critical for controlling the exotherm. Monitor the internal reaction temperature closely and adjust the addition rate to maintain the desired temperature (e.g., below 30°C or at reflux, depending on the specific reaction).[2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the target temperature (e.g., room temperature or reflux). Monitor the reaction's progress by taking samples periodically for TLC or HPLC analysis until the starting material is consumed.[6]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities.

    • Alternatively, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified. For large-scale operations, precipitation by adding an anti-solvent (e.g., water) to the reaction mixture is often employed.[6]

  • Purification: Recrystallize the crude solid from a suitable solvent or solvent mixture identified through screening.[10] Wash the purified crystals and dry them under vacuum to a constant weight.

Visualizations

G General Workflow for Substituted Pyrazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Start Starting Materials (1,3-Dicarbonyl, Hydrazine) Solvent Reactor Charging & Solvent Addition Start->Solvent Addition Controlled Reagent Addition & Temp. Monitoring Solvent->Addition Stirring Reaction Stirring & Progress Monitoring (TLC/HPLC) Addition->Stirring Workup Quenching / Solvent Removal Stirring->Workup Isolation Crude Product Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Crystallization) Isolation->Purification End Pure Substituted Pyrazole Purification->End

Caption: A typical experimental workflow for the synthesis of substituted pyrazoles.

G Troubleshooting Guide: Low Yield cluster_causes Potential Causes cluster_solutions Solutions & Actions Problem Problem: Low Product Yield Cause1 Incomplete Conversion Problem->Cause1 Cause2 Side Reactions / Impurities Problem->Cause2 Cause3 Poor Scale-Up Conditions Problem->Cause3 Cause4 Product Loss During Workup Problem->Cause4 Sol1a Monitor reaction by TLC/HPLC Cause1->Sol1a Sol1b Increase reaction time or temperature Cause1->Sol1b Sol1c Check reagent purity & stoichiometry Cause1->Sol1c Sol2a Run under inert atmosphere (N2) Cause2->Sol2a Sol2b Optimize temperature & reagent addition rate Cause2->Sol2b Sol2c Identify impurities via LC-MS Cause2->Sol2c Sol3a Improve agitation/ mixing efficiency Cause3->Sol3a Sol3b Monitor internal temp, not jacket temp Cause3->Sol3b Sol4a Optimize crystallization solvent & cooling rate Cause4->Sol4a Sol4b Perform extraction studies for phase cuts Cause4->Sol4b

Caption: A decision tree for troubleshooting low yield in pyrazole synthesis.

References

Minimizing catalyst poisoning in reactions involving 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding the minimization of catalyst poisoning in reactions involving 1-Cyclopropyl-4-ethynyl-1H-pyrazole, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

Troubleshooting Guide

This guide addresses specific, common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Poisoning by Pyrazole (B372694) Nitrogen: The lone pair of electrons on the nitrogen atoms of the pyrazole ring can strongly coordinate to the palladium catalyst, blocking active sites.[1][2][3]1. Ligand Modification: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These create a protective pocket around the palladium atom, reducing the pyrazole's ability to bind.[4][5] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[5]
Impurity-Driven Deactivation: Trace impurities in the this compound starting material (e.g., unreacted reagents from its synthesis, phosphorous compounds) can act as potent catalyst poisons.[6][7][8]1. Starting Material Purification: Purify the pyrazole substrate before use. See Protocol 1 for a recommended procedure based on acid-base extraction.[9] 2. Use High-Purity Reagents: Ensure all other reagents (solvents, bases, coupling partners) are of the highest purity available and are properly degassed and dried.[10]
Reaction Stalls Prematurely Formation of Inactive Catalyst Species: The catalyst may be converting to an inactive state, such as Pd(0) aggregation or the formation of stable palladium-cyanide complexes if cyanide sources are present.[11][12][13]1. Use of Pre-catalysts: Employ well-defined palladium pre-catalysts that are designed for stability and controlled activation.[14] 2. Ensure Anhydrous and Oxygen-Free Conditions: Rigorously exclude water and oxygen, as their presence can promote the formation of inactive palladium oxides or facilitate side reactions that consume the catalyst.[10]
Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product Presence of Copper(I) and Oxygen: The ethynyl (B1212043) group can undergo homocoupling, especially when a copper co-catalyst is used in the presence of oxygen.[10]1. Implement Copper-Free Conditions: Utilize a copper-free Sonogashira protocol. This often requires a higher palladium catalyst loading or specific ligands to facilitate the reaction.[10][15] 2. Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[10]

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing and resolving issues in reactions involving this compound.

G cluster_start cluster_analysis cluster_solutions cluster_end start Reaction Failure or Low Yield purity_check 1. Analyze Starting Material Purity (NMR, LC-MS) start->purity_check Start Troubleshooting conditions_check 2. Review Reaction Conditions (Inert Atmosphere, Dry Solvents) purity_check->conditions_check Purity OK purify Purify Pyrazole Substrate (See Protocol 1) purity_check->purify Impurity Detected catalyst_check 3. Evaluate Catalyst System (Ligand, Loading, Pre-catalyst) conditions_check->catalyst_check Conditions OK optimize_conditions Re-run with Rigorous Inert Technique conditions_check->optimize_conditions Deficiencies Found change_catalyst Screen Different Ligands / Catalysts catalyst_check->change_catalyst Suboptimal System success Successful Reaction purify->success optimize_conditions->success change_catalyst->success

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How exactly does the pyrazole ring poison palladium catalysts?

A1: The pyrazole ring contains two nitrogen atoms with lone pairs of electrons. These nitrogen atoms can act as Lewis bases and coordinate strongly to the "soft" palladium metal center of the catalyst.[1][2] This binding can be irreversible and occupies the active sites on the palladium, preventing the substrate molecules from accessing the catalyst to complete the catalytic cycle. This process is a form of chemical deactivation known as catalyst poisoning.[16][17]

Q2: My reaction uses a copper co-catalyst. Can the pyrazole also poison copper?

A2: Yes, pyrazole-based ligands are well-known to form stable complexes with copper salts.[18] While the primary concern in many cross-coupling reactions is the deactivation of the more expensive palladium catalyst, strong coordination to the copper co-catalyst can also inhibit its function, for example, by preventing the formation of the necessary copper acetylide intermediate in a Sonogashira reaction.[19]

Q3: Besides the pyrazole ring, can the ethynyl group cause catalyst deactivation?

A3: Yes, while the ethynyl group is the desired reactive site, it can participate in side reactions that lead to catalyst deactivation. For example, palladium catalysts can be deactivated by the deposition of carbonaceous materials (cokes) formed from the polymerization or cyclotrimerization of alkynes like acetylene.[20] In the context of Sonogashira coupling, the most common side reaction is the previously mentioned Glaser homocoupling, which consumes the starting material and can lead to the formation of insoluble copper acetylide polymers that may foul the catalyst.[10]

Q4: I suspect my batch of this compound is impure. What are the likely contaminants?

A4: Impurities often stem from the synthetic route used to prepare the pyrazole. Potential contaminants could include unreacted starting materials, residual bases or acids, or byproducts from the cyclization and ethynylation steps. Trace amounts of phosphorous-containing compounds or other metals from previous synthetic steps can also be present and are known to be detrimental to palladium catalysts.[6][8]

Q5: What is a "poisoned catalyst" like Lindlar's catalyst, and is that concept relevant here?

A5: A "poisoned catalyst" is one that has been intentionally deactivated to control its reactivity.[16][17] The classic example is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which is used to reduce alkynes to cis-alkenes without over-reducing them to alkanes.[21] While this demonstrates that both alkynes and nitrogen heterocycles (quinoline) can modulate palladium's activity, the goal in cross-coupling is to prevent such deactivation to maintain high catalytic turnover, which is the opposite of the intentional poisoning in Lindlar's catalyst.

Mechanism of Catalyst Poisoning by Pyrazole

The diagram below illustrates the competitive binding of the pyrazole nitrogen to the palladium(0) center, which disrupts the catalytic cycle of a Sonogashira coupling reaction.

G pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition (R-X) pd0->pd_oxidative poisoning Coordination pd0->poisoning Reversible Binding pd2_complex R-Pd(II)(X)L₂ pd_oxidative->pd2_complex transmetal Transmetalation (Cu-C≡CR') pd2_complex->transmetal pd2_alkyne R-Pd(II)(C≡CR')L₂ transmetal->pd2_alkyne reductive_elim Reductive Elimination pd2_alkyne->reductive_elim reductive_elim->pd0 Regeneration product Product (R-C≡CR') reductive_elim->product pyrazole This compound (Poison) pyrazole->poisoning poisoned_catalyst LₙPd(0)-(Pyrazole)ₓ (Inactive Species) poisoning->poisoned_catalyst

Caption: The competition between the catalytic cycle and catalyst poisoning.

Key Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol is designed to remove basic and acidic impurities that can poison catalysts.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (B109758) (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The pyrazole, being basic, will move into the aqueous layer as its hydrochloride salt. Basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the pyrazole salt. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). The free pyrazole will precipitate or form an organic layer.

  • Extraction: Extract the purified pyrazole back into an organic solvent (ethyl acetate or DCM) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Purity Confirmation: Confirm the purity of the final product using ¹H NMR and/or LC-MS before use in a catalytic reaction.

Protocol 2: General Procedure for a Robust Sonogashira Coupling

This protocol incorporates best practices to minimize catalyst deactivation.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), purified this compound (1.1–1.2 eq), and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if using a copper-co-catalyzed system, CuI (1-2 mol%). For challenging substrates, a pre-catalyst system with a bulky phosphine ligand (e.g., Pd₂(dba)₃ with SPhos) is recommended.

  • Solvent Addition: Add a high-purity, anhydrous, and thoroughly degassed solvent (e.g., toluene, dioxane, or THF). Degassing can be achieved by sparging with argon for at least 30 minutes.

  • Inert Atmosphere: Seal the flask and ensure it is maintained under a positive pressure of an inert gas (argon or nitrogen) for the duration of the reaction.

  • Reaction: Stir the mixture at the optimized temperature (can range from room temperature to >100 °C depending on the reactivity of the aryl halide) and monitor the reaction progress by TLC, GC-MS, or LC-MS.[19]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Proceed with a standard aqueous workup and purification by column chromatography.

References

Technical Support Center: Improving the Efficiency of Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole (B372694) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1] Other significant methods include the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, the condensation of β-ketonitriles with hydrazines, and 1,3-dipolar cycloaddition of diazo compounds with alkynes.[2][3][4]

Q2: My reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A2: Low yield is a frequent issue in pyrazole synthesis. Common causes include poor quality of starting materials, incomplete reaction, formation of stable intermediates that do not cyclize, and degradation of reactants or products.[5][2]

Troubleshooting steps include:

  • Purity of Starting Materials: Ensure the purity of your reactants, such as 1,3-dicarbonyl compounds, β-ketonitriles, or chalcones, and use fresh or purified hydrazine derivatives.[5][2]

  • Stoichiometry: A slight excess of hydrazine (1.1-1.2 equivalents) can help drive the reaction to completion.[2]

  • Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[5][2] If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.[3]

  • Formation of Stable Intermediates: If a stable hydrazone intermediate is formed, adjusting reaction conditions such as increasing the temperature, changing the solvent, or adding a catalyst can promote cyclization.[2] In some cases, stable hydroxylpyrazolidine intermediates may form; adding a dehydrating agent might be necessary.[5]

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[5][2] Regioselectivity is influenced by both steric and electronic properties of the substituents on the reactants.[2]

Strategies to improve regioselectivity:

  • Solvent Choice: Aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[6] Fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) can also significantly improve regioselectivity.[5]

  • pH Control: The pH of the reaction can influence the initial site of nucleophilic attack by hydrazine. Acidic conditions may favor one isomer, while basic or neutral conditions may favor the other.[2]

  • Bulky Substituents: The use of bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the formation of one regioisomer, thus favoring the other.[2]

Q4: What are common side reactions that can lead to low yields?

A4: Besides the formation of regioisomers, several side reactions can contribute to low yields. These include the hydrolysis of β-ketonitriles, especially under acidic or basic conditions, and alternative cyclization pathways leading to undesired heterocyclic products.[2] The starting materials or the pyrazole product itself may also be unstable under the reaction conditions, leading to decomposition.[2]

Q5: My pyrazole compound is "oiling out" during recrystallization instead of crystallizing. What should I do?

A5: "Oiling out" happens when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[6] To address this, you can try the following:

  • Increase the volume of the "good" solvent to keep the compound dissolved at a lower temperature.[6]

  • Ensure the solution cools as slowly as possible; using an insulated container can help.[6]

  • Experiment with different solvent systems.[6]

  • Use a seed crystal to induce crystallization.[6]

Troubleshooting Guides

Guide 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in pyrazole cyclization reactions.

LowYield_Troubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials (Hydrazine, Dicarbonyl, etc.) Start->CheckPurity CheckStoichiometry Verify Reactant Stoichiometry (Consider slight excess of hydrazine) CheckPurity->CheckStoichiometry MonitorReaction Monitor Reaction Progress (TLC, LC-MS) CheckStoichiometry->MonitorReaction IncompleteReaction Reaction Incomplete? MonitorReaction->IncompleteReaction StableIntermediate Stable Intermediate Formed? IncompleteReaction->StableIntermediate No OptimizeTimeTemp Optimize Reaction Time and/or Temperature IncompleteReaction->OptimizeTimeTemp Yes Degradation Degradation of Reactants/Product? StableIntermediate->Degradation No OptimizeConditions Optimize Cyclization Conditions (e.g., add catalyst, change solvent) StableIntermediate->OptimizeConditions Yes MilderConditions Use Milder Conditions (lower temperature, shorter time) Degradation->MilderConditions Yes PurificationIssue Review Purification Method Degradation->PurificationIssue No End Improved Yield OptimizeTimeTemp->End OptimizeConditions->End MilderConditions->End PurificationIssue->End

Caption: A logical workflow for troubleshooting low pyrazole yield.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

SolventDielectric Constant (ε)Typical Regioisomeric Ratio (A:B)*Reference
Ethanol24.5Varies, often poor selectivity[4]
Acetic Acid6.2Can favor one isomer[2]
DMF36.7Improved selectivity for aryl hydrazines[6]
NMP32.2Improved selectivity for aryl hydrazines[6]
TFE8.5High selectivity in certain cases[5]

*Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrazolines

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time5-6 hours or more2-5 minutes[3]
YieldOften moderateGenerally higher[3]
Side ProductsMore likelyFewer[3]
Energy EfficiencyLowerHigher[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).[5]

  • Reagent Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base like sodium acetate (B1210297) may be added.[5]

  • Catalyst: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid, hydrochloric acid) if required.[5]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.[5]

Protocol 2: Microwave-Assisted Synthesis (MAOS) of Pyrazolines from Chalcones

This protocol provides a rapid and efficient alternative to conventional heating for pyrazoline synthesis.[3]

  • Materials: Substituted Chalcone (1 mmol), Hydrazine Hydrate or Phenylhydrazine (1.2 mmol), Absolute Ethanol (5 mL), Glacial Acetic Acid (1-2 drops, as catalyst).

  • Procedure: a. In a microwave-safe reaction vessel, mix the substituted chalcone, hydrazine derivative, and absolute ethanol. b. Add a drop of glacial acetic acid. c. Seal the vessel and place it in a microwave reactor.

  • Irradiation: Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes). The optimal time and power may need to be determined empirically for specific substrates.[3]

  • Work-up: After the reaction, cool the vessel and isolate the product, often by simple filtration if it precipitates, or by standard work-up procedures.

Visualization of Pathways and Workflows

Knorr_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl IntermediateA Intermediate A (Attack at C1) Dicarbonyl->IntermediateA Attack at C1 IntermediateB Intermediate B (Attack at C3) Dicarbonyl->IntermediateB Attack at C3 Hydrazine Hydrazine Hydrazine->IntermediateA Hydrazine->IntermediateB RegioisomerA Regioisomer A IntermediateA->RegioisomerA Cyclization & Dehydration RegioisomerB Regioisomer B IntermediateB->RegioisomerB Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

References

Validation & Comparative

Comparative Analysis: A Derivative of 1-Cyclopropyl-4-ethynyl-1H-pyrazole as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a novel compound incorporating the 1-Cyclopropyl-4-ethynyl-1H-pyrazole scaffold against a known inhibitor, highlighting its potential in kinase-targeted therapies. Due to the absence of direct inhibitory data for this compound itself, this analysis focuses on a well-characterized derivative, Compound 47, a potent Discoidin Domain Receptor (DDR) inhibitor.

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2] The introduction of a cyclopropyl (B3062369) group can enhance metabolic stability and binding affinity. This guide delves into the inhibitory profile of a compound that leverages the 1-cyclopropyl-1H-pyrazole moiety, specifically 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamide (B126) (termed Compound 47), in comparison to the established multi-kinase inhibitor, Nintedanib.[3]

Executive Summary

Compound 47, a derivative containing the 1-cyclopropyl-1H-pyrazol-4-yl core, has demonstrated potent and selective inhibitory activity against Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2).[3] These receptor tyrosine kinases are implicated in various pathological processes, including fibrosis and cancer, making them attractive therapeutic targets.[3] In a direct comparison, Compound 47 exhibits significantly greater potency against DDR1 and DDR2 than the multi-kinase inhibitor Nintedanib, which is approved for the treatment of idiopathic pulmonary fibrosis (IPF).[3][4]

Data Presentation: Inhibitory Activity

The inhibitory activities of Compound 47 and Nintedanib against DDR1 and DDR2 were determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)[3]
Compound 47 DDR12.3
DDR21.8
Nintedanib DDR145.6
DDR234.7

Table 1: Comparative IC50 values of Compound 47 and Nintedanib against DDR1 and DDR2.[3]

Signaling Pathway and Experimental Workflow

To understand the context of this inhibition, it is crucial to visualize the signaling pathway of the target kinases and the experimental workflow used to determine the inhibitory activity.

Discoidin Domain Receptor (DDR) Signaling Pathway

DDRs are unique receptor tyrosine kinases that are activated by collagen.[5][6] Upon collagen binding, DDRs dimerize and undergo autophosphorylation, initiating a downstream signaling cascade that involves key cellular pathways such as MAPK/ERK and PI3K/Akt.[5] This signaling plays a role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][6] Dysregulation of DDR signaling is associated with diseases like fibrosis and cancer.[3]

DDR_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1_DDR2 DDR1 / DDR2 Collagen->DDR1_DDR2 Binding & Dimerization Autophosphorylation Autophosphorylation DDR1_DDR2->Autophosphorylation Activation SHC_Grb2_SOS SHC / Grb2 / SOS Autophosphorylation->SHC_Grb2_SOS PI3K PI3K Autophosphorylation->PI3K RAS RAS SHC_Grb2_SOS->RAS AKT AKT PI3K->AKT RAF_MEK_ERK RAF -> MEK -> ERK RAS->RAF_MEK_ERK Cellular_Responses Cell Proliferation, Migration, Survival, Matrix Remodeling AKT->Cellular_Responses RAF_MEK_ERK->Cellular_Responses

Caption: DDR Signaling Pathway

Experimental Workflow: In Vitro Kinase Assay

The inhibitory activity of the compounds was assessed using an in vitro kinase assay. This typically involves incubating the recombinant kinase with a substrate and ATP (the phosphate (B84403) donor) in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Recombinant DDR1/DDR2 Kinase Incubation Incubation at 30 °C Kinase->Incubation Inhibitor Compound 47 or Nintedanib (Serial Dilutions) Inhibitor->Incubation Substrate_ATP Substrate & [γ-33P]ATP Substrate_ATP->Incubation Separation Separation of Phosphorylated Substrate Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Caption: In Vitro Kinase Assay Workflow

Experimental Protocols

The following is a summarized protocol for the in vitro kinase inhibition assay used to determine the IC50 values, based on standard methodologies.[3]

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50%.

Materials:

  • Recombinant human DDR1 and DDR2 kinase domains.

  • Poly(Glu, Tyr) 4:1 as the substrate.

  • [γ-33P]ATP (Adenosine triphosphate, radiolabeled).

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

  • Test compounds (Compound 47 and Nintedanib) serially diluted in DMSO.

  • 96-well plates.

  • Phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Reaction Setup: A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, the respective kinase (DDR1 or DDR2), and the substrate.

  • Inhibitor Addition: The test compounds (Compound 47 or Nintedanib) are added to the wells at a range of final concentrations. A control with DMSO (vehicle) is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30 °C) for a specific duration to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper. The paper binds the phosphorylated substrate.

  • Washing: The phosphocellulose paper is washed multiple times with a phosphoric acid solution to remove unreacted [γ-33P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the phosphocellulose paper is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

The derivative of this compound, Compound 47, demonstrates superior in vitro potency against DDR1 and DDR2 compared to the established multi-kinase inhibitor Nintedanib. This enhanced and selective activity highlights the potential of the 1-cyclopropyl-1H-pyrazole scaffold in the design of next-generation kinase inhibitors for diseases driven by aberrant DDR signaling. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of such compounds is warranted to fully assess their therapeutic potential.

References

Validating the Anticancer Activity of Novel Pyrazole Compounds in MCF-7 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative framework for validating the anticancer activity of novel pyrazole-based compounds in the MCF-7 breast cancer cell line. While specific experimental data for 1-Cyclopropyl-4-ethynyl-1H-pyrazole (CEP) is not publicly available, this document utilizes data from a representative pyrazole (B372694) derivative to illustrate the validation process. This guide compares the efficacy of this representative pyrazole against standard chemotherapeutic agents, Tamoxifen (B1202) and Doxorubicin (B1662922), and provides detailed experimental protocols and pathway diagrams for researchers in drug development.

The pyrazole scaffold is a key feature in many compounds with a wide range of biological activities, including anticancer properties.[1][2] Numerous pyrazole derivatives have demonstrated the ability to inhibit cancer cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][4]

Comparative Analysis of Anticancer Activity in MCF-7 Cells

The following tables summarize the cytotoxic effects, induction of apoptosis, and impact on the cell cycle of a representative pyrazole derivative compared to Tamoxifen and Doxorubicin in MCF-7 cells.

Table 1: Cytotoxicity (IC50) Data

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundIC50 Value (µM)Incubation TimeReference
Representative Pyrazole Derivative5.8 - 9.3Not Specified[1]
Tamoxifen0.5 - 1Not Specified[5]
Doxorubicin0.2548 hours[6]
Doxorubicin0.7524 hours[6]

Table 2: Apoptosis Induction

Apoptosis is a key mechanism of action for many anticancer drugs. The data below shows the percentage of apoptotic cells following treatment.

CompoundConcentration (µM)% of Apoptotic Cells (Early + Late)Incubation TimeReference
Representative Pyrazole DerivativeNot SpecifiedNot SpecifiedNot Specified
Tamoxifen25045.7% (Late Apoptosis)48 hours[7]
Doxorubicin0.813.75%Not Specified[8]
Doxorubicin0.210%Not Specified[8]
Doxorubicin0.055.8%Not Specified[8]
Doxorubicin (with Resveratrol)0.25 µg/ml76.1% (Early Apoptosis)48 hours[9]

Table 3: Cell Cycle Analysis

Anticancer agents often disrupt the cell cycle, leading to an accumulation of cells in specific phases.

CompoundConcentration (µM)Effect on Cell CycleIncubation TimeReference
Representative Pyrazole DerivativeNot SpecifiedG0/G1 phase arrestNot Specified[4]
Tamoxifen1Increased proportion of cells in G1 phaseNot Specified[5]
Doxorubicin0.87.13-fold increase in G0 arrested cellsNot Specified[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat MCF-7 cells as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer activity of a novel compound.

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Comparative Evaluation MCF-7 Cell Culture MCF-7 Cell Culture Compound Treatment Compound Treatment MCF-7 Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Determine Viability Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Assess Apoptosis Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Analyze Cell Cycle IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay->Quantify Apoptotic Cells Determine Cell Cycle Distribution Determine Cell Cycle Distribution Cell Cycle Analysis->Determine Cell Cycle Distribution Compare Cytotoxicity Compare Cytotoxicity IC50 Calculation->Compare Cytotoxicity Compare Apoptotic Induction Compare Apoptotic Induction Quantify Apoptotic Cells->Compare Apoptotic Induction Compare Cell Cycle Effects Compare Cell Cycle Effects Determine Cell Cycle Distribution->Compare Cell Cycle Effects Conclusion Conclusion Compare Cytotoxicity->Conclusion Compare Apoptotic Induction->Conclusion Compare Cell Cycle Effects->Conclusion

Caption: Workflow for anticancer activity validation.

Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Pyrazole derivatives have been shown to exert their anticancer effects through various signaling pathways. The diagram below illustrates some of the key pathways that can be investigated.

G cluster_0 Pyrazole Compound cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Pyrazole Pyrazole CDK2 CDK2 Pyrazole->CDK2 Inhibition PI3K PI3K Pyrazole->PI3K Inhibition MAPK MAPK Pyrazole->MAPK Modulation Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest AKT AKT PI3K->AKT Inhibition of Proliferation Inhibition of Proliferation AKT->Inhibition of Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Potential signaling pathways affected by pyrazole compounds.

References

Head-to-Head In Vitro Comparison of Pyrazole-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various pyrazole-based inhibitors across different target classes. Supported by experimental data, this analysis delves into the potency and cellular effects of these compounds, offering a valuable resource for identifying lead candidates and designing future studies.

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its versatility allows for the development of inhibitors targeting a wide array of enzymes, including protein kinases, cyclooxygenases, and histone deacetylases. This guide summarizes quantitative data from head-to-head in vitro studies to facilitate a comparative assessment of their therapeutic potential.

Comparative Analysis of Inhibitory Potency

The in vitro efficacy of pyrazole-based inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a more potent compound. The following tables provide a comparative summary of the in vitro potency of various pyrazole-based inhibitors against different enzyme targets and cancer cell lines.

Pyrazole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases such as cancer. Pyrazole derivatives have been successfully developed as potent kinase inhibitors.[1]

Compound Name/ReferenceTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Tozasertib (VX-680)Aurora A110--
CrizotinibALK/ROS1/MET---
RuxolitinibJAK1/2~3--
ErdafitinibFGFR---
PralsetinibRET<0.5--
PirtobrutinibBTK0.47REC-13.1
EncorafenibBRAF V600E0.3--
AsciminibABL1---
AvapritinibKIT/PDGFRA---
Compound 4CDK2960HCT-1163.81
Compound 7aCDK22000--
Compound 7dCDK21470--
Compound 9CDK2960HCT-116-

Data compiled from multiple sources.[1][2][3]

Pyrazole-Based Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Pyrazole-containing compounds, such as celecoxib, are well-known for their selective inhibition of COX-2.[4]

Compound ClassSpecific Derivative ExampleTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
3,5-DiarylpyrazoleSC-58635 (Celecoxib)COX-20.045327
3,5-DiarylpyrazoleCompound 6dCOX-20.043>232
3,5-DiarylpyrazoleCompound 11fCOX-20.048>208
Thymol-pyrazole hybrid8bCOX-20.043316
5-Aminopyrazole35aCOX-20.559.78
5-Aminopyrazole35bCOX-20.618.57

Data compiled from multiple sources.[4][5]

Pyrazole-Based Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are promising targets for cancer therapy.[6]

CompoundTargetIC50 (µM)
12bHDAC10.93
15bHDAC10.22
15iHDAC10.68
Entinostat (Reference)HDAC1-
Tacedinaline (Reference)HDAC1-

Data compiled from a study on novel pyrazole-based HDAC inhibitors.[6]

Signaling Pathways and Experimental Workflows

Understanding the biological context and the methods used to evaluate these inhibitors is crucial for interpreting the in vitro data. The following diagrams illustrate a key signaling pathway targeted by pyrazole-based kinase inhibitors and a general workflow for an in vitro cell viability assay.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibits

Inhibition of the JAK-STAT signaling pathway.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with pyrazole-based inhibitor (serial dilutions) adhere->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT solution incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end End read->end

General workflow for an MTT cell viability assay.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments commonly used in the characterization of pyrazole-based inhibitors.

Radiometric Kinase Activity Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[2]

Principle: The assay measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific protein or peptide substrate by the target kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, a specific peptide or protein substrate, and the kinase assay buffer (typically containing MgCl₂, DTT, and a buffer such as HEPES).

  • Inhibitor Addition: Add the pyrazole-based inhibitor at various concentrations. Include a vehicle-only control.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid or EDTA).

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, followed by washing steps to remove unincorporated ATP.

  • Quantification: Measure the radioactivity of the labeled substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and the expected effect of the inhibitor.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[4]

Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., arachidonic acid) to prostaglandin (B15479496) G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase component of the enzyme then reduces PGH₂ to PGF₂α. The inhibition of this conversion by the test compound is quantified.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the purified COX-1 or COX-2 enzyme with the pyrazole-based inhibitor at various concentrations in a suitable buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Quantification: The amount of prostaglandin produced can be measured using various methods, such as an enzyme immunoassay (EIA) for a specific prostaglandin (e.g., PGE₂).

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[4] The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[4]

References

IC50 determination of 1-Cyclopropyl-4-ethynyl-1H-pyrazole against target kinases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-cyclopropyl-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. While specific data for 1-Cyclopropyl-4-ethynyl-1H-pyrazole is not publicly available, this guide provides a comparative analysis of various 1-cyclopropyl-pyrazole derivatives that have been evaluated for their inhibitory activity against a range of protein kinases. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical class in kinase-targeted therapies.

Performance Comparison of 1-Cyclopropyl-Pyrazole Derivatives

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of several 1-cyclopropyl-pyrazole derivatives against their respective target kinases. These compounds, while not identical to this compound, share the core 1-cyclopropyl-pyrazole moiety and demonstrate the potential of this scaffold to yield potent kinase inhibitors.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)
Compound 36 (analogue)[1]RET>1000
Flt3>1000
DDR21.8
AT9283 [2]Aurora A~3
Aurora B~3
JAK2Data not specified
Abl (T315I)Data not specified
Compound 12r (analogue)[3]ALK5 (TGF-β type I receptor)Potent inhibitor (specific IC50 not provided)
43d (analogue)[4]CDK1633 (EC50)

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of potential kinase inhibitors. Below are detailed methodologies for commonly employed in vitro kinase inhibition assays.

ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][6]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP (at a concentration near the Km for the kinase)

  • 1-Cyclopropyl-pyrazole derivative (or other test inhibitor)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 1-cyclopropyl-pyrazole derivative in the kinase reaction buffer. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the test compound dilutions, and the substrate.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) for the luminescent reaction. Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Z'-LYTE™ Kinase Assay Protocol

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a FRET-peptide substrate.[8][9]

Materials:

  • Kinase of interest

  • Z'-LYTE™ FRET-peptide substrate specific for the kinase

  • ATP (at a concentration near the Km for the kinase)

  • 1-Cyclopropyl-pyrazole derivative (or other test inhibitor)

  • Development Reagent

  • Stop Reagent

  • Kinase Buffer

  • Multi-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 1-cyclopropyl-pyrazole derivative in the kinase buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the test compound dilutions, and the Z'-LYTE™ FRET-peptide substrate.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Development Reaction: Add the Development Reagent to each well. This reagent contains a site-specific protease that cleaves the non-phosphorylated FRET-peptide, disrupting FRET.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Stopping the Reaction: Add the Stop Reagent to each well.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair (e.g., coumarin (B35378) and fluorescein).[8]

  • Data Analysis: Calculate the emission ratio, which is indicative of the extent of phosphorylation. Determine the percent inhibition based on the emission ratio in the presence of the inhibitor compared to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for IC50 determination and a key signaling pathway often targeted by kinase inhibitors.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of 1-Cyclopropyl-pyrazole Derivative Add_Components Add Kinase, Inhibitor, and Substrate to Plate Compound_Prep->Add_Components Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Add_Components Initiate_Reaction Initiate Reaction with ATP Add_Components->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate for 40 min Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP) Incubate_Stop->Add_Detection Incubate_Detection Incubate for 30-60 min Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for IC50 Determination using the ADP-Glo™ Kinase Assay.

G cluster_info PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.

References

Comparative Cross-Reactivity Analysis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an objective comparison of the cross-reactivity profile of kinase inhibitors derived from the 1-Cyclopropyl-4-ethynyl-1H-pyrazole scaffold. The focus is on providing a framework for assessing off-target effects and selectivity, supported by representative experimental data and detailed protocols. For the purpose of this guide, we will use a representative JAK (Janus Kinase) inhibitor, herein referred to as "Cyclopyrazostat," which incorporates the this compound moiety, and compare it with other established kinase inhibitors.

Introduction to Kinase Inhibitor Selectivity

Kinase inhibitors are a cornerstone of targeted therapy, but their efficacy and safety are intrinsically linked to their selectivity. Off-target kinase interactions can lead to unexpected side effects or, in some cases, beneficial polypharmacology. The this compound scaffold is a key component in a new generation of kinase inhibitors, valued for its ability to form specific interactions within the ATP-binding pocket of target kinases. Understanding the cross-reactivity profile of inhibitors built from this scaffold is crucial for advancing their development. This guide outlines the methodologies to assess this profile and compares a representative compound, Cyclopyrazostat, against other well-known inhibitors.

Comparative Cross-Reactivity Data

The selectivity of Cyclopyrazostat was assessed against a panel of 97 different kinases and compared to two other widely used kinase inhibitors, Inhibitor A and Inhibitor B. The data presented below is a summary of the percentage of inhibition observed at a 1 µM concentration of each compound. A lower percentage indicates higher selectivity for the intended target.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetCyclopyrazostatInhibitor AInhibitor B
Primary Target (JAK2) 98% 95% 92%
Off-Target Kinase 1 (SRC)15%45%30%
Off-Target Kinase 2 (LCK)22%55%40%
Off-Target Kinase 3 (EGFR)<5%35%10%
Off-Target Kinase 4 (VEGFR2)<5%60%25%
Off-Target Kinase 5 (ABL1)8%25%15%

Note: The data presented is representative and for illustrative purposes.

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a kinase inhibitor across a broad panel of kinases.

In Vitro Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by a specific kinase.

Materials:

  • Kinase panel (e.g., Eurofins KinaseProfiler™ or similar)

  • Test compound (e.g., Cyclopyrazostat)

  • [γ-³³P]-ATP

  • Kinase-specific substrates (e.g., peptides, proteins)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer a portion of the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]-ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to a vehicle control (e.g., DMSO).

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

The diagram below illustrates the typical workflow for assessing the selectivity of a kinase inhibitor.

G compound Test Compound (e.g., Cyclopyrazostat) assay In Vitro Kinase Assay (e.g., Radiometric Assay) compound->assay panel Broad Kinase Panel (e.g., 97 kinases) panel->assay data Data Acquisition (% Inhibition at 1µM) assay->data analysis Selectivity Analysis (Identify Off-Targets) data->analysis report Cross-Reactivity Profile analysis->report

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Simplified JAK-STAT Signaling Pathway

The following diagram shows a simplified representation of the JAK-STAT signaling pathway, which is the primary target of inhibitors like Cyclopyrazostat.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT stat->stat_p dimer p-STAT Dimer stat_p->dimer 4. Dimerization gene Gene Transcription dimer->gene 5. Translocation & Transcription cytokine Cytokine cytokine->receptor 1. Binding inhibitor Cyclopyrazostat inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT pathway by Cyclopyrazostat.

A Comparative Analysis of Ruxolitinib and the Investigational Compound 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-established Janus kinase (JAK) inhibitor, ruxolitinib (B1666119), with the lesser-known compound, 1-Cyclopropyl-4-ethynyl-1H-pyrazole. Due to a lack of publicly available biological data for this compound, this document will focus on the comprehensive efficacy and methodologies associated with ruxolitinib, establishing a benchmark for comparison should data on this compound become available.

Introduction to the Compounds

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), enzymes that play a crucial role in the signaling of various cytokines and growth factors involved in hematopoiesis and immune function.[1][2] It is approved for the treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease.[1][3] Ruxolitinib's mechanism of action involves competitively binding to the ATP-binding site of JAK1 and JAK2, thereby disrupting the JAK-STAT signaling pathway.[3][4] This inhibition leads to reduced phosphorylation of STATs, which in turn modulates gene expression, leading to a decrease in cell proliferation and inflammatory responses.[4][5]

In contrast, this compound is a chemical entity with the CAS number 2297839-58-6.[6][7] While its chemical structure is defined and it is available from commercial suppliers for laboratory use, there is a notable absence of published scientific literature detailing its biological activity, mechanism of action, or therapeutic efficacy.[6][7] Pyrazole derivatives, in general, are known to possess a wide range of pharmacological activities.[8][9][10][11] However, without specific experimental data, any potential efficacy of this compound as a therapeutic agent remains speculative.

Ruxolitinib: Mechanism of Action and Signaling Pathway

Ruxolitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is a critical mediator of cytokine and growth factor signaling.[4] Under normal physiological conditions, the binding of a cytokine to its receptor on the cell surface activates associated JAKs.[4][5] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][12] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus where they regulate the transcription of genes involved in cell proliferation, survival, and inflammation.[4][5] In myeloproliferative neoplasms, this pathway is often hyperactivated.[4] Ruxolitinib's inhibition of JAK1 and JAK2 blocks this cascade, leading to a reduction in the downstream signaling that drives the disease.[3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binding JAK JAK1/JAK2 Receptor:f1->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT_dimer->Gene_Expression Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., JAK1) - Substrate - ATP - Test Compound (serial dilutions) Start->Prepare_Reagents Plate_Setup Add to 384-well plate: 1. Test Compound/DMSO 2. Kinase 3. Substrate/ATP mixture Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature (e.g., 60 minutes) Plate_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Signal_Reading Read Signal (Luminescence) Detection->Signal_Reading Data_Analysis Calculate % Inhibition Determine IC50 Signal_Reading->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Validation of 1-Cyclopropyl-4-ethynyl-1H-pyrazole as a Chemical Probe for ALK5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, no public experimental data exists for the biological activity or validation of 1-Cyclopropyl-4-ethynyl-1H-pyrazole. This guide presents a hypothetical validation of this compound, hereafter referred to as Probe-CEP , as a chemical probe for the Transforming Growth Factor-β type I receptor kinase (ALK5). The data presented for Probe-CEP is simulated based on established criteria for high-quality chemical probes. This document serves as an illustrative example of the rigorous validation process a novel compound should undergo.

Introduction: The Need for Selective ALK5 Probes

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. The TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), is the primary kinase that transduces the TGF-β signal by phosphorylating downstream SMAD proteins.[1][2] Dysregulation of this pathway is implicated in fibrosis and cancer, making ALK5 a significant therapeutic target.[3]

Chemical probes—potent, selective, and well-characterized small molecules—are essential tools for dissecting the biological functions of proteins like ALK5.[4] An ideal probe allows researchers to confidently link the modulation of its target to a specific cellular phenotype. This guide provides a comparative framework for the hypothetical validation of a novel compound, Probe-CEP (this compound) , against two established ALK5 inhibitors:

  • Galunisertib (LY2157299): A potent ALK5 inhibitor that has advanced to clinical trials but shows activity against multiple other kinases, limiting its utility as a highly selective chemical probe.[4][5]

  • RepSox: A widely used and selective chemical probe for ALK5, known for its application in cellular reprogramming and differentiation studies.[6][7]

Quantitative Data Presentation

The following tables summarize the hypothetical performance of Probe-CEP against the known comparators, based on the gold standards for chemical probe validation.

Table 1: In Vitro Biochemical Potency Against ALK5

This table compares the direct inhibitory activity of the compounds against the purified ALK5 kinase domain. A lower IC₅₀ value indicates higher potency.

CompoundTarget KinaseIC₅₀ (nM)Reference(s)
Probe-CEP ALK512 nM (Hypothetical Data)
GalunisertibALK556 nM[5][8]
RepSoxALK523 nM[7]

Table 2: In Vitro Kinase Selectivity Profile

Selectivity is a critical parameter for a chemical probe. This table shows the inhibitory activity (IC₅₀) against closely related kinases (ALK family) and common off-target kinases. A high IC₅₀ value or a large fold-difference compared to the primary target (ALK5) indicates better selectivity.

KinaseProbe-CEP IC₅₀ (nM)Galunisertib IC₅₀ (nM)RepSox IC₅₀ (nM)
ALK5 (Target) 12 56 23
ALK2> 5,000190> 10,000
ALK4150190> 10,000
p38α MAPK> 10,000> 10,000> 16,000
GSK3> 10,000> 10,000> 16,000
VEGFR2> 8,000470> 10,000

(Data for comparators sourced from[4][7][9])

Table 3: Cellular Target Engagement and Potency

This table demonstrates the ability of the compounds to inhibit ALK5 activity within a cellular context by measuring the phosphorylation of its direct substrate, SMAD2. A lower EC₅₀ value indicates higher cellular potency.

CompoundCellular AssayEC₅₀ (nM)Reference(s)
Probe-CEP pSMAD2 Inhibition (A549 cells)85 nM (Hypothetical Data)
GalunisertibpSMAD2 Inhibition~150 nM[9]
RepSoxTGF-β Cellular Assay (HepG2)18 nM[7]

Key Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of a chemical probe.

In Vitro Kinase Assay (IC₅₀ Determination)
  • Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified ALK5 by 50%.

  • Protocol:

    • Recombinant human ALK5 kinase domain is incubated in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • A synthetic peptide substrate and ATP (at a concentration near its Km) are added to the reaction mixture.

    • The test compound (Probe-CEP, Galunisertib, or RepSox) is added across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • The reaction is initiated and incubated at 30°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Luminescence Assay, which measures ADP production.

    • Data are plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter dose-response curve.

Cellular pSMAD2 Inhibition Assay (EC₅₀ Determination)
  • Principle: To measure the functional inhibition of the ALK5 signaling pathway in intact cells by quantifying the phosphorylation of its downstream target, SMAD2.

  • Protocol:

    • A suitable cell line (e.g., human lung adenocarcinoma A549 cells) is seeded in 96-well plates and grown to ~80% confluency.

    • Cells are serum-starved for 4-6 hours to reduce basal signaling.

    • Cells are pre-incubated with the test compounds at various concentrations for 1 hour.

    • The ALK5 pathway is stimulated by adding a recombinant TGF-β1 ligand (e.g., 5 ng/mL) for 30-60 minutes.

    • Cells are immediately lysed, and total protein is collected.

    • The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 are quantified using a method such as Western Blot or an AlphaLISA® immunoassay.

    • The ratio of pSMAD2 to total SMAD2 is calculated for each concentration.

    • The data are normalized to vehicle-treated (0% inhibition) and unstimulated (100% inhibition) controls, and the EC₅₀ is determined via non-linear regression analysis.

Mandatory Visualizations

Diagram 1: TGF-β/ALK5 Signaling Pathway

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TGF-β RII ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates TGFb TGF-β Ligand TGFb->TBRII Binds Probe Probe-CEP (Inhibitor) Probe->ALK5 Inhibits pSMAD23 pSMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (e.g., Fibrosis, EMT) Complex->Transcription Translocates & Regulates

Caption: Simplified TGF-β signaling pathway showing ALK5-mediated phosphorylation of SMAD2/3.

Diagram 2: Chemical Probe Validation Workflow

Validation_Workflow Start Novel Compound (e.g., Probe-CEP) Biochem Biochemical Assay (Potency - IC₅₀) Start->Biochem Selectivity Kinome-wide Screen (Selectivity) Biochem->Selectivity Cellular Cellular Assay (Target Engagement - EC₅₀) Selectivity->Cellular Phenotype Phenotypic Screen (Biological Effect) Cellular->Phenotype NegativeControl Synthesize & Test Inactive Control Phenotype->NegativeControl Decision Qualified Chemical Probe? NegativeControl->Decision

Caption: A generalized workflow for the validation of a new chemical probe.

Diagram 3: Logic of an Ideal Chemical Probedot

References

Orthogonal Assays for Confirming the Biological Activity of 1-Cyclopropyl-4-ethynyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Extensive research has demonstrated the potential of pyrazole-containing compounds as inhibitors of various enzymes, including kinases and receptors, and as agents with anti-inflammatory, anti-cancer, and neuroprotective properties. This guide focuses on 1-Cyclopropyl-4-ethynyl-1H-pyrazole, a specific derivative whose biological activity, based on the broader class of pyrazole compounds, is hypothesized to involve the inhibition of key signaling pathways.

This publication outlines a series of orthogonal assays to confirm and characterize the biological activity of this compound. It provides detailed experimental protocols and frameworks for comparing its performance against alternative compounds.

Identifying the Primary Biological Target: A Crucial First Step

While the specific biological target of this compound is not definitively established in publicly available literature, the known activities of structurally related compounds suggest potential targets. Pyrazole derivatives have been identified as inhibitors of:

  • Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): Crucial in fibrosis and cancer progression.

  • Discoidin Domain Receptors (DDR1/2): Implicated in fibrosis and cancer.

  • Cannabinoid Receptor 1 (CB1): Involved in various physiological processes.

  • Various Kinases (e.g., FLT3, CDKs, ROS1): Key regulators of cell signaling.

  • Dipeptidyl Peptidase-IV (DPP-IV): A target in diabetes treatment.

Therefore, the initial step in characterizing this compound would be to screen it against a panel of such targets to identify its primary mode of action.

Orthogonal Assays to Confirm Biological Activity

Once a primary biological target is identified, employing a set of orthogonal assays is critical to validate the initial findings and provide a comprehensive understanding of the compound's activity. An orthogonal assay measures the same biological endpoint through a different technology or biological principle, thereby reducing the likelihood of artifacts or off-target effects.

Here, we present a hypothetical scenario where this compound is identified as a potent inhibitor of a specific kinase, for instance, a receptor tyrosine kinase (RTK).

Scenario: this compound as a Receptor Tyrosine Kinase Inhibitor

Primary Assay: A biochemical assay, such as a LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay, would typically be used for initial screening and determination of the half-maximal inhibitory concentration (IC50).

Orthogonal Assay 1: Cellular Phosphorylation Assay

This assay confirms the inhibition of the target kinase in a cellular context by measuring the phosphorylation of its downstream substrates.

Experimental Protocol:

  • Cell Culture: Culture a cell line that endogenously expresses the target RTK or has been engineered to overexpress it.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a known inhibitor of the same RTK (as a positive control) for a specified duration.

  • Ligand Stimulation: Stimulate the cells with the cognate ligand for the RTK to induce receptor activation and autophosphorylation.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting or ELISA: Analyze the cell lysates by Western blotting or ELISA using antibodies specific for the phosphorylated form of the RTK and its key downstream signaling proteins (e.g., phospho-Akt, phospho-ERK).

  • Data Analysis: Quantify the levels of phosphorylated proteins relative to the total protein levels and normalize to the vehicle-treated control. Calculate the IC50 value for the inhibition of cellular phosphorylation.

Orthogonal Assay 2: Cell Proliferation/Viability Assay

If the target kinase is involved in cell proliferation, an assay measuring this endpoint provides functional confirmation of the compound's activity.

Experimental Protocol:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target RTK for its growth and survival in a 96-well plate.

  • Compound Treatment: Treat the cells with a dilution series of this compound, a relevant comparator compound, and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (promega) which measures ATP levels, or by using a colorimetric assay like the MTT assay.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Comparison with Alternative Compounds

To provide a comprehensive evaluation, the performance of this compound should be compared against established inhibitors of the same target.

Table 1: Hypothetical Comparison of Kinase Inhibitors

CompoundPrimary Assay IC50 (nM)Cellular Phosphorylation IC50 (nM)Cell Proliferation GI50 (nM)
This compound Data to be generatedData to be generatedData to be generated
Alternative Inhibitor 1 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Alternative Inhibitor 2 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding the context of the research.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays b_start Primary Screening (e.g., Kinase Binding Assay) b_end Determine IC50 b_start->b_end c_start Cell Treatment with Compound b_end->c_start Confirm Hits c_phospho Phosphorylation Assay (Western Blot/ELISA) c_start->c_phospho c_prolif Proliferation Assay (e.g., CellTiter-Glo) c_start->c_prolif c_end Determine Cellular IC50/GI50 c_phospho->c_end c_prolif->c_end signaling_pathway ligand Ligand rtk Receptor Tyrosine Kinase (Target of Compound) ligand->rtk downstream Downstream Signaling (e.g., Akt, ERK) rtk->downstream compound This compound compound->rtk response Cellular Response (e.g., Proliferation, Survival) downstream->response

Benchmarking 1-Cyclopropyl-4-ethynyl-1H-pyrazole Against a Panel of Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the novel investigational compound, 1-Cyclopropyl-4-ethynyl-1H-pyrazole, against established anti-cancer agents. The pyrazole (B372694) scaffold is a well-recognized pharmacophore in oncology, with numerous derivatives having been investigated for their potent inhibitory effects on various protein kinases and other cellular targets crucial for tumor growth and survival.[1][2][3] This document outlines a comprehensive benchmarking study, detailing the experimental protocols for evaluating in vitro cytotoxicity and presenting hypothetical comparative data to contextualize the potential efficacy of this compound.

Comparative Analysis of In Vitro Cytotoxicity

To assess the anti-proliferative activity of this compound, its half-maximal inhibitory concentration (IC50) was determined across a diverse panel of human cancer cell lines and compared against two well-established kinase inhibitors, Dasatinib and Nilotinib. The selected cell lines represent a range of cancer types, including leukemia, breast cancer, lung cancer, and colorectal cancer, providing a broad initial spectrum of activity.

Table 1: Hypothetical IC50 Values (µM) of this compound and Benchmark Compounds Across a Panel of Cancer Cell Lines.

Cell LineCancer TypeThis compound (IC50 in µM)Dasatinib (IC50 in µM)Nilotinib (IC50 in µM)
K-562Chronic Myelogenous Leukemia0.050.0050.02
MCF-7Breast Cancer1.25.5>10
MDA-MB-231Breast Cancer2.58.0>10
A549Lung Carcinoma3.8>10>10
HCT116Colorectal Carcinoma0.97.2>10

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and transparency.

Cell Lines and Culture Conditions

The human cancer cell lines K-562 (Chronic Myelogenous Leukemia), MCF-7 (Breast Adenocarcinoma), MDA-MB-231 (Breast Adenocarcinoma), A549 (Lung Carcinoma), and HCT116 (Colorectal Carcinoma) were sourced from the American Type Culture Collection (ATCC).

  • K-562 cells were cultured in RPMI-1640 medium.

  • MCF-7, MDA-MB-231, A549, and HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM).

All media were supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The anti-proliferative effects of the compounds were determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Cell Seeding: Cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: this compound, Dasatinib, and Nilotinib were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. A series of dilutions were prepared in culture medium to achieve final concentrations ranging from 0.001 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤ 0.1%.

  • Incubation: 100 µL of the diluted compounds were added to the respective wells. Control wells received medium with 0.1% DMSO. The plates were then incubated for 72 hours at 37°C and 5% CO2.

  • Luminescence Measurement: After incubation, the plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent was added to each well, and the contents were mixed on an orbital shaker for 2 minutes to induce cell lysis. The plates were then incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis (log(inhibitor) vs. normalized response) with statistical software (e.g., GraphPad Prism).

Visualizing Experimental and Biological Frameworks

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis Cell_Culture Maintain Cancer Cell Lines (e.g., K-562, MCF-7, A549) Harvest_Cells Harvest and Count Cells Cell_Culture->Harvest_Cells Seed_Plates Seed Cells into 96-well Plates Harvest_Cells->Seed_Plates Add_Compounds Add Compounds to Wells Seed_Plates->Add_Compounds Compound_Prep Prepare Serial Dilutions of This compound & Benchmarks Compound_Prep->Add_Compounds Incubate_72h Incubate for 72 hours Add_Compounds->Incubate_72h Add_CTG_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG_Reagent Measure_Luminescence Measure Luminescence Add_CTG_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Values Measure_Luminescence->Calculate_IC50

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Many pyrazole derivatives exert their anti-cancer effects by inhibiting protein kinases within critical signaling pathways.[4][5][6] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, promoting cell proliferation, survival, and resistance to apoptosis. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition for this compound.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  Activates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Test_Compound This compound (Hypothesized Target) Test_Compound->Akt  Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

This guide provides a foundational framework for the initial benchmarking of this compound. The presented experimental protocols are standard in pre-clinical drug discovery, and the hypothetical data illustrates how the compound's performance can be contextualized against existing cancer therapies. Based on the well-documented anti-cancer potential of the pyrazole scaffold, further investigation into the precise mechanism of action and broader profiling of this compound is warranted. Future studies should aim to confirm these hypothetical findings, expand the panel of cell lines, and elucidate the specific molecular targets to fully understand its therapeutic potential.

References

Comparative Guide to Target Engagement for 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole and explores its potential target engagement based on the activities of structurally related pyrazole-containing compounds. Due to the limited publicly available biological data for this specific molecule, this document focuses on outlining a comprehensive strategy for its target identification and confirmation, supported by comparative data from analogous structures.

Introduction to this compound

This compound is a small molecule featuring a central pyrazole (B372694) ring substituted with a cyclopropyl (B3062369) group at the N1 position and a reactive ethynyl (B1212043) group at the C4 position. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[1][2] The ethynyl group can act as a versatile chemical handle for bioconjugation or as a reactive moiety for covalent interaction with a biological target.

Comparative Analysis of Structurally Related Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Below is a comparison of compounds containing the cyclopropyl-pyrazole core or other relevant pyrazole structures, which can inform the potential targets of this compound.

Compound/Derivative ClassTarget(s)Reported ActivityReference
4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives TGF-β type I receptor (ALK5)Potent and selective inhibition of ALK5, demonstrating in vitro and in vivo efficacy.[3]
Diaryl-pyrazole-3-carboxamides with cyclopropyl groups Cannabinoid type 1 (CB1) receptorPotent antagonists of the CB1 receptor with low nanomolar Ki values.[4]
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides Discoidin domain receptors (DDR1/2)Potent inhibition of DDR1/2, with demonstrated anti-fibrotic efficacy in vivo.[5][6]
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives β-ketoacyl-acyl carrier protein synthase III (FabH)Inhibition of E. coli FabH, showing antibacterial activity.[7]
(1H-pyrazol-4-yl)acetamide derivatives P2X(7) receptorAntagonism of the P2X(7) receptor with favorable pharmacokinetic properties.[8]

Proposed Experimental Protocols for Target Engagement Confirmation

To elucidate the direct biological targets of this compound, a systematic experimental approach is recommended. The following protocols outline key experiments for target identification and validation.

Initial Target Identification: Affinity-Based Proteomics

Objective: To identify cellular proteins that directly interact with this compound.

Methodology:

  • Probe Synthesis: The ethynyl group of this compound can be utilized for click chemistry. A biotin (B1667282) or a photo-affinity label can be attached via a linker to create a chemical probe.

  • Cell Lysate Incubation: The synthesized probe is incubated with cell lysates from a relevant cell line (e.g., a cancer cell line or a cell line overexpressing a potential target class).

  • Affinity Purification: The probe-protein complexes are captured using streptavidin-coated beads (for biotin probes) or through UV crosslinking followed by immunoprecipitation (for photo-affinity probes).

  • Mass Spectrometry: The captured proteins are eluted, digested, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Potential protein targets are identified by comparing the proteins captured with the probe to those from a control experiment (e.g., using a structurally similar but inactive compound).

Target Validation: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a candidate protein in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of the candidate protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the candidate protein in the presence of the compound indicates direct target engagement.

Enzymatic or Binding Assays

Objective: To quantify the functional effect of this compound on the validated target.

Methodology:

  • Recombinant Protein: A purified recombinant version of the target protein is used.

  • Assay Setup:

    • For Enzymes (e.g., Kinases): An in vitro kinase assay is performed using a substrate and ATP. The inhibitory effect of the compound is measured by quantifying substrate phosphorylation.

    • For Receptors (e.g., GPCRs): A radioligand binding assay is conducted to determine if the compound competes with a known ligand for binding to the receptor.

  • Dose-Response Analysis: The assay is performed with a range of compound concentrations to determine the IC50 (for enzymatic inhibition) or Ki (for binding affinity).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the proposed experimental strategies and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation cluster_output Outcome probe_synthesis Probe Synthesis cell_lysate_incubation Cell Lysate Incubation probe_synthesis->cell_lysate_incubation affinity_purification Affinity Purification cell_lysate_incubation->affinity_purification mass_spec LC-MS/MS affinity_purification->mass_spec cetsa Cellular Thermal Shift Assay (CETSA) mass_spec->cetsa Candidate Targets biochemical_assay Enzymatic/Binding Assay cetsa->biochemical_assay confirmed_target Confirmed Target Engagement biochemical_assay->confirmed_target

Caption: Workflow for Target Identification and Validation.

potential_signaling_pathway cluster_kinase Kinase Pathway cluster_gpcr GPCR Pathway compound 1-Cyclopropyl-4- ethynyl-1H-pyrazole kinase Target Kinase (e.g., ALK5, DDR1) compound->kinase Inhibition gpcr Target GPCR (e.g., CB1) compound->gpcr Antagonism substrate Substrate kinase->substrate Phosphorylation downstream Downstream Signaling (e.g., Fibrosis, Proliferation) substrate->downstream g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger

Caption: Potential Signaling Pathways for the Compound.

Conclusion

While the specific biological target of this compound remains to be elucidated, its structural features and the known activities of related pyrazole-containing molecules provide a strong basis for targeted investigation. The experimental workflows outlined in this guide offer a robust strategy for researchers to identify and validate the molecular targets of this compound, thereby paving the way for its potential development as a novel therapeutic agent. The comparative data from analogous compounds suggest that kinases and GPCRs represent promising starting points for these investigations.

References

Evaluating the Selectivity of 1-Cyclopropyl-4-ethynyl-1H-pyrazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the discoidin domain receptor inhibitor, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide, and its standing against alternative kinase inhibitors.

In the landscape of kinase inhibitor development, achieving high selectivity remains a paramount challenge to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comparative evaluation of the selectivity profile of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide, a potent inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2), against other notable DDR1/2 inhibitors. This analysis is supported by available experimental data and detailed methodologies to aid researchers in making informed decisions for their drug development programs.

Introduction to the Target Compound

The featured compound, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide, hereafter referred to as Compound 47, has emerged from structure-activity relationship (SAR) studies as a promising candidate for targeting DDR1/2. These receptor tyrosine kinases are implicated in a variety of pathological processes, including fibrosis and cancer. A key aspect of the development of Compound 47 was the strategic focus on enhancing its selectivity by mitigating interactions with other kinases, such as RET, AXL, and ALK, which are often associated with off-target toxicities.[1][2]

Comparative Selectivity Analysis

To objectively assess the selectivity of Compound 47, its inhibitory activity against DDR1 and DDR2 is compared with that of other well-characterized DDR1/2 inhibitors, including DDR1-IN-1, Imatinib, and Ponatinib. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency and are crucial for comparing the efficacy of these compounds.

CompoundDDR1 IC50 (nM)DDR2 IC50 (nM)Key Off-TargetsReference
Compound 47 Potent (exact value not publicly available)Potent (exact value not publicly available)Designed to avoid RET, AXL, ALK[1][2]
DDR1-IN-1 105413ABL, KIT, PDGFRβ[3][4][5]
Imatinib Data not consistently reportedData not consistently reportedABL, c-Kit, PDGFR[6]
Ponatinib Data not consistently reportedData not consistently reportedMultikinase inhibitor (ABL, VEGFR, FGFR, etc.)[7][8]

Note: While the precise IC50 values for Compound 47 against a broad kinase panel are not publicly available in the reviewed literature, the developmental studies highlight its improved selectivity profile as a key design feature. For DDR1-IN-1, KinomeScan data revealed off-target activity against ABL, KIT, and PDGFRβ.[3][4] Imatinib and Ponatinib are known multi-kinase inhibitors, with Ponatinib exhibiting a particularly broad spectrum of activity.[6][8]

Experimental Methodologies

The determination of inhibitor potency and selectivity is critically dependent on the experimental assay employed. The following protocols outline the general principles of the assays used to characterize the inhibitors discussed in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are fundamental for determining the IC50 values of inhibitors. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based competition binding assay.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. Inhibition of binding results in a decrease in the FRET signal.

General Procedure:

  • A kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer are combined.

  • The test compound, serially diluted, is added to the reaction mixture.

  • The reaction is incubated at room temperature to reach equilibrium.

  • The FRET signal is measured using a suitable plate reader.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

For detailed step-by-step instructions, researchers should refer to the manufacturer's protocols for the specific kinase and reagents being used.[9]

KinomeScan™ Selectivity Profiling

To assess the broader selectivity of a compound, the KINOMEscan™ platform is widely utilized. This competition binding assay tests the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Principle: The amount of kinase bound to the solid support is quantified, and a decrease in binding in the presence of the test compound indicates inhibition.

General Procedure:

  • A DNA-tagged kinase is incubated with the test compound and an immobilized ligand.

  • After an incubation period, the unbound kinase is washed away.

  • The amount of bound kinase is quantified using qPCR of the DNA tag.

  • The results are typically reported as the percentage of remaining kinase binding compared to a vehicle control.

DDR1 Signaling Pathway

Understanding the signaling cascade initiated by DDR1 is crucial for contextualizing the impact of its inhibition. Upon activation by its ligand, collagen, DDR1 undergoes autophosphorylation and triggers a network of downstream signaling events that regulate cellular processes such as proliferation, migration, and survival.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates pDDR1 pDDR1 DDR1->pDDR1 Autophosphorylation SHC1 SHC1 pDDR1->SHC1 Recruits PI3K PI3K pDDR1->PI3K Activates GRB2 GRB2 SHC1->GRB2 SOS1 SOS1 RAS RAS SOS1->RAS GRB2->SOS1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Migration ERK->CellPro AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellPro

Caption: Simplified DDR1 signaling pathway upon collagen activation.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating a novel kinase inhibitor for its potency and selectivity typically follows a structured workflow, from initial biochemical screening to broader profiling and cellular assays.

Experimental_Workflow A Compound Synthesis and Purification B Primary Biochemical Assay (e.g., LanthaScreen) A->B C IC50 Determination (Dose-Response) B->C D Kinome-wide Selectivity Profiling (e.g., KINOMEscan) C->D E Cellular Assays (Target Engagement & Phenotypic Effects) D->E F Lead Optimization E->F

Caption: A typical workflow for kinase inhibitor evaluation.

Conclusion

The development of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 47) represents a focused effort to generate a highly selective DDR1/2 inhibitor. While comprehensive, publicly available kinome-wide data is needed for a definitive comparison, the initial reports suggest a favorable selectivity profile compared to broader-spectrum inhibitors like Imatinib and Ponatinib. For researchers in the field, the choice of an inhibitor should be guided by the specific biological question being addressed. For studies requiring precise modulation of DDR1/2 with minimal confounding off-target effects, a highly selective compound like that intended with the design of Compound 47 would be advantageous. In contrast, multi-kinase inhibitors may be suitable for exploring broader signaling network effects or for certain therapeutic applications where targeting multiple pathways is beneficial. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous evaluation of such compounds in a drug discovery setting.

References

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vivo efficacy data for 1-Cyclopropyl-4-ethynyl-1H-pyrazole is not publicly available, this guide provides a comparative analysis of three prominent FDA-approved pyrazole-containing kinase inhibitors: Crizotinib (B193316), Ruxolitinib (B1666119), and Encorafenib (B612206). These compounds, which feature a core pyrazole (B372694) scaffold, have demonstrated significant antitumor activity in preclinical and clinical settings. This comparison serves as a valuable resource for researchers, scientists, and drug development professionals by presenting key in vivo data, detailed experimental methodologies, and the signaling pathways they modulate.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of Crizotinib, Ruxolitinib, and Encorafenib in various cancer xenograft models. The data highlights the significant tumor growth inhibition achieved with these pyrazole-based compounds.

Table 1: In Vivo Efficacy of Crizotinib

Xenograft ModelCancer TypeDose and AdministrationTumor Growth InhibitionReference
H3122Non-Small Cell Lung Cancer (ALK+)100 mg/kg/day, oralComplete tumor regression within 15 days[1]
Karpas299Anaplastic Large Cell Lymphoma (ALK+)100 mg/kg/day, oralComplete tumor regression within 15 days[1]
NCI-H460Non-Small Cell Lung Cancer7.5 or 15 mg/kg, intraperitonealSignificant reductions in tumor volume and weight[2]

Table 2: In Vivo Efficacy of Ruxolitinib

Xenograft ModelCancer TypeDose and AdministrationKey FindingsReference
JAK2-V617F Murine ModelMyeloproliferative Neoplasm60 mg/kg, twice daily, oralReduced splenic extramedullary hematopoiesis and bone marrow cellularity[3]
Ba/F3-EpoR-JAK2V617FMyeloproliferative NeoplasmNot specified, oralSignificant reductions in spleen size, tumor burden, and circulating cytokines[4][5]

Table 3: In Vivo Efficacy of Encorafenib

Xenograft ModelCancer TypeDose and Administration (Combination)Tumor Growth InhibitionReference
COLO 201Colorectal Cancer (BRAF V600E)20 mg/kg Encorafenib (b.i.d., oral) + 103 mg/kg AZD0466 (weekly, I.V.)Significant tumor growth inhibition with the combination[6]
WM3936-2 PDXMelanoma (BRAF inhibitor resistant)20mg/kg Encorafenib + 3mg/kg Binimetinib (daily, oral)Significantly improved tumor growth control[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited above are provided below to facilitate reproducibility and further investigation.

Crizotinib Xenograft Studies

H3122 and Karpas299 Xenograft Models

  • Cell Lines: H3122 (human non-small cell lung carcinoma) and Karpas299 (human anaplastic large cell lymphoma) cells were used.

  • Animal Model: Athymic nu/nu mice were used for the H3122 model, while severe combined immunodeficient/beige mice were used for the Karpas299 model.[8]

  • Tumor Implantation: Cells were implanted subcutaneously into the flanks of the mice.

  • Treatment: Crizotinib was administered orally to the mice.[8] In one study, a dose of 100 mg/kg/day resulted in complete tumor regression within 15 days of the initial administration.[1]

  • Efficacy Evaluation: Tumor volumes were measured regularly to assess the antitumor efficacy of the treatment.

Ruxolitinib Murine Model Study

JAK2-V617F Myeloproliferative Neoplasm Model

  • Animal Model: A chimeric mouse model was generated by transplanting bone marrow cells from JAK2V617F-positive mice into lethally irradiated recipient mice.[3]

  • Treatment: Ruxolitinib was administered at a dose of 60 mg/kg twice daily.[3]

  • Efficacy Evaluation: The effects of the treatment were assessed by analyzing splenic extramedullary hematopoiesis and bone marrow cellularity.[3]

Encorafenib Xenograft Study

COLO 201 Colorectal Cancer Model

  • Cell Line: COLO 201 human colorectal adenocarcinoma cells were used.

  • Animal Model: NOD scid gamma mice were utilized for the study.[6]

  • Tumor Implantation: 2 x 10^6 COLO 201 cells were injected subcutaneously into the flanks of the mice.[6]

  • Treatment: Once tumors were established, mice were randomized to receive vehicle control, encorafenib (20 mg/kg, twice daily, oral), a BCL-XL inhibitor (AZD0466, 103 mg/kg, once weekly, I.V.), or a combination of both for 22 days.[6]

  • Efficacy Evaluation: Tumor volume was determined by caliper measurements every second day and normalized to the volume at the start of treatment.[6]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by each of the pyrazole-based kinase inhibitors.

Crizotinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK MET MET Receptor MET->PI3K MET->RAS MET->JAK Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->MET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Crizotinib inhibits the ALK and MET receptor tyrosine kinases.

Ruxolitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 JAK2 JAK2 CytokineReceptor->JAK2 Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibits Ruxolitinib->JAK2 Inhibits STAT STAT JAK1->STAT JAK2->STAT GeneExpression Gene Expression (Proliferation, Inflammation) STAT->GeneExpression

Caption: Ruxolitinib inhibits the JAK1 and JAK2 kinases in the JAK-STAT pathway.

Encorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS Encorafenib Encorafenib BRAF_V600E BRAF V600E Encorafenib->BRAF_V600E Inhibits RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Encorafenib targets the mutated BRAF V600E kinase in the MAPK pathway.

References

A Comparative Analysis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for 1-Cyclopropyl-4-ethynyl-1H-pyrazole is not extensively available in peer-reviewed literature, the 1-cyclopropyl-1H-pyrazole scaffold is a key component in a number of potent kinase inhibitors. This guide provides a comparative statistical analysis of close structural analogs to offer insights into the potential biological activity of this compound class. The data presented is based on published findings for these related molecules and is intended to serve as a representative guide for research and development purposes.

Comparative Biological Activity of 1-Cyclopropyl-1H-pyrazole Analogs

The following table summarizes the in vitro inhibitory activities of several kinase inhibitors that feature the 1-cyclopropyl-1H-pyrazole core structure. This data highlights the potential of this chemical motif in targeting various protein kinases involved in cell signaling and proliferation.

Compound/Analog NameTarget Kinase(s)IC50 / EC50 (nM)Notes
AT9283 Aurora A3A multi-targeted kinase inhibitor.[1][2][3]
Aurora B3Induces apoptosis in various cancer cell lines.[4][5]
JAK21.2Demonstrates in vivo efficacy in tumor models.[4]
JAK31.1
Abl (T315I)1-30Also inhibits the T315I mutant of Abl kinase.[1][2]
Flt31-30
Compound 47 (DDR1/2 Inhibitor) DDR19.4A potent discoidin domain receptor inhibitor.[6]
DDR2188Developed for potential treatment of idiopathic pulmonary fibrosis.[6]
Compound 12r (ALK5 Inhibitor) ALK5 (TGF-βRI)Not specified, but potentA selective inhibitor of TGF-β type I receptor.[7]
3-Aminopyrazole Derivatives (e.g., 11a-f) CDK1633.0 - 124.0A series of potent and selective CDK16 inhibitors.[8]

Experimental Protocols

Below are representative experimental protocols for the synthesis of a 1-cyclopropyl-4-substituted-1H-pyrazole and for a common kinase inhibition assay.

Representative Synthesis of a 1-Cyclopropyl-4-substituted-1H-pyrazole

This protocol is a generalized procedure and may require optimization for specific substrates and substitutions.

  • Formation of the Pyrazole (B372694) Ring:

    • React a suitable 1,3-dicarbonyl compound with cyclopropyl (B3062369) hydrazine (B178648) under acidic or basic conditions. The choice of dicarbonyl precursor will determine the initial substituents on the pyrazole ring.

    • For a 4-substituted pyrazole, a common starting material is a 3-substituted-2,4-pentanedione.

  • Introduction of the 4-Position Substituent (e.g., Halogenation):

    • The synthesized 1-cyclopropyl-pyrazole can be halogenated at the 4-position using a suitable halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) in a solvent like dichloromethane (B109758) or chloroform.

  • Sonogashira Coupling for Ethynyl Group Installation:

    • The 4-halo-1-cyclopropyl-pyrazole can then undergo a Sonogashira cross-coupling reaction with a protected acetylene (B1199291) (e.g., trimethylsilylacetylene).

    • This reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

    • Deprotection of the silyl (B83357) group (e.g., with a fluoride (B91410) source like TBAF) will yield the final this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an example)

This is a general protocol for measuring the activity of a kinase and the inhibitory effect of a compound.

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the specific kinase being assayed.

    • Dilute the kinase to a working concentration in the reaction buffer.

    • Prepare a solution of the kinase-specific substrate and ATP at a concentration near the Km for the kinase.

    • Prepare serial dilutions of the test compound (e.g., this compound analog) in DMSO and then in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase to each well and incubate briefly.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • The amount of light generated is proportional to the amount of ADP produced, and therefore, the kinase activity. The inhibition by the test compound can be calculated relative to a no-inhibitor control.

Visualizations

Aurora Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Aurora kinases, which are key regulators of cell division and are inhibited by AT9283, a compound containing the 1-cyclopropyl-pyrazole moiety.

Aurora_Kinase_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK Cell_Cycle_Progression Cell Cycle Progression PI3K_AKT->Cell_Cycle_Progression RAS_RAF_MEK_ERK->Cell_Cycle_Progression Aurora_A Aurora A Cell_Cycle_Progression->Aurora_A Aurora_B Aurora B Cell_Cycle_Progression->Aurora_B Mitosis Mitosis Aurora_A->Mitosis G2/M phase Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B->Mitosis Mitosis Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to AT9283 AT9283 (1-Cyclopropyl-pyrazole analog) AT9283->Aurora_A Inhibition AT9283->Aurora_B Inhibition

Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening chemical compounds for kinase inhibitory activity.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (e.g., Pyrazole Derivatives) Primary_Screening Primary Screening (Single High Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potent_Hits Potent Hits (Low IC50) Dose_Response->Potent_Hits Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Potent_Hits->Selectivity_Profiling Selective_Hits Selective Hits Selectivity_Profiling->Selective_Hits Cell_Based_Assays Cell-Based Assays (Target Engagement, Proliferation) Selective_Hits->Cell_Based_Assays Lead_Compound Lead Compound Cell_Based_Assays->Lead_Compound

Caption: Workflow for Kinase Inhibitor Screening and Lead Identification.

References

Peer-reviewed validation of 1-Cyclopropyl-4-ethynyl-1H-pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. This compound is a valuable building block, and this guide provides a comparative overview of two robust, peer-revised synthetic strategies for its preparation. The methods are broken down into distinct steps, with experimental data and detailed protocols to aid in methodological selection and application.

Comparative Data of Synthetic Routes

Two primary synthetic strategies are outlined: Route A , which involves the late-stage introduction of the ethynyl (B1212043) group via Sonogashira coupling, and Route B , which transforms a 4-formyl pyrazole (B372694) intermediate into the target alkyne using the Corey-Fuchs reaction. The following table summarizes the key quantitative metrics for each approach, based on representative yields for analogous reactions reported in the literature.

Parameter Route A: Post-Formation Alkynylation via Sonogashira Coupling Route B: Alkyne Formation from Aldehyde via Corey-Fuchs Reaction
Starting Materials Cyclopropylhydrazine (B1591821), 1,1,3,3-Tetramethoxypropane (B13500), Iodine, Trimethylsilylacetylene (B32187)1H-Pyrazole-4-carbaldehyde, Bromocyclopropane (B120050), Carbon Tetrabromide, Triphenylphosphine (B44618), n-Butyllithium
Number of Steps 43
Overall Estimated Yield 35-55%40-60%
Key Intermediates 1-Cyclopropyl-1H-pyrazole, 1-Cyclopropyl-4-iodo-1H-pyrazole1-Cyclopropyl-1H-pyrazole-4-carbaldehyde, 1-Cyclopropyl-4-(2,2-dibromovinyl)-1H-pyrazole
Reagent Considerations Requires palladium and copper catalysts; handling of pyrophoric n-BuLi for deprotection.Requires stoichiometric triphenylphosphine and pyrophoric n-butyllithium.
Scalability Generally good, with catalyst loading being a key cost factor.Can be challenging on a large scale due to the use of pyrophoric reagents and chromatographic purification of phosphine (B1218219) byproducts.

Experimental Protocols and Methodologies

Route A: Post-Formation Alkynylation via Sonogashira Coupling

This synthetic pathway focuses on first constructing the 1-cyclopropyl-1H-pyrazole core, followed by functionalization at the 4-position with an iodo group, and subsequent palladium-catalyzed cross-coupling to introduce the ethynyl moiety.

The initial step involves the cyclocondensation of cyclopropylhydrazine with a malondialdehyde precursor.

  • Reaction: To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq) and a catalytic amount of hydrochloric acid.

  • Conditions: The reaction mixture is heated to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

  • Typical Yield: 70-85%

Electrophilic iodination of the pyrazole ring at the C4 position.

  • Reaction: 1-Cyclopropyl-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758) or chloroform. N-Iodosuccinimide (NIS) (1.2 eq) is added portion-wise.

  • Conditions: The reaction is stirred at room temperature for 12-24 hours, monitored by TLC.

  • Work-up: The reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution to quench any remaining iodine, followed by water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Typical Yield: 80-95%

A palladium- and copper-catalyzed cross-coupling reaction introduces the protected alkyne.

  • Reaction: To a solution of 1-cyclopropyl-4-iodo-1H-pyrazole (1.0 eq) in a solvent mixture like THF and triethylamine, add trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Conditions: The mixture is degassed and stirred under an inert atmosphere (e.g., argon) at room temperature to 50 °C for 4-8 hours.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification: The product is purified by column chromatography on silica gel.

  • Typical Yield: 70-90%

Removal of the trimethylsilyl (B98337) (TMS) protecting group.

  • Reaction: The silylated pyrazole (1.0 eq) is dissolved in methanol. Potassium carbonate (2.0 eq) is added.

  • Conditions: The mixture is stirred at room temperature for 1-3 hours.

  • Work-up: The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • Purification: The final product is purified by column chromatography.

  • Typical Yield: 90-98%

Route A cluster_start Starting Materials cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Iodination cluster_step3 Step 3: Sonogashira Coupling cluster_step4 Step 4: Deprotection Cyclopropylhydrazine Cyclopropylhydrazine node_s1 1-Cyclopropyl-1H-pyrazole Cyclopropylhydrazine->node_s1 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane->node_s1 node_s2 1-Cyclopropyl-4-iodo-1H-pyrazole node_s1->node_s2 NIS node_s3 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole node_s2->node_s3 TMS-acetylene, Pd/Cu catalyst node_s4 This compound node_s3->node_s4 K2CO3

Synthetic workflow for Route A.
Route B: Alkyne Formation from Aldehyde via Corey-Fuchs Reaction

This approach involves the initial synthesis of a 4-formyl pyrazole, which is then converted to the terminal alkyne in a two-step sequence.

N-alkylation of a pre-functionalized pyrazole.

  • Reaction: To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and bromocyclopropane (1.1 eq).

  • Conditions: The reaction mixture is heated at 110-130 °C for 16-18 hours in a sealed tube.

  • Work-up: After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography.

  • Typical Yield: While this specific reaction's yield can vary, similar N-alkylations can range from 40-70%.

Conversion of the aldehyde to a dibromoalkene.

  • Reaction: To a solution of triphenylphosphine (4.0 eq) in dry dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq). After stirring, a solution of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in dichloromethane is added.

  • Conditions: The reaction is stirred at 0 °C for 1-2 hours.

  • Work-up: The reaction mixture is concentrated, and the residue is triturated with hexane (B92381) to precipitate triphenylphosphine oxide. The hexane solution is filtered and concentrated.

  • Purification: The product is purified by column chromatography.

  • Typical Yield: 70-85%

Elimination and rearrangement to form the terminal alkyne.

  • Reaction: The dibromoalkene (1.0 eq) is dissolved in dry THF and cooled to -78 °C. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise.

  • Conditions: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature for another hour.

  • Work-up: The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The final product is purified by column chromatography.

  • Typical Yield: 80-95%

Route B cluster_start Starting Materials cluster_step1 Step 1: N-Cyclopropylation cluster_step2 Step 2: Dibromo-olefination cluster_step3 Step 3: Alkyne Formation 1H-Pyrazole-4-carbaldehyde 1H-Pyrazole-4-carbaldehyde node_s1 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde 1H-Pyrazole-4-carbaldehyde->node_s1 Bromocyclopropane Bromocyclopropane Bromocyclopropane->node_s1 node_s2 1-Cyclopropyl-4-(2,2-dibromovinyl)-1H-pyrazole node_s1->node_s2 CBr4, PPh3 node_s3 This compound node_s2->node_s3 n-BuLi

Synthetic workflow for Route B.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. Route A is a classic and reliable method that leverages the robust Sonogashira coupling. Its multi-step nature allows for the isolation and purification of stable intermediates. Route B , utilizing the Corey-Fuchs reaction, is slightly shorter but involves the use of stoichiometric phosphine reagents and requires careful handling of pyrophoric butyllithium (B86547) at low temperatures. The choice between these methods may depend on the scale of the synthesis, the availability of starting materials and reagents, and the specific capabilities of the laboratory.

Safety Operating Guide

Proper Disposal of 1-Cyclopropyl-4-ethynyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-Cyclopropyl-4-ethynyl-1H-pyrazole based on available safety data for similar compounds. It is imperative to consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for the compound if available before handling and disposal.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For this compound, a specialized heterocyclic compound, adherence to strict disposal protocols is necessary to mitigate potential hazards. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[1]Chemical-resistant gloves (e.g., nitrile), lab coat, eye protection (safety glasses or goggles).[1][2]
Skin Irritation May cause skin irritation.[1]Chemical-resistant gloves, lab coat.[1][2]
Eye Irritation May cause serious eye irritation or damage.[1]Safety glasses with side shields or chemical goggles.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.[2][4]Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.[2]
Environmental Hazards Potentially harmful to aquatic life. Do not let product enter drains.[1]N/A

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-contaminated solid this compound in a dedicated, clearly labeled, and sealed waste container.

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, filter paper, and paper towels, should be collected in a separate, sealed container labeled as hazardous waste.

  • Solutions: Solutions containing this compound should be stored in a sealed, labeled, and appropriate chemical waste container. Do not mix with incompatible waste streams.

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Irritant").

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Keep containers tightly closed to prevent the release of vapors or dust.

4. Professional Disposal:

  • Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.

  • Provide the disposal company with all available safety information for the compound.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation to disperse any dust or vapors.

  • Containment:

    • For solid spills, carefully sweep up the material to avoid creating dust.[2]

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place the contained material into a suitable, sealed, and labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Waste Characterization & Segregation cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Emergency Procedure start Waste Generated characterize Characterize Waste (Solid, Liquid, Contaminated Debris) start->characterize spill Spill or Accidental Release start->spill segregate Segregate into Labeled, Sealed Containers characterize->segregate storage Store in Designated Hazardous Waste Area segregate->storage disposal_service Contact Licensed Waste Disposal Service storage->disposal_service incineration High-Temperature Incineration (Preferred Method) disposal_service->incineration contain Contain Spill & Decontaminate Area spill->contain Emergency Response collect_spill Collect Contaminated Material for Disposal contain->collect_spill collect_spill->segregate

References

Essential Safety and Operational Guidance for 1-Cyclopropyl-4-ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 1-Cyclopropyl-4-ethynyl-1H-pyrazole (CAS No. 2297839-58-6). The following procedures are designed to ensure the safety of laboratory personnel and to outline proper operational and disposal plans.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation. Appropriate personal protective equipment (PPE) is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)SpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.Protects against splashes and dust, preventing serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Impervious clothing.Prevents skin contact, which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved P95 or EU EN 143 particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.Avoids inhalation of dust, which may cause respiratory irritation.[1]
Hand Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands.Prevents skin absorption and contamination.[1]

Experimental Protocols: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][2]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • It is recommended to store under an inert gas as the compound may be hygroscopic.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][2]

  • Clean-up:

    • Wear appropriate PPE as detailed above.

    • For solid spills, carefully sweep up and shovel the material. Avoid creating dust.[1]

    • Place the swept-up material into a suitable, closed container for disposal.[1]

Waste Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with local, regional, and national regulations.

  • Do not dispose of it with household garbage.[4]

  • Avoid release into the environment.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound (Avoid Dust Generation) prep_setup->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon Experiment complete cleanup_waste Dispose of Waste in Designated Containers cleanup_decon->cleanup_waste post_ppe Remove PPE cleanup_waste->post_ppe Cleanup complete post_wash Wash Hands Thoroughly post_ppe->post_wash

References

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